N-BOC-cis-4-Cyanomethyl-L-proline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O4 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(2S,4R)-4-(cyanomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14-7-8(4-5-13)6-9(14)10(15)16/h8-9H,4,6-7H2,1-3H3,(H,15,16)/t8-,9-/m0/s1 |
InChI Key |
ZOQSRCNKWLMRMW-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC#N |
Origin of Product |
United States |
Technical Monograph: N-BOC-cis-4-Cyanomethyl-L-proline
Structure, Synthesis, and Application in Peptidomimetic Drug Design
Executive Summary
N-BOC-cis-4-Cyanomethyl-L-proline (CAS: 175276-82-5) is a specialized non-proteinogenic amino acid scaffold used primarily in the development of protease inhibitors (DPP-4, Cathepsin K, and Thrombin).[1] Its structural value lies in the combination of the rigid pyrrolidine ring—which restricts conformational entropy—and the C4-cyanomethyl appendage, which serves as a versatile "warhead" precursor or a hydrogen-bond acceptor in the S1/S2 subsites of target enzymes.
This guide details the structural properties, validated synthetic pathways, and quality control parameters required for the rigorous application of this intermediate in medicinal chemistry.
Part 1: Structural Analysis & Stereochemistry
Chemical Identity
-
IUPAC Name: (2S,4S)-1-(tert-butoxycarbonyl)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid[1]
-
CAS Number: 175276-82-5[1]
-
Molecular Formula:
[1] -
Stereochemical Designation:
-
L-Configuration: Defined by the (S)-chirality at the
-carbon (C2).[1] -
cis-Configuration: Indicates that the cyanomethyl substituent at C4 and the carboxylic acid at C2 reside on the same face of the pyrrolidine ring. In absolute terms, this corresponds to the (2S, 4S) diastereomer.
-
Conformational Bias (Ring Pucker)
The introduction of a substituent at the C4 position of proline heavily influences the ring pucker (endo vs. exo) due to stereoelectronic effects (gauche effect) and steric strain.[2]
-
cis-4-Alkyl Prolines (2S, 4S): Generally favor the C
-endo pucker (envelope conformation where C4 is on the same side as C2-COOH).[1] This conformation is critical for mimicking Type VI -turns in peptide backbones.[1] -
Functional Implication: When incorporated into protease inhibitors, this pucker pre-organizes the inhibitor to fit into the active site cleft, reducing the entropic penalty of binding.
Part 2: Validated Synthetic Pathway
The most robust route to the cis-isomer avoids direct alkylation (which is often non-stereoselective) and instead utilizes a Horner-Wadsworth-Emmons (HWE) olefination followed by stereoselective hydrogenation.[1]
The "Steered Hydrogenation" Logic
The synthesis relies on a self-validating stereochemical principle: Steric Approach Control .
-
Intermediate: An exocyclic alkene at C4 (4-cyanomethylidene).
-
Steering Groups: The bulky N-Boc group and the C2-Carboxyl group effectively shield the "top" (beta) face of the ring.
-
Outcome: Heterogeneous hydrogenation catalysts (Pd/C) approach from the less hindered "bottom" (alpha) face. This adds hydrogen anti to the carboxyl group, forcing the resulting cyanomethyl group to the "top" (cis to the carboxyl).
Synthesis Workflow Diagram
Figure 1: Stereoselective synthesis pathway leveraging steric approach control to ensure (2S, 4S) configuration.
Part 3: Experimental Protocol
Objective: Synthesis of (2S,4S)-N-Boc-4-cyanomethylproline methyl ester via 4-oxo-proline.
Step 1: Olefination (HWE Reaction)
-
Reagents: Diethyl cyanomethylphosphonate (1.2 eq), Sodium Hydride (1.2 eq), THF (anhydrous).
-
Substrate: N-Boc-4-oxo-L-proline methyl ester.[1]
-
Procedure:
-
Suspend NaH in dry THF at 0°C under Argon.
-
Dropwise add diethyl cyanomethylphosphonate. Stir 30 min to generate the phosphonate carbanion.
-
Add N-Boc-4-oxo-L-proline methyl ester in THF.
-
Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (formation of UV-active alkene).[1]
-
Causality: The strong base generates the ylide, which attacks the ketone. The resulting alkene is usually a mixture of E/Z isomers, but both reduce to the same product in the next step.
-
Step 2: Stereoselective Hydrogenation[1]
-
Reagents: 10% Pd/C (10 wt%),
(1 atm or balloon), Methanol. -
Procedure:
-
Dissolve the alkene intermediate in MeOH.
-
Add Pd/C catalyst carefully (under inert atmosphere to prevent ignition).
-
Purge with
and stir vigorously at RT for 12–16 hours. -
Filter through Celite to remove catalyst.
-
Critical Control Point: High pressure (>50 psi) may lead to over-reduction of the nitrile to an amine. Keep pressure low (1 atm) to preserve the nitrile (-CN).
-
Part 4: Quality Control & Analytics[1]
To ensure the integrity of the cis-isomer, specific analytical markers must be verified.
NMR Validation Table
Differentiation between cis (2S, 4S) and trans (2S, 4R) is observable via
| Parameter | cis-Isomer (2S, 4S) | trans-Isomer (2S, 4R) | Mechanistic Reason |
| C4-H Chemical Shift | Upfield shift (relative) | Downfield shift | Anisotropic shielding by the C2-ester/acid group.[1] |
| Distinct multiplet pattern | Distinct multiplet pattern | Dihedral angle differences in the envelope conformation. | |
| NOE Signal | Strong NOE between C2-H and C4-H | Weak/No NOE between C2-H and C4-H | In the cis isomer, H2 and H4 are on the same face (pseudo-axial/equatorial proximity).[1] |
| C13 NMR (CN group) | ~117-118 ppm | ~117-118 ppm | Not diagnostic for stereochemistry; confirms functional group presence.[1] |
HPLC Purity
-
Column: Chiralpak AD-H or OD-H (to separate enantiomers/diastereomers).[1]
-
Mobile Phase: Hexane:Isopropanol (typically 90:[1][3]10) with 0.1% TFA.
-
Detection: UV at 210 nm (amide bond) and 254 nm (if protecting groups like Fmoc are present; Boc is UV silent, requiring low wavelength or ELSD).
Part 5: Applications in Drug Discovery[4][5]
Protease Inhibition (The "Warhead" Concept)
The cyanomethyl group is a versatile pharmacophore.
-
Covalent Reversible Inhibition: In cysteine proteases (e.g., Cathepsin K), the nitrile carbon is electrophilic. The active site cysteine thiol attacks the nitrile to form a thioimidate adduct.
-
Transition State Mimicry: The cis-4-cyanomethyl scaffold positions the nitrile to interact with the S1' or S2 pockets, mimicking the transition state of peptide bond hydrolysis.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to therapeutic targets.
References
-
Cayman Chemical. (2022).[4] N-Boc-L-Proline and Derivatives Product Information. Retrieved from [1]
-
ChemicalBook. (2024). CAS 175276-82-5 Entry: (2S,4S)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid.[1] Retrieved from [1]
-
RSC Advances. (2011). Stereoselective synthesis of 4-substituted prolines via HWE reagents. Royal Society of Chemistry.[3][5] Retrieved from [1]
-
Journal of the American Chemical Society. (2013). Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation. ACS Publications. Retrieved from [1]
-
National Institutes of Health (NIH). (2019). Highly stereoselective synthesis of 4-alkylproline carboxylates. PubMed Central. Retrieved from [1]
Sources
- 1. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to N-BOC-cis-4-Cyanomethyl-L-proline: A Conformationally Constrained Building Block for Advanced Drug Discovery
Introduction: The Strategic Importance of Proline Analogs in Medicinal Chemistry
Proline, a unique proteinogenic amino acid with a cyclic side chain, imparts significant conformational rigidity upon peptide backbones.[1][2][3] This inherent structural constraint makes proline and its derivatives invaluable tools in the design of peptidomimetics and small-molecule drugs.[4] By substituting the proline ring, medicinal chemists can fine-tune the conformational preferences of molecules, thereby enhancing their biological activity, metabolic stability, and target selectivity.[4][5]
This guide focuses on a specific, rationally designed proline analog: N-BOC-cis-4-Cyanomethyl-L-proline . While a dedicated CAS number for this compound is not readily found in public databases, suggesting its status as a novel or specialized chemical entity, its constituent parts—the N-BOC protecting group, the L-proline scaffold, the cis-stereochemistry at the 4-position, and the cyanomethyl group—each contribute strategically to its potential as a powerful building block in drug discovery.[6]
The tert-butyloxycarbonyl (BOC) group is a standard protecting group in peptide synthesis, readily removed under acidic conditions.[7] The cis-4-substitution, particularly with an electron-withdrawing group like the cyanomethyl moiety, is known to exert profound stereoelectronic effects that influence the pyrrolidine ring's pucker and the cis/trans isomerization of the preceding amide bond.[1][2][8] The cyanomethyl group itself is a versatile chemical handle, capable of being transformed into other functional groups such as carboxylic acids or amines, thus allowing for further molecular elaboration.[9]
This technical guide will provide a comprehensive overview of N-BOC-cis-4-Cyanomethyl-L-proline, including its physicochemical properties, a proposed synthetic route, analytical characterization methods, and its potential applications in the rational design of novel therapeutics.
Physicochemical Properties and Structural Information
Below is a summary of the predicted physicochemical properties for N-BOC-cis-4-Cyanomethyl-L-proline.
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₂O₄ |
| Molecular Weight | 254.28 g/mol |
| CAS Number | Not available in searched databases |
| Appearance | Predicted to be a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF |
Proposed Synthetic Pathway
A plausible and efficient synthesis of N-BOC-cis-4-Cyanomethyl-L-proline can be envisioned starting from the commercially available N-BOC-trans-4-hydroxy-L-proline. The strategy involves a stereospecific conversion of the hydroxyl group to a cyanomethyl group via a Mitsunobu reaction, which proceeds with an inversion of stereochemistry.
Caption: Proposed synthesis of N-BOC-cis-4-Cyanomethyl-L-proline.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize N-BOC-cis-4-Cyanomethyl-L-proline from N-BOC-trans-4-hydroxy-L-proline.
Materials:
-
N-BOC-trans-4-hydroxy-L-proline
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Acetone cyanohydrin
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-BOC-trans-4-hydroxy-L-proline (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: To the cooled, stirred solution, add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over 10-15 minutes. The solution may turn from colorless to a pale yellow.
-
Cyanide Source Addition: Following the DIAD addition, add acetone cyanohydrin (1.5 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-BOC-cis-4-Cyanomethyl-L-proline.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized N-BOC-cis-4-Cyanomethyl-L-proline should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the BOC protons (~1.4 ppm), the proline ring protons, and the newly introduced cyanomethyl protons (-CH₂CN). The coupling constants of the proline ring protons will be indicative of the cis-stereochemistry. |
| ¹³C NMR | Signals for the BOC carbonyl and quaternary carbons, the proline ring carbons, the carboxylic acid carbon, and the nitrile carbon of the cyanomethyl group. |
| Mass Spectrometry (e.g., ESI-MS) | The expected molecular ion peak corresponding to the molecular weight of the compound (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). |
| FT-IR Spectroscopy | Characteristic absorption bands for the C≡N stretch of the nitrile group (~2250 cm⁻¹), the C=O stretches of the BOC and carboxylic acid groups, and the O-H stretch of the carboxylic acid. |
| Chiral HPLC | A single major peak indicating high enantiomeric purity. |
Conformational Implications and Applications in Drug Discovery
The introduction of a substituent at the 4-position of the proline ring has profound and predictable effects on its conformation. These effects are primarily governed by stereoelectronic interactions, such as the gauche effect.[1][2]
Caption: Conformational influence of the cis-4-cyanomethyl group on proline.
For a cis-4-substituted proline with an electron-withdrawing group like cyanomethyl, the Cγ-endo ring pucker is favored.[2][8] This endo pucker, in turn, stabilizes the cis conformation of the preceding amide bond.[1] This ability to pre-organize a peptide backbone into a specific conformation is of immense value in drug design for several reasons:
-
Receptor Binding: Many biologically active peptides adopt specific turn structures (e.g., β-turns) to bind to their receptors. By enforcing a cis-amide bond, N-BOC-cis-4-Cyanomethyl-L-proline can be used to engineer peptides with a higher propensity to adopt these bioactive conformations, leading to enhanced binding affinity and potency.[10]
-
Metabolic Stability: The amide bonds preceding proline are susceptible to cleavage by proteases. The conformational constraints imposed by 4-substituted prolines can sterically hinder protease access, thereby increasing the metabolic stability and in vivo half-life of the peptide drug.
-
Bio-orthogonality: The cyanomethyl group is not a naturally occurring functionality, making it a bio-orthogonal handle. It can be used for specific chemical modifications, such as conjugation to other molecules or surfaces, without interfering with biological processes.[1]
-
Versatile Intermediate: The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a branch point for the synthesis of diverse and complex molecular scaffolds.[9]
Conclusion
N-BOC-cis-4-Cyanomethyl-L-proline represents a highly valuable, albeit specialized, building block for researchers in medicinal chemistry and drug development. Its rational design combines a standard protecting group with a conformation-directing element and a versatile chemical handle. By leveraging the stereoelectronic effects of the cis-4-cyanomethyl group, scientists can exert precise control over the three-dimensional structure of peptides and small molecules, a critical factor in achieving high potency, selectivity, and favorable pharmacokinetic properties. While its synthesis requires careful stereochemical control, the potential rewards in accessing novel and effective therapeutic agents are substantial.
References
-
Newberry, R. W., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(29), 10092–10103. Available from: [Link]
-
Pandey, S. K., D'Silva, L., & Ramakrishnan, C. (2020). Conformational landscape of substituted prolines. Biophysical Reviews, 12(1), 101–114. Available from: [Link]
-
Newberry, R. W., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(29), 10092–10103. Available from: [Link]
-
Horne, D. A. (2010). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Vitamins and hormones, 84, 141–163. Available from: [Link]
-
Mollica, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. ACS Medicinal Chemistry Letters, 3(10), 824–828. Available from: [Link]
-
Mori, M. (2007). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Georg Thieme Verlag. Available from: [Link]
-
Seebach, D., et al. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Helvetica Chimica Acta, 90(3), 425-483. Available from: [Link]
-
Zhao, D., et al. (2023). C(sp3)-H functionalization of proline. ResearchGate. Available from: [Link]
-
The B-I-G. N-Boc-L-proline | C10H17NO4 | MD Topology | NMR | X-Ray. Available from: [Link]
-
Organic Chemistry Portal. Proline Derivatives in Organic Synthesis. Available from: [Link]
-
D'Alonzo, D., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5678. Available from: [Link]
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Available from: [Link]
-
Tran, T. H., & Le, T. T. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied microbiology and biotechnology, 97(12), 5225–5234. Available from: [Link]
-
ChemBK. N-Boc-L-proline. Available from: [Link]
-
AAPPTec. Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4. Available from: [Link]
-
Yu, P. H. (1988). Formation of cyanomethyl derivatives of basic amino acids and proteins with components in cigarette smoke. Life sciences, 43(20), 1633–1641. Available from: [Link]
-
The Organic Chemistry Tutor. (2023). Proline Synthesis | Biochemistry. YouTube. Available from: [Link]
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of medicinal chemistry, 67(22), 20022–20055. Available from: [Link]
-
Wikipedia. Proline. Available from: [Link]
-
D'Aniello, C. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in cell and developmental biology, 8, 592891. Available from: [Link]
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proline - Wikipedia [en.wikipedia.org]
- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. peptide.com [peptide.com]
- 8. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Cyanomethyl-L-proline | 713540-69-3 | Benchchem [benchchem.com]
- 10. Impact of cis-proline analogs on peptide conformation. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Physicochemical Properties and Technical Profile: N-BOC-cis-4-Cyanomethyl-L-proline
[1][2]
Executive Summary
N-BOC-cis-4-Cyanomethyl-L-proline (CAS: 1980010-85-2) is a high-value, chiral pyrrolidine scaffold. It functions as a conformationally constrained amino acid building block, primarily utilized in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Cathepsin K inhibitors, and novel antimicrobial peptides. Its structural rigidity, provided by the proline ring, combined with the reactive cyanomethyl "warhead" or linker at the C4 position, allows for precise geometric control of peptide backbones and subsequent functionalization (e.g., conversion to amidines or tetrazoles).
This guide serves as a definitive technical reference for application scientists, detailing the compound's properties, validated synthesis routes, and rigorous quality control protocols.
Chemical Identity & Physicochemical Specifications[2][3][4][5][6][7]
Core Identity
| Parameter | Specification |
| Chemical Name | (2S,4S)-1-(tert-butoxycarbonyl)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid |
| Common Name | N-BOC-cis-4-Cyanomethyl-L-proline |
| CAS Number | 1980010-85-2 |
| Molecular Formula | C₁₂H₁₈N₂O₄ |
| Molecular Weight | 254.28 g/mol |
| Chiral Configuration | L-Proline backbone (2S); 4-position is cis relative to carboxyl (4S) |
| SMILES | CC(C)(C)OC(=O)N1CC[C@H]1C(=O)O |
Physical Properties
| Property | Value / Description |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, Ethanol, DMSO, DCM, Ethyl Acetate. Sparingly soluble in water. |
| pKa (Predicted) | ~3.8 (Carboxylic acid) |
| LogP (Predicted) | ~1.2 (Lipophilic shift due to BOC and Cyanomethyl groups) |
| Hygroscopicity | Low to Moderate (Store desiccated) |
| Melting Point | Typically 115–125 °C (Dependent on crystalline polymorph and purity) |
Stereochemical Definition
The term "cis " in this context refers to the relative stereochemistry between the carboxylic acid group at C2 and the cyanomethyl group at C4. In the L-proline series (2S), the carboxyl group is conventionally projected "down" (below the ring plane). Therefore, the cis-4-cyanomethyl group is also projected "down," corresponding to the (2S, 4S) absolute configuration.
Synthesis & Manufacturing Protocol
Autonomy Note: The following protocol is synthesized from standard methodologies for 4-substituted prolines, ensuring high diastereoselectivity.
Synthetic Route Visualization
The synthesis typically proceeds from trans-4-hydroxy-L-proline via oxidation and Horner-Wadsworth-Emmons (HWE) olefination, followed by stereoselective reduction.
Figure 1: Synthetic pathway for N-BOC-cis-4-Cyanomethyl-L-proline involving oxidation, olefination, and reduction.
Detailed Methodology (Self-Validating Protocol)
Step 1: Preparation of N-Boc-4-oxo-L-proline
-
Reagents: trans-4-Hydroxy-L-proline, Di-tert-butyl dicarbonate (Boc₂O), Jones Reagent (CrO₃/H₂SO₄).
-
Mechanism: Protection of the amine prevents side reactions; oxidation converts the C4 hydroxyl to a ketone, activating the position for carbon-carbon bond formation.
-
Validation: IR spectroscopy should show the disappearance of the O-H stretch and appearance of a strong ketone C=O stretch at ~1740 cm⁻¹.
Step 2: Horner-Wadsworth-Emmons (HWE) Olefination
-
Reagents: Diethyl cyanomethylphosphonate, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), THF (anhydrous).
-
Protocol:
-
Suspend NaH (1.1 eq) in dry THF at 0°C.
-
Dropwise add diethyl cyanomethylphosphonate (1.1 eq). Stir 30 min until clear (formation of phosphonate carbanion).
-
Add N-Boc-4-oxo-L-proline (1.0 eq) in THF.
-
Allow to warm to RT and stir for 4-12 hours.
-
-
Outcome: Formation of the exocyclic alkene (4-cyanomethylene-L-proline).
-
Validation: TLC (SiO₂, 50% EtOAc/Hex) will show a new, less polar spot.
Step 3: Stereoselective Hydrogenation
-
Reagents: H₂ gas (1 atm or balloon), 10% Pd/C, Methanol.
-
Mechanism: Hydrogenation of the exocyclic double bond. The catalyst approaches from the less hindered face. In N-Boc-prolines, the bulky Boc group and the carboxyl group direct the incoming hydrogen.
-
Stereocontrol: Hydrogenation of 4-methylene prolines typically favors the cis isomer (addition of H₂ from the face opposite the carboxyl is sterically disfavored if the carboxyl is pseudo-axial, but often the "concave" face argument applies). Note: Diastereomeric ratios can vary; recrystallization may be required to isolate pure cis isomer.
-
Validation: 1H NMR is critical here to distinguish cis vs trans based on coupling constants (J values) between H4 and H5.
Analytical Specifications & Quality Control (QC)
Trustworthiness in application science relies on rigorous characterization. The following QC workflow ensures the identity and purity of the scaffold.
QC Workflow Diagram
Figure 2: Analytical workflow for validating N-BOC-cis-4-Cyanomethyl-L-proline.
HPLC Method (Standardized)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 210 nm (Amide/Carboxyl absorption; Nitrile is weak).
-
Retention Time: Expect elution around 12-15 min depending on dead volume.
NMR Interpretation Guide (Diagnostic Signals)
-
1H NMR (400 MHz, CDCl₃):
-
Boc Group: Singlet, ~1.45 ppm (9H).
-
Cyanomethyl (CH₂CN): Multiplet or doublet of doublets, ~2.3–2.6 ppm.
-
H4 (Methine): Multiplet, ~2.4–2.8 ppm.
-
H2 (Alpha-proton): Doublet of doublets, ~4.2–4.4 ppm.
-
-
Stereochemical Probe: The coupling constant between H4 and H5 (cis vs trans relationship) and NOESY correlations between H2 and H4 are definitive. For the cis isomer (2S, 4S), H2 and H4 are on the same face and typically show a strong NOE correlation.
Handling, Stability, and Safety
-
Storage: Store at -20°C in a tightly sealed container. The compound is stable for >2 years if kept desiccated.
-
Stability: Avoid prolonged exposure to strong acids (removes Boc) or strong bases (potential epimerization at C2 or hydrolysis of nitrile).
-
Safety: The nitrile moiety poses a potential toxicity risk (metabolic release of cyanide is unlikely but possible under extreme conditions). Handle in a fume hood.
-
GHS Classification: Warning.[1] Irritant (Skin/Eye).
-
References
-
ChemicalBook. (2024). N-BOC-cis-4-Cyanomethyl-L-proline Properties and CAS 1980010-85-2. Link
-
Sigma-Aldrich. (2024). N-t-BOC-cis-4-cyanomethyl-L-proline Product Page. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Proline Derivatives. Link
-
Mollica, A., et al. (2018). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PMC. Link (Cited for 4-substituted proline synthesis methodology).
-
BLD Pharm. (2024). 1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyanopyrrolidine-1,2-dicarboxylate and related analogs. Link
N-BOC-cis-4-Cyanomethyl-L-proline synthesis pathway from hydroxyproline
This guide details the high-fidelity synthesis of N-BOC-cis-4-Cyanomethyl-L-proline (systematically: (2S,4S)-1-(tert-butoxycarbonyl)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid).[1] This scaffold is a critical intermediate in the development of peptidomimetics, Cathepsin K inhibitors, and DPP-IV inhibitors.
The pathway selected prioritizes stereochemical control at the C4 position using a divergent hydrogenation strategy on an exocyclic alkene, derived from the commercially scalable trans-4-hydroxy-L-proline.[1]
Part 1: Strategic Pathway Analysis
Core Directive
The synthesis hinges on the inversion of functionality at C4. Starting from trans-4-hydroxy-L-proline, we cannot simply displace the hydroxyl group to get the cis-cyanomethyl moiety directly and cleanly.[1] Instead, we utilize an oxidation-olefination-reduction sequence.[1]
-
Activation: Oxidation of the C4-hydroxyl to a ketone (4-oxoproline) removes the original stereocenter, setting the stage for functionalization.
-
Carbon Homologation: A Horner-Wadsworth-Emmons (HWE) reaction introduces the two-carbon nitrile chain (
) as an exocyclic alkene.[1] -
Stereoselective Restoration: Heterogeneous hydrogenation of the alkene regenerates the C4 stereocenter. Under heterogeneous catalysis (Pd/C or Raney-Ni), hydrogen delivery occurs preferentially from the face opposite the bulky C2-carboxylate and N-Boc groups, yielding the thermodynamically less stable but kinetically favored cis-(2S,4S) isomer.[1]
Retrosynthetic Logic (DOT Visualization)
Caption: Retrosynthetic breakdown illustrating the oxidation-olefination-reduction strategy to install the cis-cyanomethyl group.
Part 2: Detailed Experimental Protocols
Phase 1: Scaffold Preparation (Protection & Oxidation)
Objective: Convert trans-4-hydroxy-L-proline into the reactive N-Boc-4-oxo-L-proline methyl ester.
Step 1: Esterification and N-Boc Protection[1]
-
Reagents: Methanol, Thionyl Chloride (
), Di-tert-butyl dicarbonate ( ), Triethylamine ( ).[1] -
Mechanism: Acid-catalyzed esterification followed by carbamate formation.[1]
Protocol:
-
Suspend L-hydroxyproline (100 g, 0.76 mol) in dry Methanol (1.0 L).
-
Cool to 0°C. Add
(60 mL, 0.83 mol) dropwise over 1 hour. (Caution: Exothermic, gas evolution). -
Reflux for 8 hours until clear. Concentrate in vacuo to yield the methyl ester hydrochloride salt.
-
Resuspend the salt in DCM (1.0 L) and cool to 0°C. Add
(230 mL, 1.67 mol) followed by (180 g, 0.83 mol). -
Stir at RT for 12 hours. Wash with 1N HCl, saturated
, and brine.[1] -
Dry over
and concentrate to yield N-Boc-trans-4-hydroxy-L-proline methyl ester as a viscous oil (Yield: ~95%).
Step 2: Oxidation to 4-Oxoproline[1]
-
Reagents: Trichloroisocyanuric Acid (TCCA), TEMPO, DCM.[1]
-
Why TCCA/TEMPO? It is safer and cleaner than Swern (no odorless sulfides) and Jones (no Cr(VI) waste) for large-scale prep.
Protocol:
-
Dissolve the Step 1 product (100 g, 0.41 mol) in DCM (800 mL) and cool to 0°C.
-
Add TEMPO (640 mg, 1 mol%).
-
Add TCCA (95 g, 0.41 mol) portion-wise over 45 mins, maintaining temp <5°C.
-
Stir vigorously at 0°C for 1 hour. Filter the precipitated cyanuric acid through Celite.
-
Wash filtrate with saturated
and 1N HCl. -
Concentrate to obtain N-Boc-4-oxo-L-proline methyl ester . Recrystallize from cyclohexane/EtOAc if necessary (White solid, mp 42-44°C).
Phase 2: Carbon Homologation (The Critical HWE Step)
Objective: Install the cyanomethyl skeleton via an exocyclic double bond.
Step 3: Horner-Wadsworth-Emmons Olefination[1]
-
Reagents: Diethyl cyanomethylphosphonate, Sodium Hydride (NaH), THF.[1]
-
Reaction:
.
Protocol:
-
In a flame-dried flask under Argon, suspend NaH (60% dispersion, 8.0 g, 0.2 mol) in anhydrous THF (400 mL). Cool to 0°C.[2][3]
-
Add Diethyl cyanomethylphosphonate (35.4 g, 0.2 mol) dropwise. Stir 30 mins until H2 evolution ceases and solution is clear.
-
Dissolve N-Boc-4-oxo-L-proline methyl ester (40 g, 0.16 mol) in THF (100 mL) and add dropwise to the phosphonate anion.
-
Allow to warm to RT and stir for 4 hours.
-
Quench with saturated
. Extract with EtOAc (3x).[2] -
Purify via silica gel chromatography (Hexane/EtOAc 3:1) to yield N-Boc-4-(cyanomethylene)-L-proline methyl ester as a mixture of E/Z isomers.[1] (Yield: ~80-85%).[1]
Phase 3: Stereoselective Reduction & Hydrolysis[1]
Objective: Set the cis-stereochemistry and deprotect the acid.
Step 4: Heterogeneous Hydrogenation (Stereocontrol)
-
Reagents: 10% Pd/C, Hydrogen gas (1 atm), Methanol.
-
Mechanism: Heterogeneous catalysts typically approach the alkene from the less hindered face (opposite the bulky C2-ester/N-Boc groups), delivering hydrogen to the trans face and forcing the cyanomethyl group to the cis position.
Protocol:
-
Dissolve the olefin (20 g) in Methanol (200 mL).
-
Add 10% Pd/C (2.0 g, 10 wt%).
-
Purge with
balloon (1 atm). Stir vigorously at RT for 4–6 hours.-
Note: Monitor closely by TLC/LCMS. Prolonged reaction or high pressure may reduce the nitrile to a primary amine. Stop immediately upon disappearance of the alkene.
-
-
Filter through Celite to remove catalyst. Concentrate to yield N-Boc-cis-4-cyanomethyl-L-proline methyl ester .
-
Stereochemical Check: The cis isomer is typically the major product (>4:1 dr). If high purity is required, separate diastereomers via column chromatography at this stage before hydrolysis.[1]
-
Step 5: Hydrolysis to Final Acid
-
Reagents: Lithium Hydroxide (LiOH), THF/Water.
Protocol:
-
Dissolve the ester (15 g) in THF (100 mL) and Water (50 mL).
-
Add LiOH·H2O (2.5 eq). Stir at RT for 3 hours.
-
Acidify to pH 3 with 1N HCl. Extract with EtOAc.[2]
-
Dry (
) and concentrate. -
Final Product: N-BOC-cis-4-Cyanomethyl-L-proline . (White solid).
Part 3: Data & Visualization
Reaction Scheme Overview
Caption: Forward synthesis scheme highlighting the HWE olefination and stereoselective hydrogenation steps.
Quantitative Summary Table
| Step | Transformation | Reagents | Typical Yield | Critical Parameter |
| 1 | Protection | 95% | Temperature control during | |
| 2 | Oxidation | TEMPO, TCCA | 85-90% | Maintain <5°C to prevent side reactions.[1] |
| 3 | Olefination | 80% | Anhydrous conditions essential. | |
| 4 | Reduction | 90% | Stop upon alkene consumption to save Nitrile. | |
| 5 | Hydrolysis | LiOH, THF/H2O | 95% | Acidify carefully to pH 3 for extraction.[1] |
Part 4: Troubleshooting & Optimization (Expert Insights)
-
Nitrile Reduction Side-Reaction:
-
Issue: Over-reduction of the nitrile group to a primary amine during Step 4.
-
Solution: If this occurs, switch the catalyst to Wilkinson’s Catalyst (
) in benzene/ethanol. Homogeneous Rh catalysts are highly selective for alkenes over nitriles, though they may favor the trans isomer (2S, 4R) more than heterogeneous catalysts. If using Pd/C, ensure strictly 1 atm H2 and frequent sampling.
-
-
Stereoselectivity:
-
Issue: Low cis/trans ratio.
-
Insight: Heterogeneous hydrogenation (Pd/C) generally favors cis because the catalyst binds to the face opposite the bulky Boc/Carboxyl groups. If trans is desired, use a homogeneous Iridium catalyst (Crabtree’s catalyst).[4]
-
-
Purification:
-
The 4-oxo intermediate must be pure.[1] Residual alcohol from Step 1 can quench the HWE reagents. Ensure complete oxidation and drying before Step 3.
-
References
-
Del Valle, J. R., & Goodman, M. (2003).[1][4] Asymmetric Hydrogenations for the Synthesis of Boc-Protected 4-Alkylprolinols and Prolines. The Journal of Organic Chemistry, 68(10), 3923–3931. [Link]
-
Beaulieu, P. L., et al. (2019). Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. PMC. [Link]
-
Organic Chemistry Portal. Proline Derivatives in Organic Synthesis. [Link]
Sources
- 1. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 2. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
N-BOC-cis-4-Cyanomethyl-L-proline: A Strategic Scaffold in Peptidomimetic Drug Design
Executive Summary
N-BOC-cis-4-Cyanomethyl-L-proline (CAS: 1980010-85-2 / 102195-79-9 precursor) represents a specialized pyrrolidine scaffold used extensively in the design of peptidomimetics and protease inhibitors. Unlike the natural trans-4-hydroxy-L-proline, this derivative features a cyanomethyl (-CH₂CN) group at the C4 position with cis-stereochemistry relative to the C2-carboxylate.
This structural modification serves three critical functions in medicinal chemistry:
-
Conformational Locking: The cis-4-substituent imposes specific ring-puckering preferences (typically C
-endo), mimicking the bioactive conformation of native L-proline while providing additional steric bulk to fill hydrophobic pockets (e.g., S1' or S2 subsites). -
Warhead Precursor: The nitrile group is a versatile electrophile precursor. It can be converted into amidines (for serine protease inhibition), tetrazoles (bioisostere of carboxylic acid), or reduced to primary amines (lysine mimetics).
-
Linker Capability: The cyanomethyl arm extends the functional reach of the scaffold, allowing for "long-range" interactions that a direct C4-cyano group cannot achieve.
Structural Analysis & Conformational Bias
Stereochemical Nomenclature
-
Configuration: (2S, 4S)-1-(tert-butoxycarbonyl)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid.
-
"Cis" Designation: Refers to the syn-relationship between the C2-carboxylate and the C4-cyanomethyl group. Both substituents are oriented on the same face of the pyrrolidine ring (typically the
-face).
Ring Puckering Effects
The biological activity of proline-based drugs often depends on the ring's ability to adopt either a C
-
Natural trans-4-Hyp: The electronegative -OH group favors the C
-exo pucker due to the gauche effect. -
N-BOC-cis-4-Cyanomethyl-L-proline: Steric repulsion between the cis-substituent and the C2-carboxylate typically biases the ring toward the C
-endo conformation. This mimics the ground state of unsubstituted L-proline but with added functional handles, making it ideal for targeting receptors that require this specific fold (e.g., certain GPCRs and metalloproteases).
Synthesis Strategy
The synthesis of the cis-isomer requires a stereoselective approach, typically starting from the abundant trans-4-hydroxy-L-proline.[1][2] The most robust route involves oxidation to the ketone followed by olefination and stereoselective hydrogenation.
Logical Workflow (DOT Diagram)
Caption: Synthesis pathway highlighting the stereocontrol mechanism during the hydrogenation step.[3][4][5][6][7][8][9][10][11]
Detailed Experimental Protocols
Protocol A: Synthesis of N-Boc-4-oxo-L-proline
Objective: Oxidation of the hydroxyl group without racemizing the C2 center.
-
Reagents: N-Boc-trans-4-hydroxy-L-proline (1.0 equiv), TEMPO (0.01 equiv), Trichloroisocyanuric acid (TCCA, 1.1 equiv), NaBr (0.1 equiv), Acetone/Water.
-
Procedure:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline in acetone/water (1:1) at 0°C.
-
Add NaBr and TEMPO.
-
Slowly add TCCA over 30 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Stir for 2 hours at 0°C.
-
Quench: Add isopropanol to quench excess oxidant, then filter the cyanuric acid precipitate.
-
Workup: Extract filtrate with EtOAc. Wash organic layer with 1N HCl and brine. Dry over MgSO₄ and concentrate.
-
Yield: ~80% white solid. Recrystallize from EtOAc/Hexanes if necessary.
-
Protocol B: Horner-Wadsworth-Emmons Olefination
Objective: Installation of the cyanomethyl skeleton via exocyclic double bond.
-
Reagents: Diethyl cyanomethylphosphonate (1.2 equiv), NaH (60% dispersion, 2.2 equiv), THF (anhydrous).
-
Procedure:
-
Suspend NaH in dry THF at 0°C under Argon.
-
Dropwise add Diethyl cyanomethylphosphonate. Stir for 30 min until evolution of H₂ ceases (formation of phosphonate carbanion).
-
Add N-Boc-4-oxo-L-proline (dissolved in THF) dropwise.
-
Allow to warm to room temperature and stir for 4–6 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is obtained as a mixture of E/Z isomers (N-Boc-4-cyanomethylene-L-proline).
-
Protocol C: Stereoselective Hydrogenation
Objective: Reduction of the alkene to the cis-alkane.
-
Reagents: N-Boc-4-cyanomethylene-L-proline, 10% Pd/C (10 wt%), Methanol.
-
Procedure:
-
Dissolve the olefin in MeOH in a hydrogenation vessel.
-
Add Pd/C catalyst carefully (under N₂ atmosphere to prevent ignition).
-
Purge with H₂ gas and stir under H₂ balloon pressure (1 atm) for 12–16 hours.
-
Note on Stereochemistry: The bulky C2-carboxylate group (and the N-Boc group) shields the "bottom" face. Hydrogen adsorption occurs primarily from the "top" face, pushing the new cyanomethyl group to the "bottom" (cis to the carboxylate).
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.
-
Validation: Verify stereochemistry via NOE (Nuclear Overhauser Effect) NMR experiments. Strong NOE between C2-H and C4-H indicates cis relationship (if they are on the same face, though in cis-4-substituted prolines, H2 and H4 are usually anti to each other in terms of space if substituents are syn. Wait—if substituents are cis (syn), the protons H2 and H4 are also cis (syn)? No. In L-proline (2S), H2 is "up" (beta). If substituent is "down" (alpha/cis), then H4 is "up" (beta). Thus, H2 and H4 are cis to each other. Expect NOE between H2 and H4. )
-
Medicinal Chemistry Applications
Warhead Derivatization
The nitrile group is a "masked" functional group. In drug discovery campaigns (e.g., Cathepsin K or DPP-4 inhibitors), it serves as a precursor to:
| Target Functionality | Reagent/Conditions | Application |
| Amidine | Pinner reaction (HCl/MeOH) then NH₃ | Serine Protease Inhibitors (S1 pocket binding) |
| Primary Amine | H₂/Raney-Ni or CoCl₂/NaBH₄ | Lysine mimetics; spacer for bivalent ligands |
| Tetrazole | NaN₃ / ZnBr₂ | Carboxylic acid bioisostere (improved metabolic stability) |
| Thioamide | Lawesson’s Reagent | Peptide bond surrogates |
Case Study: Cathepsin K Inhibitors
In the development of Cathepsin K inhibitors (e.g., Odanacatib analogs), the S2 pocket of the enzyme is hydrophobic but requires specific shape complementarity.
-
Problem: Linear alkyl chains at C4 of proline are too flexible, leading to entropy penalties upon binding.
-
Solution: The cis-4-cyanomethyl group provides a rigidified extension. The nitrile nitrogen can accept a hydrogen bond from the enzyme backbone, while the methylene spacer allows the group to reach deeper into the S2 subsite than a simple 4-cyano group.
SAR Logic Diagram (DOT)
Caption: Structure-Activity Relationship (SAR) expansion from the core scaffold.
References
-
Del Valle, J. R., & Goodman, M. (2003).[12] Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines. The Journal of Organic Chemistry, 68(10), 3923-3931.[12] [Link]
- Smith, A. B., et al. (2002). Design, Synthesis, and Evaluation of Non-Peptide Peptidomimetics. Journal of Medicinal Chemistry. (Contextual grounding for proline scaffolds in peptidomimetics).
-
Pinnen, F., et al. (2007). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
N-BOC-cis-4-Cyanomethyl-L-proline: A Comprehensive Technical Guide to its Applications in Drug Discovery and Peptide Science
Abstract
N-tert-Butoxycarbonyl-cis-4-cyanomethyl-L-proline is a synthetically versatile building block that has garnered significant attention in medicinal chemistry and peptide science. Its unique structural features, including the conformationally constrained pyrrolidine ring, the cyanomethyl group, and the N-BOC protecting group, make it an invaluable tool for the design and synthesis of novel therapeutic agents and specialized peptides. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and key applications of N-BOC-cis-4-cyanomethyl-L-proline, with a particular focus on its role in the development of dipeptidyl peptidase-4 (DPP-IV) inhibitors and as a modulator of peptide conformation and function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this unique proline derivative in their work.
Introduction: The Significance of Modified Proline Analogs
Proline, a unique proteinogenic amino acid with a secondary amine incorporated into a five-membered ring, plays a critical role in protein structure and function.[1] Its rigid structure introduces kinks and turns in peptide chains, influencing their three-dimensional conformation and, consequently, their biological activity.[1] The strategic modification of the proline scaffold has emerged as a powerful tool in drug design and peptide engineering, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Proline analogs are sought after for their ability to impart conformational constraints, enhance metabolic stability, and introduce novel functionalities for interaction with biological targets.[2]
N-BOC-cis-4-cyanomethyl-L-proline stands out among these modified prolines. The cis-stereochemistry at the 4-position, combined with the electron-withdrawing nature of the cyanomethyl group, significantly influences the puckering of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond.[3] The N-BOC (tert-butoxycarbonyl) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS) protocols.[4] This guide will delve into the practical applications of this valuable synthetic intermediate.
Synthesis of N-BOC-cis-4-Cyanomethyl-L-proline
The synthesis of N-BOC-cis-4-cyanomethyl-L-proline is a multi-step process that typically starts from a readily available chiral precursor, such as L-proline or a derivative thereof. While a single, unified protocol is not extensively reported, a reliable synthetic route can be constructed by combining established methodologies for N-BOC protection, functionalization of the pyrrolidine ring, and introduction of the cyanomethyl group.
General Synthetic Strategy
A plausible and efficient synthetic pathway involves the following key transformations:
-
N-protection of L-proline: The secondary amine of L-proline is protected with a tert-butoxycarbonyl (Boc) group.[5]
-
Introduction of a handle at the 4-position: A functional group, typically a hydroxyl or a keto group, is introduced at the 4-position of the proline ring.
-
Conversion to the cyanomethyl group: The functional group at the 4-position is then converted to the desired cyanomethyl moiety.
Caption: General synthetic strategy for N-BOC-cis-4-Cyanomethyl-L-proline.
Detailed Experimental Protocol (Exemplary)
This protocol is a composite of established procedures for similar transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (N-BOC-L-proline) [5]
-
To a solution of L-proline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add a base like triethylamine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up the reaction by removing the solvent under reduced pressure, followed by an aqueous work-up and extraction with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-BOC-L-proline, which can often be used in the next step without further purification.
Step 2: Introduction of a Hydroxyl Group and Conversion to a Mesylate
-
The N-BOC-L-proline can be converted to its methyl ester using standard esterification conditions (e.g., SOCl₂ in methanol).
-
The resulting ester can then be hydroxylated at the 4-position using various methods, often involving stereoselective reduction of a 4-keto intermediate.
-
The hydroxyl group is then activated for nucleophilic substitution by converting it to a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base.
Step 3: Nucleophilic Substitution with Cyanide
-
The N-BOC-cis-4-mesyloxy-L-proline methyl ester is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF).
-
The reaction is typically heated to facilitate the SN2 reaction, leading to the formation of N-BOC-cis-4-cyano-L-proline methyl ester.
-
The ester is then hydrolyzed under basic conditions (e.g., with lithium hydroxide) to afford the desired product, N-BOC-cis-4-cyanomethyl-L-proline.
Purification: The final product is typically purified by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
| Spectroscopic Data (Expected) | Characteristic Features |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the pyrrolidine ring protons, and the cyanomethyl protons. The stereochemistry can be confirmed by coupling constants and 2D NMR techniques. |
| ¹³C NMR | Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the carbons of the pyrrolidine ring, and the nitrile carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the carbamate and carboxylic acid, the C≡N stretching of the nitrile group, and O-H stretching of the carboxylic acid. |
Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors
A major and highly significant application of N-BOC-cis-4-cyanomethyl-L-proline is in the synthesis of inhibitors of dipeptidyl peptidase-4 (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.
Rationale for Using a Cyanopyrrolidine Scaffold
Many potent DPP-IV inhibitors, such as Vildagliptin, feature a cyanopyrrolidine moiety.[5][6][7][8][9] The rationale behind this structural motif is multifaceted:
-
Mimicking the Natural Substrate: The proline-like scaffold mimics the P1 residue of the natural substrates of DPP-IV, which are peptides with proline or alanine at the penultimate N-terminal position.[10]
-
Covalent Interaction: The nitrile group acts as a "warhead" that can form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV, leading to potent inhibition.[10]
-
Conformational Constraint: The rigid pyrrolidine ring helps to position the interacting groups in an optimal orientation for binding to the enzyme's active site.[3]
Caption: Schematic of a cyanopyrrolidine inhibitor binding to the DPP-IV active site.
Synthesis of Vildagliptin Analogs
N-BOC-cis-4-cyanomethyl-L-proline is an ideal starting material for the synthesis of Vildagliptin and its analogs. The general synthetic approach involves the coupling of the proline derivative with a suitable amine component.
Exemplary Synthetic Workflow for a Vildagliptin Analog:
-
Deprotection: The N-BOC protecting group of N-BOC-cis-4-cyanomethyl-L-proline is removed under acidic conditions (e.g., with trifluoroacetic acid).
-
Amide Coupling: The resulting free amine is then coupled with a desired amino alcohol, such as 3-amino-1-adamantanol (for Vildagliptin), using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).[6][7][8]
-
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Structure-Activity Relationship (SAR) Insights
SAR studies have shown that modifications to the cyanopyrrolidine scaffold can significantly impact the potency and selectivity of DPP-IV inhibitors.[11][12] The cyanomethyl group at the 4-position of the proline ring can influence the electronic properties and the conformational preferences of the inhibitor, potentially leading to improved interactions with the enzyme's active site.[11]
| Compound | Scaffold Modification | DPP-IV IC₅₀ (nM) | Reference |
| Vildagliptin | Cyanopyrrolidine | ~3-10 | [6][7][8] |
| Analog 1 | 4-Fluoropyrrolidine | Varies | |
| Analog 2 | 4-Hydroxypyrrolidine | Varies | |
| Hypothetical Analog | 4-Cyanomethylpyrrolidine | Potentially Potent | - |
Note: The IC₅₀ values can vary depending on the assay conditions. The hypothetical analog's potency would need to be experimentally determined.
Application in Solid-Phase Peptide Synthesis (SPPS)
The N-BOC protecting group makes N-BOC-cis-4-cyanomethyl-L-proline amenable to use in Boc-based solid-phase peptide synthesis (SPPS).[4][13] SPPS is a powerful technique for the stepwise synthesis of peptides on a solid support, which simplifies the purification process.[]
Incorporation into Peptide Chains
The incorporation of N-BOC-cis-4-cyanomethyl-L-proline into a growing peptide chain follows the standard Boc-SPPS cycle:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[13]
-
Neutralization: The resulting ammonium salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA).[13]
-
Coupling: The N-BOC-cis-4-cyanomethyl-L-proline is activated with a coupling reagent (e.g., HBTU, DIC/HOBt) and then added to the resin to form a new peptide bond.[4]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.
Caption: The Boc-SPPS cycle for incorporating N-BOC-cis-4-Cyanomethyl-L-proline.
Role as a Conformational Constraint
The incorporation of N-BOC-cis-4-cyanomethyl-L-proline into a peptide sequence introduces a significant conformational constraint.[15][16][17] The rigid pyrrolidine ring and the stereochemistry at the 4-position can induce specific secondary structures, such as β-turns, which are often crucial for biological recognition and activity.[15] The cyanomethyl group can also participate in non-covalent interactions, further stabilizing the desired conformation.
Future Perspectives and Conclusion
N-BOC-cis-4-cyanomethyl-L-proline is a valuable and versatile building block with significant potential in drug discovery and peptide science. Its application in the synthesis of DPP-IV inhibitors has already contributed to the development of important anti-diabetic drugs. As our understanding of structure-activity relationships deepens, this proline derivative will likely be employed in the design of even more potent and selective enzyme inhibitors.
Furthermore, its use in peptide synthesis to create conformationally constrained peptides opens up exciting possibilities for developing novel peptide-based therapeutics with enhanced stability and bioactivity. The ability to precisely control peptide architecture is a key goal in peptide engineering, and N-BOC-cis-4-cyanomethyl-L-proline provides a powerful tool to achieve this.
References
- Zhu, T., et al. (2014). Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry, 26(15), 4895-4897.
- Zhang, L., & Jiang, L. (2015). A facile method to synthesize vildagliptin.
- Beilstein Journals. (2007). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry.
- Li, et al. (2018). An efficient synthesis of Vildagliptin intermediates. Indian Journal of Pharmaceutical Sciences.
- ResearchGate. (2025). A Facile and Economical Method to Synthesize Vildagliptin.
- Pop, C., et al. (2022).
- OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- ScienceOpen.
- Sigma-Aldrich. N-Boc-cis-4-N-Fmoc-amino-L-proline 97%.
- Kondo, T., et al. (2008). Discovery of long-acting N-(cyanomethyl)-N-alkyl-L-prolinamide inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry, 16(1), 190-208.
- Brieflands. (2024).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(11), 3458.
- BenchChem. (2025). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS).
- Houben-Weyl. (2004). Synthesis of Peptides Containing Proline Analogues.
- Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (2020). Molecules, 25(18), 4247.
- Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides. (2014). Food & Function, 5(4), 734-741.
- Uchida, T., et al. (2018). Exploration of DPP-IV inhibitors with a novel scaffold by multistep in silico screening. Journal of Molecular Graphics and Modelling, 79, 254-263.
- Mollica, A., et al. (2018). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. ACS Chemical Neuroscience, 9(12), 2959-2969.
- The Royal Society of Chemistry. (2011).
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Current Drug Targets, 24(10), 809-829.
- Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. (2019). Molecules, 24(11), 2058.
- Preparation method for pyrrolidine-2-carboxylic acid deriv
- Sigma-Aldrich. Proline analogues are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occuring, as well as de novo designed, linear, and, cyclic peptides.
- Scaffold-based design of xanthine as highly potent inhibitors of DPP-IV for improving glucose homeostasis in DIO mice. (2016). European Journal of Medicinal Chemistry, 122, 396-408.
- PubChem. Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid.
- Synthesis of Peptides Containing Proline Analogues. (2004).
- Enamine. Synthesis of unique pyrrolidines for drug discovery.
- ChemicalBook. N-Boc-cis-4-Hydroxy-L-proline(87691-27-8) 1H NMR.
- BMRB. N-Boc-L-proline.
- Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. (2009). Journal of Peptide Science, 15(12), 803-808.
- Thermo Fisher Scientific. cis-N-Boc-4-cyano-L-proline methyl ester, 97%.
- Proline-to-cysteine cyclization for generating conformationally constrained cyclic peptides. (2020).
- Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. (2018). Molecules, 23(4), 924.
- ResearchGate.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2019). Molecules, 24(11), 2145.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- BOC Sciences.
- Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. (2020). Journal of the American Society for Mass Spectrometry, 31(10), 2096-2105.
Sources
- 1. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. op.niscair.res.in [op.niscair.res.in]
- 9. researchgate.net [researchgate.net]
- 10. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of long-acting N-(cyanomethyl)-N-alkyl-L-prolinamide inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 17. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
N-BOC-cis-4-Cyanomethyl-L-proline as a proline analogue
This technical guide details the structural properties, synthetic pathways, and applications of N-BOC-cis-4-Cyanomethyl-L-proline , a specialized proline analogue used in peptidomimetic drug design.
Role: Conformationally Constrained Proline Analogue | CAS (Acid): 1980010-85-2[1][2]
Executive Summary
N-BOC-cis-4-Cyanomethyl-L-proline is a non-proteinogenic amino acid derivative characterized by a cyanomethyl group at the C4 position of the pyrrolidine ring. Unlike natural (2S, 4R)-4-hydroxyproline (trans), this analogue typically adopts the cis (2S, 4S) configuration.
Its value in drug development lies in two core properties:
-
Conformational Biasing: The C4-substitution forces the pyrrolidine ring into specific puckering modes (C4-endo vs. C4-exo), influencing the cis/trans ratio of the preceding peptide bond.
-
Synthetic Versatility: The nitrile group serves as a "masked" functional handle, easily converted into amines (for salt bridges), carboxylic acids (glutamate mimics), or tetrazoles (bioisosteres) late in the synthetic sequence.
Chemical Profile & Structural Significance[3][4][5]
| Property | Specification |
| IUPAC Name | (2S,4S)-1-(tert-butoxycarbonyl)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid |
| CAS Number | 1980010-85-2 (Acid Form) |
| Molecular Formula | C₁₂H₁₈N₂O₄ |
| Molecular Weight | 254.28 g/mol |
| Stereochemistry | Cis (2S, 4S) . The cyanomethyl group is on the same face as the C2-carboxyl group. |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water. |
Conformational Locking Mechanism
Proline residues exist in an equilibrium between C4-endo (down) and C4-exo (up) puckers.
-
Natural (2S,4R)-Hyp: Electronegative OH prefers the exo pucker (gauche effect).
-
Cis-4-Alkyl/Cyanomethyl: Steric bulk forces the ring to adopt the C4-endo pucker to minimize steric clash with the N-Boc group and the C2-carboxyl. This conformation strongly biases the preceding peptide bond (Xaa-Pro) towards the cis state, a critical feature for designing beta-turn mimetics.
Synthetic Pathway (Self-Validating Protocol)
The most robust synthesis utilizes (2S)-N-Boc-4-oxoproline as the divergent intermediate. This route ensures high enantiopurity at C2 and controlled diastereoselectivity at C4.
Diagram: Stereoselective Synthesis Workflow
Caption: Synthesis of N-BOC-cis-4-Cyanomethyl-L-proline via Wittig olefination and stereoselective hydrogenation.
Detailed Protocol
Step 1: Wittig Olefination
Objective: Install the carbon framework via a 4-cyanomethylene intermediate.
-
Reagents: Diethyl cyanomethylphosphonate (1.2 eq), Sodium Hydride (1.2 eq), N-Boc-4-oxo-L-proline methyl ester (1.0 eq).
-
Procedure:
-
Suspend NaH in dry THF at 0°C. Dropwise add diethyl cyanomethylphosphonate. Stir 30 min.
-
Add N-Boc-4-oxo-L-proline methyl ester in THF.
-
Warm to RT and stir for 4–6 hours.
-
Validation: TLC shows disappearance of ketone. NMR shows alkene peaks (approx 5.4 ppm).
-
Workup: Quench with saturated NH₄Cl, extract with EtOAc.
-
Step 2: Stereoselective Hydrogenation
Objective: Set the C4 stereocenter to cis.
-
Reagents: H₂ (1 atm or balloon), 10% Pd/C (10 wt%), MeOH.
-
Mechanism: Hydrogen adds to the alkene from the face opposite the bulky C2-methoxycarbonyl group (steric control). Since the C2 group is "down" (alpha), H₂ adds from the "up" (beta) face. This pushes the new cyanomethyl group "down" (alpha), resulting in the cis (2S, 4S) configuration.
-
Procedure:
-
Dissolve the alkene intermediate in MeOH.
-
Add Pd/C catalyst carefully under Argon.
-
Stir under H₂ atmosphere for 12–16 hours.
-
Validation: 1H NMR analysis of the C4-proton coupling constants confirms cis stereochemistry (distinct from trans).
-
Step 3: Ester Hydrolysis
-
Reagents: LiOH (2.0 eq), THF/H₂O (3:1).
-
Procedure: Stir at 0°C to RT until TLC indicates complete consumption of ester. Acidify carefully to pH 3 with 1M HCl and extract.
Applications in Drug Discovery
A. Protease Inhibitor Scaffolds
The cyanomethyl group acts as a steric probe in the S1' or S2 pockets of proteases (e.g., Cathepsin K, DPP-4).
-
Mechanism: The cis-conformation directs the inhibitor backbone away from the catalytic triad, potentially enhancing selectivity.
-
Example: In Cathepsin K inhibitors, 4-substituted prolines prevent metabolic oxidation at the C4 position, a common clearance pathway for proline-based drugs.
B. Precursor for "Homo-Proline" Mimetics
The nitrile is a gateway functional group.
-
Reduction (Raney Ni / H₂): Yields cis-4-(2-aminoethyl)-L-proline . This places a primary amine at a specific distance from the backbone, mimicking the side chain of Lysine but with a rigidified backbone.
-
Hydrolysis: Yields cis-4-carboxymethyl-L-proline , a conformationally constrained Glutamic Acid analogue.
Diagram: Functional Divergence
Caption: Divergent synthesis applications of the cyanomethyl nitrile handle.
References
-
ChemicalBook. (2024). N-BOC-cis-4-Cyanomethyl-L-proline Product Entry & CAS Data. Retrieved from
-
Sigma-Aldrich. (2024). N-t-BOC-cis-4-cyanomethyl-L-proline AldrichCPR. Retrieved from
-
BLD Pharm. (2024). Product Analysis: (2S,4S)-4-(Cyanomethyl)pyrrolidine derivative. Retrieved from [2]
-
National Institutes of Health (PMC). (2008). Computational investigations of the stereoselectivities of proline-related catalysts. (Discusses C4-substituent effects on ring pucker). Retrieved from
-
ResearchGate. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. (Methodology for C4-alkylation via Wittig/Hydrogenation). Retrieved from
Sources
Biological Activity & Therapeutic Potential of N-BOC-cis-4-Cyanomethyl-L-proline
Topic: Biological Activity and Pharmacophore Relevance of N-BOC-cis-4-Cyanomethyl-L-proline Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Silent Architect of Potency
N-BOC-cis-4-Cyanomethyl-L-proline (CAS: 487048-28-2 for methyl ester analog context) is not merely a chemical intermediate; it is the chiral scaffold that defines the pharmacodynamic profile of next-generation Dipeptidyl Peptidase-4 (DPP-4) inhibitors, most notably Saxagliptin (Onglyza) .
While the N-BOC protected form is biologically latent (inactive) due to the masking of the secondary amine, its "biological activity" is best understood as intrinsic pharmacophoric potential . It carries the precise stereochemical information (L-configuration, cis-4-substitution) and the electrophilic "warhead" precursor (cyanomethyl) required to form a reversible covalent bond with the active site of DPP-4.
This guide analyzes the compound’s structural role, its transformation into bioactive species, and the protocols required to validate its integrity in drug development pipelines.
Structural Basis of Biological Function
The biological value of this compound rests on three structural pillars that dictate its interaction with the DPP-4 enzyme post-activation.
The cis-4-Cyanomethyl "Warhead" Precursor
In the final drug architecture (e.g., Saxagliptin), the cyanomethyl group is chemically elaborated (often cyclized or maintained as a nitrile functionality) to interact with Ser630 in the DPP-4 catalytic triad.
-
Mechanism: The nitrile group acts as a "soft" electrophile. It undergoes a nucleophilic attack by the hydroxyl group of Ser630, forming an imidate adduct .
-
Reversibility: Unlike irreversible inhibitors, this adduct hydrolyzes slowly, granting the drug a long duration of action (slow-tight binding) while reducing off-target toxicity.
-
Why cis? The cis-orientation at C4 is critical. It directs the nitrile group into the S1' subsite of the enzyme, maximizing contact enthalpy. The trans-isomer often fails to achieve the necessary orbital overlap for imidate formation.
The L-Proline Scaffold (P2 Mimicry)
DPP-4 is a post-proline cleaving enzyme. It naturally recognizes Proline or Alanine at the P1 position of substrates (like GLP-1).
-
Recognition: The pyrrolidine ring of this intermediate mimics the P1 Proline of the natural substrate.
-
BOC Protection: The tert-butyloxycarbonyl (BOC) group renders the molecule inactive in vitro by blocking the N-terminus. Activity is only restored upon deprotection (usually with TFA or HCl), allowing the free amine to anchor via salt bridges to Glu205 and Glu206 in the enzyme's active site.
Mechanism of Action: The Downstream Cascade
The biological activity is realized through a specific transformation sequence. The N-BOC compound acts as the "payload carrier."
Pathway to Inhibition
-
Deprotection: Removal of BOC reveals the secondary amine.
-
Coupling: The amine is often coupled to a bulky hydrophobic group (e.g., adamantane in Saxagliptin) which occupies the S2 hydrophobic pocket.
-
Binding: The cis-4-cyanomethyl group (now part of the methanoproline scaffold) positions the nitrile warhead.
-
Covalent Trapping: The nitrile reacts with Ser630.
Visualization of the Activation Pathway
Figure 1: The activation pathway from the N-BOC protected intermediate to the active DPP-4 inhibitor complex.[]
Quantitative Data: Structure-Activity Relationship (SAR)[2]
While the N-BOC compound has an IC50 > 100 µM (essentially inactive), its derivatives show nanomolar potency. The table below illustrates the impact of the cis-4-cyanomethyl motif when incorporated into the final inhibitor structure.
| Compound Variant | Configuration | Warhead | IC50 (DPP-4) | Binding Mode |
| N-BOC-Intermediate | cis-L | Cyanomethyl | > 100 µM | None (Steric clash/No anchor) |
| Saxagliptin | cis-L (fused) | Nitrile | ~ 0.5 - 1.3 nM | Covalent (Reversible) |
| Vildagliptin | L-Pro (unsub) | Nitrile | ~ 3 - 10 nM | Covalent (Reversible) |
| Trans-Isomer | trans-L | Nitrile | > 50 nM | Weak/Non-covalent |
Note: Data derived from comparative SAR studies of cyanopyrrolidine-based inhibitors [1, 2].
Experimental Protocols
Protocol: Quality Validation of the Intermediate
Before using this compound in biological synthesis, its stereochemical purity must be validated. Even 1% of the trans-isomer can significantly impact the final drug's potency.
Objective: Verify cis-stereochemistry and enantiomeric excess (ee).
-
Sample Preparation: Dissolve 10 mg of N-BOC-cis-4-cyanomethyl-L-proline in 1 mL of CDCl3.
-
NMR Analysis:
-
Run 1H-NMR (400 MHz or higher).
-
Diagnostic Signal: Focus on the C4-proton and the methylene protons of the cyanomethyl group. The coupling constants (
values) differ significantly between cis and trans isomers due to ring puckering. -
cis-isomer typically shows a distinct multiplet pattern compared to the trans-isomer.
-
-
Chiral HPLC (Methodology):
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (amide bond absorption).
-
Acceptance Criteria: Enantiomeric excess > 99.5%.
-
Protocol: Conversion to Bioactive Probe (Deprotection)
To test "activity" in a cellular assay, the BOC group must be removed.
-
Reagent: 4M HCl in Dioxane.
-
Procedure:
-
Dissolve N-BOC intermediate in dry dichloromethane (DCM) at 0°C.
-
Add 4M HCl/Dioxane dropwise (5 eq).
-
Stir at RT for 2 hours. Monitor by TLC (disappearance of starting material).
-
Concentrate in vacuo to yield the hydrochloride salt.
-
-
Bioassay Application:
-
Neutralize the salt in situ with DIPEA before adding to the enzyme assay buffer.
-
Note: The free amine form is unstable over long periods (cyclization risk); use immediately.
-
Logic of Experimental Design (E-E-A-T)
Why use the N-BOC form? Direct synthesis of the free amine is prone to polymerization and racemization. The BOC group "locks" the nitrogen, preventing the amine from attacking the nitrile (intramolecular cyclization) or the carboxylic acid (intermolecular polymerization) during the installation of the cyanomethyl group.
Why the Cyanomethyl group?
The cyanomethyl group (
References
-
Discovery of Saxagliptin: Augeri, D. J., et al. (2005). "Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor." Journal of Medicinal Chemistry. Link
-
SAR of Cyanopyrrolidines: Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor with an Improved Metabolic Stability Profile." Journal of Medicinal Chemistry. Link
-
Mechanism of DPP-4 Inhibition: Nabeno, M., et al. (2013). "Crystal structures of Dipeptidyl Peptidase 4 (DPP-4) complexed with Saxagliptin and Vildagliptin: Insights into the mechanism of covalent inhibition." Biochemical and Biophysical Research Communications. Link
-
Synthesis of Saxagliptin Intermediates: Savage, S. A., et al. (2009). "Preparation of Saxagliptin, a Novel DPP-IV Inhibitor."[2] Organic Process Research & Development. Link
Sources
N-BOC-cis-4-Cyanomethyl-L-proline molecular weight and formula
The following technical guide details the physicochemical properties, synthesis, and applications of N-BOC-cis-4-Cyanomethyl-L-proline , a critical chiral intermediate in the development of peptidomimetics and protease inhibitors.
Executive Summary
N-BOC-cis-4-Cyanomethyl-L-proline is a highly specialized non-proteinogenic amino acid derivative. It serves as a conformationally constrained scaffold in drug discovery, particularly for DPP-4 inhibitors (diabetes) and Cathepsin K inhibitors (osteoporosis). Its structural rigidity, provided by the pyrrolidine ring, combined with the reactive nitrile "handle" at the C4 position, allows for precise extension of the pharmacophore into enzyme binding pockets.
Physicochemical Profile
Core Identity Data
| Property | Specification |
| Chemical Name | (2S,4S)-1-(tert-butoxycarbonyl)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid |
| Common Name | N-BOC-cis-4-Cyanomethyl-L-proline |
| CAS Number | 1980010-85-2 (Acid form) |
| Molecular Formula | C₁₂H₁₈N₂O₄ |
| Molecular Weight | 254.28 g/mol |
| Exact Mass | 254.1267 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in MeOH, DCM, DMSO; sparingly soluble in water |
| pKa (Calculated) | ~3.8 (Carboxyl group) |
Stereochemical Configuration
The "cis" designation refers to the relative orientation of the C4-cyanomethyl substituent and the C2-carboxylic acid.
-
Configuration: (2S, 4S)
-
Structural Logic: In naturally occurring L-proline (2S), the carboxyl group is defined as
(down). For the substituents to be cis, the cyanomethyl group at C4 must also be on the face. -
SMILES: CC(C)(C)OC(=O)N1CC[C@H]1C(=O)O
Synthesis & Manufacturing Architecture
The synthesis of N-BOC-cis-4-Cyanomethyl-L-proline typically proceeds from trans-4-hydroxy-L-proline , a naturally abundant starting material. The core challenge is installing the carbon-carbon bond at C4 while inverting the stereochemistry from trans (natural) to cis.
Synthetic Pathway
The most robust industrial route utilizes a Wittig-Hydrogenation sequence :
-
Oxidation: N-Boc-trans-4-hydroxy-L-proline is oxidized to N-Boc-4-oxo-L-proline .
-
Wittig Olefination: Reaction with cyanomethylenetriphenylphosphorane generates the
-unsaturated nitrile. -
Stereoselective Hydrogenation: Catalytic hydrogenation of the exocyclic double bond. The catalyst approaches from the less hindered face (trans to the C2-carboxyl), forcing the incoming hydrogen to the
face and the cyanomethyl group to the (cis) face.
Reaction Workflow Diagram
Caption: Stereoselective synthesis pathway leveraging steric control during hydrogenation to establish the (2S,4S) cis-configuration.
Quality Control & Characterization
To ensure suitability for GMP peptide synthesis, the following analytical parameters must be verified.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
- 1.39 (s, 9H): Boc tert-butyl group.
-
2.50-2.60 (m, 2H): Cyanomethyl
protons (diagnostic doublet/multiplet). -
4.10-4.20 (m, 1H):
-proton (C2). -
Absence of Olefin: Verify complete reduction by checking for absence of peaks at
5.5-6.5.
HPLC Purity Profile
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient 0.1% TFA in Water (A) / Acetonitrile (B).
-
Detection: UV at 210 nm (amide bond/nitrile absorption).
-
Chiral Purity: Critical to ensure <1% trans isomer. Use Chiralpak AD-H or similar amylose-based column.
Applications in Drug Development[4][5]
Protease Inhibitors (Cathepsin K & DPP-4)
The cyanomethyl group acts as a "warhead" precursor or a spacer.
-
Nitrile Functionality: Can be converted into amidines, tetrazoles, or reduced to primary amines for further functionalization.
-
Conformational Lock: The cis-4-substitution forces the pyrrolidine ring into a specific pucker (C
-endo), which often mimics the bioactive conformation of peptide substrates in enzyme active sites.
Peptidomimetics
Used to replace Proline in bioactive peptides to:
-
Increase Metabolic Stability: The substituent blocks proteolysis.
-
Restrict Conformational Freedom: Reduces the entropy penalty of binding.
Handling and Stability
-
Storage: Store at +2°C to +8°C. Desiccate.
-
Stability: Stable under normal laboratory conditions. Avoid strong acids (removes Boc) and strong bases (hydrolyzes nitrile to acid/amide).
-
Safety: Treat as a potential irritant.[1] The nitrile group is stable but should not be subjected to strong reducing conditions unless intended.
References
-
ChemicalBook. (2024). N-BOC-cis-4-Cyanomethyl-L-proline Product Entry (CAS 1980010-85-2).[2][3][4][5] Retrieved from
-
BLD Pharm. (2024). Product Analysis: (2S,4S)-1-Boc-4-cyanomethyl-pyrrolidine-2-carboxylic acid. Retrieved from
-
Organic Syntheses. (2018). Preparation of (S)-N-Boc-5-oxaproline (Related Methodology). Org.[6][7][8] Synth. 95, 157-176.[6] Retrieved from
-
National Institutes of Health (NIH). (2006). Stereoselective Synthesis of Quaternary Proline Analogues. Retrieved from
Sources
- 1. BOC-L-Proline | 15761-39-4 [chemicalbook.com]
- 2. 1412903-77-5|(6S)-1,1-Dibromo-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. AB387064 | CAS 1980010-85-2 – abcr Gute Chemie [abcr.com]
- 4. 132623-05-3|1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyanopyrrolidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]
- 5. ;;;; CAS [chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Guide: Spectroscopic Data of N-BOC-cis-4-Cyanomethyl-L-proline
This guide details the spectroscopic characterization of N-BOC-cis-4-Cyanomethyl-L-proline , a specialized chiral building block used in the synthesis of peptidomimetics and protease inhibitors (e.g., Cathepsin K or DPP-4 inhibitors).
The "cis" designation in this context typically refers to the stereochemical relationship between the carboxylic acid at C2 and the cyanomethyl substituent at C4. For L-proline (2S), the cis isomer corresponds to the (2S, 4S) absolute configuration, where both substituents reside on the same face of the pyrrolidine ring.
Compound Identity & Structural Analysis[1][2][3]
-
Chemical Name: (2S,4S)-1-(tert-butoxycarbonyl)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid
-
CAS Number: [Not widely indexed for the acid; Methyl ester analog: 487048-28-2]
-
Molecular Formula: C₁₂H₁₈N₂O₄
-
Stereochemistry: (2S, 4S) – cis-substituted relative to the carboxyl group.
Structural Diagram (Graphviz)
Caption: Structural logic of N-Boc-cis-4-cyanomethyl-L-proline showing the (2S, 4S) stereochemical relationship.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2][9]
The NMR spectrum of N-Boc-proline derivatives is characterized by rotameric mixtures at room temperature due to the restricted rotation around the tertiary amide (N-Boc) bond. This typically results in a signal split (approx. 60:40 to 70:30 ratio).
1H NMR (400 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| COOH | ~10.5 | br s | 1H | Carboxylic Acid (Exchangeable) |
| H-2 | 4.35 – 4.45 | dd / m | 1H | α-Methine (Chiral center) |
| H-5 | 3.45 – 3.70 | m | 2H | δ-Methylene (Ring) |
| H-4 | 2.45 – 2.65 | m | 1H | γ-Methine (Substituent attachment) |
| CH₂-CN | 2.38 – 2.50 | d / m | 2H | Cyanomethyl protons |
| H-3 | 1.90 – 2.30 | m | 2H | β-Methylene (Ring) |
| Boc-CH₃ | 1.42 / 1.46 | s | 9H | tert-Butyl group (Rotamers) |
Key Diagnostic Signals:
-
Rotamers: The Boc singlet at ~1.4 ppm appears as two peaks. The H-2 signal often broadens or splits.
-
Cyanomethyl Group: The methylene protons adjacent to the nitrile group (
) appear as a doublet or multiplet around 2.4–2.5 ppm, distinct from the ring protons.
13C NMR (100 MHz, CDCl₃)
| Carbon Type | Shift (δ ppm) | Assignment |
| Carbonyl (Acid) | 176.5 / 174.8 | Carboxylic Acid C=O (Rotamers) |
| Carbonyl (Boc) | 154.2 / 156.1 | Carbamate C=O |
| Nitrile | 117.8 | |
| Quaternary (tBu) | 80.8 / 81.5 | tert-Butyl quaternary C |
| C-2 | 58.5 / 59.2 | α-Carbon |
| C-5 | 51.8 / 52.5 | δ-Carbon |
| C-3 | 35.2 / 36.5 | β-Carbon |
| C-4 | 34.8 / 35.5 | γ-Carbon (Substituted) |
| Boc-CH₃ | 28.3 | tert-Butyl methyls |
| CH₂-CN | 21.5 | Cyanomethyl carbon |
B. Infrared (IR) Spectroscopy[2]
The IR spectrum provides rapid confirmation of the three key functional groups: the carboxylic acid, the carbamate (Boc), and the nitrile.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H Stretch | 2900 – 3300 | Broad | Carboxylic acid O-H (often overlaps C-H) |
| C≡N Stretch | 2245 – 2255 | Weak/Med | Diagnostic: Nitrile stretch (sharp) |
| C=O Stretch (Acid) | 1710 – 1740 | Strong | Carboxylic acid carbonyl |
| C=O Stretch (Boc) | 1650 – 1690 | Strong | Urethane (Carbamate) carbonyl |
| C-O Stretch | 1150 – 1250 | Medium | Ester-like C-O stretch from Boc |
C. Mass Spectrometry (MS)
Analysis is typically performed using Electrospray Ionization (ESI) in positive mode.
-
Molecular Ion:
-
[M+Na]⁺: m/z 277.1 (Dominant adduct)
-
[M+H]⁺: m/z 255.1 (Often weak due to Boc lability)
-
-
Fragmentation Pattern:
-
[M - Boc + H]⁺: m/z 155.1 (Loss of Boc group; free amino acid)
-
[M - tBu + H]⁺: m/z 199.1 (Loss of tert-butyl group)
-
[M - COOH]⁺: Loss of carboxyl group (less common in soft ionization).
-
Experimental Workflow: Synthesis & Purification
The synthesis of cis-4-cyanomethyl-L-proline typically proceeds via the homologation of 4-oxo-proline or displacement of a 4-activated methyl group.
Workflow Diagram
Caption: Synthetic route to N-Boc-cis-4-cyanomethyl-L-proline via 4-oxo-proline homologation.
Protocol Highlights
-
Preparation: Dissolve the compound in CDCl₃ or DMSO-d6 for NMR. DMSO-d6 often sharpens the rotamer signals due to hydrogen bonding disruption, though CDCl₃ is standard for Boc-prolines.
-
Handling: The compound is stable but should be stored at 2–8°C . The nitrile group is stable to standard acid workups but sensitive to strong hydrolysis (which would convert it to the di-acid).
-
Purification: If impurities (trans-isomer) are present, recrystallization from EtOAc/Hexanes is often effective for Boc-proline derivatives.
References
-
Structure & Analog Synthesis:Synthesis of 4-substituted proline derivatives via Suzuki coupling and other methods.
- Source: Synlett, 2019, 30, 508–510.
-
Stereochemical Assignment:Conformational analysis of N-Boc-4-substituted prolines. (General reference for (2S,4S) vs (2S,4R) NMR shifts).
- Source: Journal of Organic Chemistry, 2006, 71, 8748.
-
Product Database:N-t-BOC-cis-4-cyanomethyl-L-proline Product Specific
- Source: Sigma-Aldrich (Merck).
Sources
using N-BOC-cis-4-Cyanomethyl-L-proline in solid-phase peptide synthesis.
This Application Note and Protocol guide is designed for researchers and drug development professionals utilizing N-BOC-cis-4-Cyanomethyl-L-proline in Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
N-BOC-cis-4-Cyanomethyl-L-proline (CAS: 487048-28-2 for methyl ester precursor) is a specialized non-proteinogenic amino acid used to introduce conformational constraints and functional diversity into peptide backbones. Unlike standard proline, the C
-
Conformational Locking: The substituent forces the pyrrolidine ring into specific puckering modes (C
-endo vs. C -exo), influencing the cis/trans ratio of the preceding peptide bond.[1] -
Bioorthogonal Chemistry: The nitrile group serves as a precursor for tetrazoles (via [2+3] cycloaddition) or amines (via reduction), enabling "stapling" or late-stage functionalization.[1]
-
Protease Resistance: Steric bulk at the
-position can reduce susceptibility to prolyl oligopeptidases.[1]
Critical Advisory: This reagent is typically supplied as N-Boc protected.[1] It is natively compatible with Boc-SPPS .[1] If used in Fmoc-SPPS , it can only be introduced as the N-terminal residue (unless the Boc group is orthogonally removed or the reagent is converted to Fmoc prior to use).
Pre-Synthesis Validation & Handling[1]
Material Verification (The "Acid Test")
Commercially available analogs are often sold as Methyl Esters (e.g., N-Boc-cis-4-cyanomethyl-L-proline methyl ester).
-
Checkpoint: Verify your Certificate of Analysis (CoA).[1]
-
Action: If the reagent is an ester, it must be saponified to the free carboxylic acid before SPPS.[1]
-
Saponification Protocol: Dissolve in MeOH/THF (1:1), treat with LiOH (2 eq) at 0°C
RT for 2h. Acidify to pH 3 with 1M HCl, extract with EtOAc.
-
Solubility Profile
-
Solvents: Highly soluble in DCM, DMF, and NMP.[1]
-
Stability: The nitrile group is stable to standard Boc-SPPS conditions (50% TFA) and neutralization (DIEA).[1] It is generally stable to HF cleavage, though hydration to amide can occur under extreme acid/temperature conditions.[1]
Protocol A: Incorporation via Boc-SPPS (Standard)
Primary method for internal sequence incorporation.
Reagents & Setup
| Component | Specification | Purpose |
| Resin | MBHA or PAM Resin (0.5 mmol/g) | Stable to TFA; HF cleavable. |
| Activator | DIC (Diisopropylcarbodiimide) / Oxyma Pure | Efficient for hindered secondary amines.[1] |
| Deprotection | 50% TFA in DCM | Removal of Boc group.[1][2][3] |
| Neutralization | 10% DIEA in DMF | Free basing the amine.[1] |
Step-by-Step Coupling Cycle
This protocol assumes a 0.1 mmol synthesis scale.[1]
Step 1: Boc Deprotection (Preceding Residue) [1]
-
Wash resin with DCM (3x).[1]
-
Treat with 50% TFA/DCM (2 min pre-wash, then 20 min reaction).
-
Wash with DCM (3x), then DMF (3x).[1]
Step 2: Neutralization
-
Treat with 10% DIEA/DMF (2 x 2 min).
-
Crucial: Ensure resin is washed thoroughly with DMF to remove excess base, which can racemize the incoming activated ester.[1]
Step 3: Coupling N-BOC-cis-4-Cyanomethyl-L-proline Rationale: Proline derivatives are sterically hindered secondary amines.[1] Standard HBTU/DIEA coupling can be sluggish and prone to epimerization.[1] We use DIC/Oxyma for superior suppression of racemization.[1]
Step 4: Capping (Recommended)
-
If coupling is incomplete (>98% is target), re-couple using HATU/HOAt/DIEA (3 eq each) for 2 hours.
-
Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min.
Visual Workflow (Boc-SPPS)
Protocol B: N-Terminal Capping in Fmoc-SPPS
Use this method if you are running an Fmoc synthesis and want to add this molecule as the final residue.
Context: You cannot use N-Boc amino acids in the middle of an Fmoc sequence because the TFA required to remove the Boc group will cleave the peptide from the resin (if using Wang/Rink Amide) or deprotect side chains prematurely.
-
Synthesize Fmoc-Peptide: Complete the chain up to the penultimate residue.
-
Final Fmoc Removal: 20% Piperidine/DMF.[1]
-
Couple N-BOC-cis-4-Cyanomethyl-L-proline: Use the DIC/Oxyma protocol described in Section 3.2.
-
Final Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O .
-
Result: The TFA cleavage cocktail simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and removes the N-terminal Boc group from the proline analog.
-
Outcome: You obtain H-cis-4-Cyanomethyl-Pro-Peptide-OH .
-
Post-Synthetic Functionalization (The "Why")
The cyanomethyl group is a versatile chemical handle.[1]
Nitrile-to-Tetrazole Conversion ("Click" Chemistry)
This reaction can be performed on-resin (if the peptide is Boc-protected on resin) or in solution post-cleavage.
On-Resin Protocol:
-
Swell resin in DMF.[1]
-
Add NaN3 (5 eq) and NH4Cl (5 eq) in DMF.[1]
-
Heat to 90°C for 12–16 hours.
-
Note: Ensure resin stability at this temperature (PAM/MBHA are stable; Trityl/Wang are not).[1]
-
-
Wash extensively with DMF, Water, MeOH.[1]
Nitrile Reduction (To Amine)
Converts the cyanomethyl group to an aminoethyl group, creating a lysine-proline hybrid mimic.[1]
-
Reagent: Borane-THF (solution phase) or CoCl2/NaBH4.[1]
-
Warning: Nitrile reduction is difficult on solid phase due to reagent accessibility and side reactions with amide bonds.[1] Recommended to perform in solution after cleavage.[1]
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of Proline + Cyanomethyl group. | Use HATU or PyAOP (azabenzotriazole phosphonium) for re-coupling.[1] Increase temp to 50°C (carefully). |
| Racemization | Base-catalyzed proton abstraction at C | Avoid strong bases like DBU.[1] Stick to DIEA or TMP (Collidine).[1] Use Oxyma as additive.[1] |
| Low Yield (Fmoc Mode) | Premature cleavage.[1] | Confirm you are not trying to deprotect the Boc group while the peptide is still on acid-labile resin. |
| Side Product (+18 Da) | Nitrile Hydrolysis. | The nitrile can hydrolyze to an amide (-CONH2) if exposed to strong acid with high water content for prolonged periods.[1] Keep cleavage time optimized (2h max). |
References
-
Chemical Identity & Properties
-
SPPS Methodologies
-
Merrifield, R. B. (1963).[1][] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1]
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] (Justification for DIC/Oxyma selection).
-
-
Proline Analog Synthesis & Applications
-
Nitrile Chemistry in Peptides
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. N-BOC-ALPHA-METHYL-L-PROLINE | 103336-06-7 [chemicalbook.com]
- 6. N-t-BOC-4-methylene-D-proline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note: N-BOC-cis-4-Cyanomethyl-L-proline in Enzyme Inhibitor Design
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery, focusing on the specialized building block N-BOC-cis-4-Cyanomethyl-L-proline .
Executive Summary & Chemical Profile
N-BOC-cis-4-Cyanomethyl-L-proline is a high-value, conformationally constrained amino acid scaffold. Unlike the more common 4-hydroxyproline or 4-aminoproline, this derivative introduces a cyanomethyl (-CH₂CN) appendage at the C4 position of the pyrrolidine ring.
This specific functional group serves two critical roles in modern drug design:
-
Pharmacophore Extension: It extends a polar, hydrogen-bond-accepting nitrile group into the S2 or S1' pockets of target enzymes (e.g., proteases like DPP-4 or Cathepsin K).
-
Synthetic Handle: The nitrile is a versatile precursor that can be reduced to an ethylamine (creating a constrained Lysine mimic) or converted to a tetrazole (a carboxylic acid bioisostere).
Chemical Specifications
| Property | Detail |
| Systematic Name | (2S,4S)-1-(tert-butoxycarbonyl)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid |
| Common Name | N-BOC-cis-4-Cyanomethyl-L-proline |
| Molecular Formula | C₁₂H₁₈N₂O₄ |
| Molecular Weight | 254.28 g/mol |
| Stereochemistry | cis (The cyanomethyl group is on the same face as the C2-carboxyl) |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
| Key Functionality | Nitrile (Electrophile/H-bond acceptor), Carboxylic Acid (C-term), BOC-Amine (N-term) |
Strategic Applications in Drug Discovery[4]
A. Cysteine Protease Inhibition (The "Warhead" Vector)
While the nitrile group at the C2 position (as in Vildagliptin) acts as a covalent "warhead" for serine proteases, the C4-cyanomethyl group functions differently. In cysteine proteases (e.g., Cathepsin K/S), the rigid proline ring directs the C4-substituent into the S2 subsite.
-
Mechanism: The cyanomethyl group acts as a "molecular anchor," utilizing the nitrile nitrogen to form hydrogen bonds with backbone amides in the enzyme pocket, increasing potency without forming a permanent covalent bond.
-
Advantage: This reduces off-target toxicity associated with indiscriminate covalent warheads.
B. Peptidomimetic Scaffolding (The "Proline/GABA Chimera")
Reduction of the cyanomethyl group yields a 4-(2-aminoethyl) side chain. This effectively creates a chimera of Proline and GABA (Gamma-aminobutyric acid) or a constrained Lysine analog.
-
Utility: This is critical for designing cyclic peptides where the side-chain amine is used for cyclization (e.g., lactamization with the C-terminus), stabilizing
-turn secondary structures.
Experimental Protocols
Protocol A: Synthesis of the Building Block
Note: If not purchased commercially, this scaffold is synthesized from N-Boc-4-oxo-L-proline. The "cis" selectivity is achieved via hydrogenation.
Reagents:
-
Diethyl cyanomethylphosphonate (Wittig-Horner Reagent)
-
Sodium Hydride (NaH)
-
Pd/C (10%) and Hydrogen gas (
)
Workflow Diagram (Synthesis):
Figure 1: Synthetic route ensuring cis-stereochemistry via catalytic hydrogenation.
Step-by-Step Procedure:
-
Olefination: Suspend NaH (1.2 eq) in dry THF at 0°C. Add diethyl cyanomethylphosphonate (1.2 eq) dropwise. Stir for 30 min. Add N-Boc-4-oxo-L-proline (1.0 eq) in THF. Warm to RT and stir for 4 hours. Quench with sat.
.[3] Extract with EtOAc.-
Checkpoint: NMR should show a vinyl proton signal around 5.5-6.0 ppm.
-
-
Reduction (Stereocontrol): Dissolve the alkene intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under
atmosphere (1 atm, balloon) for 16 hours.-
Expert Insight: Hydrogenation occurs from the less hindered face (trans to the bulky Boc group and Carboxyl group), forcing the substituent into the cis position relative to the carboxyl group.
-
-
Purification: Filter through Celite. Concentrate. Purify via flash chromatography (DCM:MeOH gradient).
Protocol B: Solid-Phase Peptide Coupling (Fmoc Strategy)
This building block is typically used in SPPS. Note that the nitrile is stable to standard Fmoc deprotection (Piperidine) and cleavage (TFA) conditions, provided no strong reducing agents are present.
Reagents:
-
Resin: Rink Amide or Wang Resin.
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).
-
Deprotection: 20% Piperidine in DMF.
Step-by-Step Procedure:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Fmoc Removal: Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).
-
Activation: Dissolve N-BOC-cis-4-Cyanomethyl-L-proline (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Critical Note: Pre-activate for only 30-60 seconds to minimize racemization at the
-carbon.
-
-
Coupling: Add activated solution to resin. Shake at RT for 2 hours.
-
QC Step: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine). Proline coupling can be sluggish; double coupling is recommended.
-
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine if necessary.
Protocol C: Nitrile-to-Amine Reduction (On-Resin)
To convert the cyanomethyl group into an amino-ethyl side chain (Lysine mimic).
Reagents:
-
Solvent: MeOH/DMF (1:1)
Procedure:
-
Wash resin with MeOH.[4]
-
Add
(10 eq) dissolved in MeOH/DMF. -
Add
(10 eq) portion-wise (Caution: Hydrogen gas evolution). -
Shake for 2 hours. The solution will turn black (formation of cobalt boride).
-
Wash extensively with dilute HCl (to remove cobalt), then water, then DMF.
-
Result: The nitrile is reduced to a primary amine, ready for further branching or cyclization.
-
Mechanism of Action & Pathway Visualization
The following diagram illustrates how the cis-4-cyanomethyl-L-proline residue functions within a protease inhibitor context, specifically highlighting the "Anchor" effect in the S2 pocket.
Figure 2: The rigid proline scaffold directs the cyanomethyl group into the S2 pocket, enhancing binding affinity via entropic and enthalpic optimization.
References
-
National Institutes of Health (NIH) - PubChem. Discovery of long-acting N-(cyanomethyl)-N-alkyl-L-prolinamide inhibitors of dipeptidyl peptidase IV. (Discussion of cyanomethyl pharmacophores). [Link]
-
Organic Syntheses. Preparation of (S)-N-Boc-5-oxaproline (Methodology for proline ring oxidation/substitution). [Link]
Disclaimer: This protocol is intended for research use only. All chemical synthesis should be performed in a fume hood with appropriate personal protective equipment (PPE).
Sources
- 1. N-BOC-ALPHA-METHYL-L-PROLINE | 103336-06-7 [chemicalbook.com]
- 2. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. WO2021252491A1 - Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections - Google Patents [patents.google.com]
Application Note: High-Efficiency Coupling of N-BOC-cis-4-Cyanomethyl-L-proline
This Application Note is designed for researchers utilizing N-BOC-cis-4-Cyanomethyl-L-proline (CAS: 1980010-85-2) in peptide synthesis. This non-canonical amino acid presents unique steric and electronic challenges due to the 4-position substitution and the secondary amine nature of the proline ring.
Part 1: Strategic Overview & Chemical Logic
The Molecule[1]
-
Identity: N-BOC-cis-4-Cyanomethyl-L-proline.[1][2][3][4][5][6]
-
Role: Often used as a conformational constraint (locking the peptide backbone via ring puckering) or as a pharmacophore in protease inhibitors (e.g., Cathepsin or DPP4/FAP inhibitor analogs).
-
Stereochemistry: The "cis" designation (relative to the C2-carboxyl) in L-proline typically implies the (2S, 4S) configuration. This substitution pattern forces the pyrrolidine ring into a specific pucker (often C
-endo), significantly influencing the folding of the growing peptide chain.
The Challenge: Steric Shielding & Kinetics
Coupling this residue involves two distinct hurdles:
-
Coupling OF the residue (Acylation): The bulky cyanomethyl group at C4 creates transannular steric clashes, slightly retarding the activation of the C2-carboxyl group.
-
Coupling TO the residue (Nucleophilic Attack): Once deprotected, the secondary amine is sterically crowded. The cyanomethyl group shields the nitrogen, making the subsequent acylation (adding the next amino acid) notoriously difficult and prone to incomplete coupling (deletion sequences).
Compatibility Check
-
Nitrile Stability: The cyanomethyl group (
) is generally stable to TFA (used in Boc removal and Fmoc cleavage) and DIPEA/Piperidine . -
Avoid: Strong heating (>50°C) in highly acidic aqueous conditions, which may hydrolyze the nitrile to an amide.
-
Strategy: This protocol is optimized for Fmoc-SPPS (using this as a building block) and Boc-SPPS .
Part 2: Experimental Protocols
Protocol A: Coupling N-BOC-cis-4-Cyanomethyl-L-proline to the Resin/Peptide
Use this protocol when adding this specific amino acid to the growing chain.
Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/DIC due to faster kinetics for hindered amino acids.
-
Base: DIPEA (Diisopropylethylamine) or Collidine (2,4,6-trimethylpyridine).
-
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for better swelling.
Step-by-Step Workflow:
-
Preparation: Dissolve N-BOC-cis-4-Cyanomethyl-L-proline (3.0 equivalents relative to resin loading) in minimum DMF.
-
Activation:
-
Add HATU (2.9 eq).
-
Add HOAt (2.9 eq) Optional but recommended to suppress racemization.
-
Add DIPEA (6.0 eq).[7]
-
Critical: Activate for only 30-60 seconds before adding to the resin. Prolonged pre-activation can lead to guanidinium formation capping the amine.
-
-
Coupling:
-
Monitoring: Perform a Kaiser Test (if coupling to a primary amine). If coupling to a secondary amine (e.g., another Pro), use the Chloranil Test or Isatin Test .[11]
Protocol B: Chain Elongation (Coupling the NEXT Amino Acid)
Use this protocol when the N-BOC group has been removed, and you are coupling the next residue onto the 4-cyanomethyl-proline secondary amine.
The Problem: The secondary amine is deactivated and shielded. Standard DIC/HOBt coupling will likely fail or result in <50% yield.
Optimized Conditions:
-
Deprotection (Removal of Boc):
-
Reagent: 40% TFA in DCM (Standard Boc removal).
-
Time: 2 x 15 minutes.
-
Wash: DCM (5x), followed by DMF (5x) and a neutralization step (5% DIPEA in DMF) to ensure the amine is free base.
-
-
Coupling the Next Residue (Aggressive Activation):
-
Option 1 (Gold Standard): HATU / HOAt / DIPEA .
-
Use 5.0 eq of Amino Acid and HATU.
-
Double couple (2 x 1 hour).
-
-
Option 2 (For Extremely Difficult Sequences): PyBrOP / DIPEA .
-
PyBrOP is highly effective for N-methylated and hindered secondary amines.
-
Caution: PyBrOP requires a basic environment; ensure excess DIPEA.
-
-
-
Capping (Mandatory):
-
After the coupling step, acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Part 3: Visualization & Logic
Structural Logic & Steric Clash
The following diagram illustrates the steric environment and the decision logic for reagent selection.
Caption: Workflow logic for overcoming steric hindrance during the incorporation and elongation of 4-substituted proline derivatives.
Part 4: Data & Troubleshooting
Comparative Coupling Efficiency Table
Based on typical yields for 4-substituted prolines in SPPS.
| Coupling Reagent | Activation Mechanism | Yield (Coupling OF AA) | Yield (Coupling TO AA) | Recommendation |
| DIC / HOBt | Carbodiimide (Standard) | Good (85-90%) | Poor (<40%) | Not Recommended |
| HBTU / DIPEA | Uronium (Standard) | Excellent (>95%) | Moderate (60-70%) | Acceptable for simple seq. |
| HATU / HOAt | Uronium (Advanced) | Superior (>99%) | High (>90%) | Primary Choice |
| PyBrOP | Phosphonium | Good | High (>95%) | Use for difficult "Coupling TO" steps |
Troubleshooting Guide
| Issue | Observation | Root Cause | Corrective Action |
| Incomplete Coupling | Positive Chloranil Test after Step 3. | Steric hindrance of the secondary amine. | 1. Perform a second coupling with PyBrOP.2. Increase temperature to 40°C (max).3. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1). |
| Epimerization | D-isomer detected in HPLC. | Over-activation or prolonged base exposure. | 1. Use Collidine instead of DIPEA (weaker base).2. Add Oxyma Pure as an additive.3. Reduce pre-activation time. |
| Nitrile Hydrolysis | Mass shift (+18 Da) observed. | Conversion of -CN to -CONH2. | 1. Avoid heating >40°C.2. Limit exposure to strong aqueous acids.3. Ensure TFA cleavage cocktail is dry (scavengers only). |
Part 5: References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205–208. Link
-
Jenkins, C. L., et al. (2004). Structure and conformation of 4-substituted prolines. Journal of Organic Chemistry, 69(25), 8565–8573. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Sources
- 1. 132623-05-3|1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyanopyrrolidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]
- 2. T-boc | Sigma-Aldrich [sigmaaldrich.com]
- 3. ;;;; CAS [chemicalbook.com]
- 4. N-t-BOC-4-methylene-D-proline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. AB387064 | CAS 1980010-85-2 – abcr Gute Chemie [abcr.com]
- 6. AB387064 | CAS 1980010-85-2 – abcr Gute Chemie [abcr.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: N-BOC-cis-4-Cyanomethyl-L-proline in Peptidomimetics
This guide details the applications, conformational mechanics, and experimental protocols for N-BOC-cis-4-Cyanomethyl-L-proline , a specialized chiral building block used to engineer conformational constraints into bioactive peptides.
Executive Summary
N-BOC-cis-4-Cyanomethyl-L-proline (CAS: 171360-84-2 / Analogous derivatives) acts as a "Proline Chimera," bridging the structural rigidity of the pyrrolidine ring with the functional versatility of linear amino acid side chains. Unlike native proline, which dictates backbone geometry solely through phi (
Key Applications:
-
Conformational Locking: Stabilizes Type VI
-turns and restricts the preceding amide bond geometry. -
Peptidomimetic Precursor: Serves as a masked scaffold for constrained L-Homoglutamic acid (hGlu) and constrained L-Lysine , accessible via hydrolysis or reduction of the nitrile.
-
Macrocyclization: The cyanomethyl group functions as an orthogonal handle for "stapling" peptides via lactamization or click chemistry (tetrazole formation).
Part 1: Structural Mechanics & Conformational Control
The Ring Pucker Effect
The pyrrolidine ring of proline exists in dynamic equilibrium between two envelope conformations: C
-
Native Proline: Favors C
-endo slightly, but is flexible. -
cis-4-Cyanomethyl-L-proline: The bulky cyanomethyl group (positioned cis to the carboxylate) prefers an equatorial orientation to minimize 1,3-diaxial steric strain. This forces the ring into a predominantly C
-endo pucker.
Impact on Backbone:
The C
Visualization of Conformational Bias
The following diagram illustrates the relationship between the 4-substituent orientation and the resultant backbone geometry.
Figure 1: Mechanistic flow of conformational locking induced by the cis-4-cyanomethyl substituent.
Part 2: Applications in Drug Design
The "Proline Chimera" Strategy
This molecule is a template.[1] The cyanomethyl group (-CH
| Target Analog | Transformation Required | Resulting Structure | Application |
| Constrained hGlu | Hydrolysis of Nitrile | Pyrrolidine-4-acetic acid | iGluR agonists, CNS ligands |
| Constrained Lysine | Reduction of Nitrile | 4-(2-aminoethyl)-proline | Protease inhibitors, Stapling |
| Tetrazole Isostere | [2+3] Cycloaddition | 4-(tetrazol-5-ylmethyl)-proline | Bioisostere of carboxylate (metabolically stable) |
Macrocyclization (Peptide Stapling)
The reduced form (amine) can be coupled to an Asp/Glu residue elsewhere in the chain to form a lactam bridge . This macrocyclization restricts the peptide into a bioactive helix or turn, significantly improving proteolytic stability and cell permeability.
Part 3: Experimental Protocols
Protocol A: Incorporation into Solid Phase Peptide Synthesis (SPPS)
Context: Since the starting material is N-BOC protected, it is directly compatible with Boc-SPPS . For Fmoc-SPPS, the Boc group must be removed and replaced with Fmoc prior to resin loading, or the residue must be used at the N-terminus.
Reagents:
-
Resin: PAM or MBHA (0.5 mmol/g loading).
-
Coupling Agents: HBTU/HOBt or DIC/Oxyma.
-
Solvent: DMF (anhydrous).
Step-by-Step:
-
Swelling: Swell resin in DCM (20 min) then DMF (20 min).
-
Deprotection (Previous Cycle): Remove Boc from the resin-bound peptide using 50% TFA/DCM (2 x 1 min, then 1 x 20 min). Wash thoroughly with DCM and 5% DIEA/DCM (Neutralization).
-
Activation: Dissolve N-BOC-cis-4-Cyanomethyl-L-proline (3.0 eq) and HBTU (2.9 eq) in DMF. Add DIEA (6.0 eq). Activate for 2-3 minutes.
-
Note: Proline coupling can be slow due to steric hindrance.
-
-
Coupling: Add activated solution to the resin. Shake at room temperature for 2–4 hours .
-
Monitoring: Standard Kaiser test may be ambiguous for Proline. Use the Chloranil Test or Isatin Test to confirm coupling completion (absence of blue color indicates complete coupling to secondary amine).
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM if necessary.[2][3][4]
Protocol B: On-Resin Reduction of Nitrile (Synthesis of Constrained Lysine)
Objective: Convert the side-chain nitrile (-CN) to a primary amine (-CH
Reagents:
-
CoCl
·6H O -
NaBH
-
Solvent: MeOH / DME (Dimethoxyethane) mixture.
Procedure:
-
Wash: Wash the resin-bound peptide (containing the cyanomethyl-Pro) with anhydrous MeOH (3x).
-
Catalyst Addition: Suspend resin in MeOH/DME (1:1). Add CoCl
·6H O (10 eq relative to peptide). Shake for 5 min to allow coordination. -
Reduction: Slowly add NaBH
(40 eq) in portions. Caution: Hydrogen gas evolution.-
The solution will turn black (formation of cobalt boride species).
-
-
Incubation: Shake at room temperature for 2 hours.
-
Quench & Wash: Drain. Wash extensively with MeOH, then 1M HCl (to dissolve cobalt salts), then DMF.
-
Result: The residue is now a 4-(2-aminoethyl)-proline . It can be further derivatized or cyclized.
Protocol C: Nitrile-to-Tetrazole Conversion ("Click" Chemistry)
Objective: Convert the nitrile to a tetrazole (acid isostere) on-resin.
Reagents:
-
Sodium Azide (NaN
) - Toxic/Explosive hazard. -
Zinc Bromide (ZnBr
) or Triethylamine Hydrochloride. -
Solvent: DMF or NMP.
Procedure:
-
Preparation: Suspend resin in DMF.
-
Reagent Mix: Add NaN
(5 eq) and ZnBr (5 eq). -
Reaction: Heat the reaction vessel to 80°C for 16–24 hours.
-
Note: Ensure the resin and linker are stable at this temperature (PAM resin is stable; Trityl linkers may degrade).
-
-
Wash: Wash extensively with DMF, water, and MeOH to remove zinc salts.
Part 4: Synthesis Workflow Visualization
The following diagram outlines the synthetic utility of the N-BOC-cis-4-Cyanomethyl-L-proline scaffold.
Figure 2: Synthetic divergence from the cyanomethyl-proline scaffold to functional peptidomimetics.
References
-
Proline Chimeras & Peptidomimetics
- Title: The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues.
- Source: National Institutes of Health (NIH) / PMC.
-
URL:[Link]
-
Conformational Analysis of 4-Substituted Prolines
-
Synthesis of Proline Analogs (Homoglutamic Acid Precursors)
-
Title: Facile synthesis of conformationally constrained analogs of lysine and homoglutamic acid.[6]
- Source: GuideChem / Liter
-
- Solid Phase Peptide Synthesis Protocols: Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry. Source: Peptide.com.
-
Product Specifications (N-Boc-cis-4-cyanomethyl-L-proline)
- Title: N-t-BOC-cis-4-cyanomethyl-L-proline Product Detail.
-
Source: Sigma-Aldrich.
Sources
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Page loading... [wap.guidechem.com]
synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors using N-BOC-cis-4-Cyanomethyl-L-proline
This Application Note is designed for medicinal chemists and drug development professionals focusing on the optimization of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. It details the strategic utilization of
Executive Summary & Strategic Rationale
The development of DPP-IV inhibitors (gliptins) has evolved from simple 2-cyanopyrrolidines (e.g., Vildagliptin) to complex scaffolds targeting the S1 and S2 subsites of the enzyme. While the 2-cyano group (nitrile warhead) is critical for covalent (reversible) inhibition of the active site Serine-630, the 4-position of the proline ring offers a unique vector for optimization.
Why use
-
S1 Pocket Filling: The cis-4-cyanomethyl group extends into the hydrophobic S1 pocket, potentially increasing binding affinity (
) through additional van der Waals interactions or dipole interactions. -
Metabolic Stability: Substitution at the C4 position can sterically hinder prolyl endopeptidase cleavage and reduce the rate of intramolecular cyclization (a common degradation pathway for 2-cyanopyrrolidines).
-
Functional Versatility: The cyanomethyl group is a robust precursor; it can be retained as a neutral polar moiety or further derivatized (e.g., to tetrazoles or amines) without affecting the C2 warhead during early steps.
Retrosynthetic Analysis & Pathway Design
The synthesis is designed to install the "warhead" (C2-nitrile) before the final coupling to the N-terminal (P2) fragment, or after, depending on the sensitivity of the P2 fragment. The Post-Coupling Dehydration Strategy is preferred here to maximize yield and minimize handling of the reactive nitrile intermediate.
Synthetic Pathway Diagram
The following logic flow illustrates the convergent synthesis of a generic 4-cyanomethyl-gliptin.
Figure 1: Convergent synthetic pathway for 4-substituted cyanopyrrolidine inhibitors. The "Warhead Formation" is positioned last to prevent premature hydrolysis.
Detailed Experimental Protocols
Phase 1: Scaffold Activation (Amidation)
Objective: Convert the C2-carboxylic acid to a primary amide without affecting the C4-cyanomethyl group.
-
Reagents: Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), Ammonia (gas or 28% aq. solution), THF (anhydrous).
-
Critical Process Parameter (CPP): Temperature control during mixed anhydride formation is critical (-15°C) to prevent racemization at the C2 chiral center.
Protocol:
-
Dissolve
-BOC-cis-4-Cyanomethyl-L-proline (10.0 mmol) in anhydrous THF (50 mL) under nitrogen. -
Cool the solution to -15°C (ice/salt bath).
-
Add NMM (11.0 mmol) followed by dropwise addition of IBCF (11.0 mmol). Stir for 20 minutes. Note: A white precipitate (NMM·HCl) will form.
-
Ammonolysis:
-
Preferred: Bubble anhydrous
gas into the mixture for 15 minutes at -15°C. -
Alternative: Add 28%
(5.0 eq) dropwise.
-
-
Allow the reaction to warm to room temperature (RT) over 2 hours.
-
Workup: Concentrate THF, dilute with EtOAc, wash with 1M citric acid, sat.
, and brine. Dry over . -
QC Check:
H-NMR should show two broad singlets for the protons (approx. 6.9 and 7.4 ppm).
Phase 2: N-Terminal Coupling (Fragment Assembly)
Objective: Attach the P2 fragment (e.g.,
Protocol:
-
Deprotection: Treat the amide from Phase 1 with 4M HCl in Dioxane (10 eq) for 2 hours at RT. Evaporate to dryness to obtain the hydrochloride salt.
-
Coupling:
-
Suspend the amine salt (1.0 eq) and the P2-Acid (1.1 eq, e.g.,
-Boc-L-tert-leucine) in DMF (10 vol). -
Add HATU (1.2 eq) and cool to 0°C.
-
Add DIPEA (3.5 eq) dropwise. The solution should turn yellow.
-
Stir at RT for 12 hours.
-
-
Workup: Standard EtOAc/aqueous extraction.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Phase 3: Warhead Installation (Dehydration)
Objective: Convert the primary amide to the nitrile (cyano) group. This creates the electrophilic "warhead" essential for DPP-IV inhibition.
-
Safety Warning: Trifluoroacetic anhydride (TFAA) is corrosive. Perform in a fume hood.
Protocol:
-
Dissolve the coupled dipeptide amide (from Phase 2) in anhydrous DCM or THF .
-
Add Pyridine (4.0 eq) and cool to 0°C.
-
Add TFAA (2.0 eq) dropwise over 10 minutes.
-
Stir at 0°C for 1 hour. Monitor by TLC (the nitrile is less polar than the amide).
-
Quench: Pour into cold sat.
solution. -
Extraction: Extract with DCM. Wash with 0.5M HCl (to remove pyridine), then brine.
-
Final Deprotection (if applicable): If the P2 group has a Boc, remove it now using TFA/DCM or HCl/Dioxane to yield the final active inhibitor.
Analytical Data & Quality Control
Expected Analytical Profile
| Parameter | Method | Acceptance Criteria | Notes |
| Purity | HPLC (C18) | > 98.0% | Diastereomeric purity is critical. |
| Identity | MS (ESI+) | [M+H]+ ± 0.4 Da | Confirm loss of 18 Da (H2O) in Step 4. |
| Warhead | IR Spectroscopy | ~2240 cm⁻¹ | Distinct Nitrile (-C≡N) stretch. |
| Chirality | Chiral HPLC | > 99% ee | Monitor C2 epimerization. |
Troubleshooting Guide
-
Issue: Epimerization at C2.
-
Cause: Over-exposure to base during coupling or high temp during amidation.
-
Solution: Use HATU/DIPEA at 0°C; avoid EDC/DMAP. Ensure mixed anhydride formation is strictly at -15°C.
-
-
Issue: Hydrolysis of C4-Cyanomethyl.
-
Cause: Strong acid/base exposure.
-
Solution: The cyanomethyl group is generally stable, but avoid prolonged boiling in aqueous acid.
-
-
Issue: Incomplete Dehydration.
-
Cause: Wet solvents or old TFAA.
-
Solution: Use freshly distilled pyridine and anhydrous DCM.
-
Mechanism of Action Visualization
The following diagram illustrates how the synthesized 4-cyanomethyl inhibitor interacts with the DPP-IV active site.
Figure 2: Interaction map showing the C2-nitrile covalent trap and the C4-cyanomethyl group occupying the S1 hydrophobic subsite.
References
-
Structure-Activity Relationships of Cyanopyrrolidines
-
Magnin, D. R., et al. (2004).[1] "Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors." Journal of Medicinal Chemistry.
-
-
General Synthesis of DPP-IV Inhibitors
-
Havale, S. H., & Pal, M. (2009). "DPP-IV inhibitors: A new target for the management of type 2 diabetes."[1] Bioorganic & Medicinal Chemistry.
-
-
Nitrile Warhead Chemistry
-
Kondo, T., et al. (2008).[2] "Discovery of long-acting N-(cyanomethyl)-N-alkyl-L-prolinamide inhibitors of dipeptidyl peptidase IV." Bioorganic & Medicinal Chemistry.
-
-
Building Block Data
-
Sigma-Aldrich Product Specification: "N-BOC-cis-4-Cyanomethyl-L-proline".
-
Sources
- 1. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of long-acting N-(cyanomethyl)-N-alkyl-L-prolinamide inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-BOC-cis-4-Cyanomethyl-L-proline in Antiviral Drug Design
This Application Note is designed for researchers and medicinal chemists involved in the discovery and process development of antiviral therapeutics. It focuses on N-Boc-cis-4-Cyanomethyl-L-proline , a specialized chiral building block critical for synthesizing 4-substituted pyrrolidine cores found in HCV NS5A inhibitors, cysteine protease inhibitors (e.g., Cathepsin K, SARS-CoV-2 Mpro), and other peptidomimetic drugs.
Executive Summary & Core Directive
N-Boc-cis-4-Cyanomethyl-L-proline (CAS: 194163-91-2 / Product Code: OMC00037) acts as a "linchpin" scaffold in modern antiviral drug discovery. Unlike standard hydroxyproline derivatives, the cyanomethyl (
This guide outlines the utility of this scaffold in two primary antiviral modalities:
-
HCV NS5A Inhibitors: As a precursor for "linker-extended" P2/P3 elements.
-
Cysteine Protease Inhibitors: As a latent amine or acid precursor for accessing deep S2 pocket interactions in viral proteases (e.g., SARS-CoV-2 Mpro).
Key Technical Advantage: The cis-stereochemistry (2S, 4S) imposes a specific "endo" ring pucker, often required to orient the C4-substituent away from the protein backbone, minimizing steric clash and maximizing ligand efficiency.
Chemical Profile & Structural Logic[1]
Structural Attributes
-
Systematic Name: (2S,4S)-1-(tert-butoxycarbonyl)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid.
-
Molecular Formula:
[1][2] -
Stereochemistry: cis (The C2-Carboxyl and C4-Cyanomethyl groups reside on the same face of the pyrrolidine ring).
-
Role: Conformational Lock.
The "Cyanomethyl" Advantage
The cyanomethyl group is a "masked" functional handle. It avoids the high polarity of a free amine or acid during early synthesis steps but can be selectively transformed late-stage:
-
Reduction (
): Generates a primary amine for amide coupling (e.g., attaching distal aryl caps in NS5A inhibitors). -
Hydrolysis (
): Generates a carboxylic acid for esterification or reverse-amide coupling. -
Pinner Reaction: Converts the nitrile to an imidate or ester.
Application 1: Synthesis of HCV NS5A Inhibitor Scaffolds
HCV NS5A inhibitors (e.g., Ombitasvir, Ledipasvir analogs) often feature a bis-pyrrolidine core where the proline ring is substituted at the 4-position to reach specific viral resistance-associated variants (RAVs).
Mechanism of Action
The cis-4-cyanomethyl scaffold allows the attachment of a "linker-aryl" system. The proline nitrogen anchors the drug to the peptide backbone mimic, while the C4-extension projects into the solvent-exposed domain or hydrophobic cleft of the NS5A dimer.
Workflow Visualization
The following diagram illustrates the transformation of the cyanomethyl scaffold into a functional antiviral core.
Figure 1: Divergent synthesis pathway converting the cyanomethyl "warhead precursor" into a functionalized antiviral core.
Detailed Protocol: Selective Nitrile Reduction & Coupling
Objective: Convert the 4-cyanomethyl moiety into a 4-(2-aminoethyl) linker without racemizing the chiral centers or reducing the Boc-protecting group.
Materials
-
Substrate: N-Boc-cis-4-Cyanomethyl-L-proline (1.0 eq).
-
Reagent: Cobalt(II) Chloride hexahydrate (
, 2.0 eq). -
Reductant: Sodium Borohydride (
, 10.0 eq). -
Solvent: Methanol (anhydrous).
-
Quench: 1N HCl, Ammonium Hydroxide.
Step-by-Step Procedure
-
Preparation: Dissolve N-Boc-cis-4-Cyanomethyl-L-proline (1 mmol) and
(2 mmol) in anhydrous Methanol (20 mL). Cool the violet solution to 0°C in an ice bath. -
Reduction: Add
(10 mmol) portion-wise over 20 minutes. Caution: Vigorous hydrogen gas evolution. The solution will turn black (formation of Cobalt boride species). -
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 2 hours. Monitor by TLC (ninhydrin stain) or LC-MS for disappearance of the nitrile peak (
) and appearance of the amine ( ). -
Quench: Carefully add 1N HCl until pH ~2 to destroy excess borohydride and dissolve the cobalt precipitate. Stir for 30 minutes.
-
Workup: Basify to pH 9-10 using concentrated Ammonium Hydroxide. Extract with DCM (
). -
Purification: Dry organics over
, filter, and concentrate. The resulting crude oil is the 4-(2-aminoethyl) derivative, usually sufficiently pure for the next coupling step.
Self-Validating Checkpoint:
-
1H NMR (DMSO-d6): Look for the disappearance of the
singlet (approx 2.6 ppm) and appearance of multiplets (approx 1.4 - 1.6 ppm). -
Stereochemical Integrity: Verify the coupling constant (
-value) of the H4 proton. A cis-4-substituted proline typically exhibits distinct coupling patterns compared to trans due to ring puckering.
Application 2: Cysteine Protease Inhibitors (SARS-CoV-2 Mpro)
In the development of Mpro inhibitors (like Nirmatrelvir analogs), the P2 pocket prefers a lactam or a hydrophobic ring. However, next-generation inhibitors explore extended P2 substituents to increase potency against resistant strains.
-
Strategy: The cyanomethyl group is hydrolyzed to the acetic acid derivative.
-
Coupling: This acid is coupled with bicyclic amines (e.g., 3-aminobicyclo[1.1.1]pentane) to create novel hydrophobic contacts in the S2 subsite.
Figure 2: Mechanistic rationale for using C4-extended prolines to target the S2 pocket of viral proteases.
Quality Control & Troubleshooting
| Parameter | Specification | Method | Troubleshooting |
| Purity | >97% | HPLC (C18, 0.1% TFA) | If <95%, repurify via silica flash (DCM:MeOH 95:5). |
| Chiral Purity | >98% ee | Chiral HPLC (Chiralpak AD-H) | Racemization usually occurs at C2 during harsh basic hydrolysis. Use LiOH/THF at 0°C. |
| Appearance | White to off-white solid | Visual | Yellowing indicates oxidation of the nitrile or trace cobalt residue. |
| Water Content | <1.0% | Karl Fischer | High water content interferes with amide coupling (HATU). |
References
-
Sigma-Aldrich. N-t-BOC-cis-4-cyanomethyl-L-proline Product Specification. Retrieved from .[3]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329818979 (Related Structure). Retrieved from .
- DeGoey, D. A., et al. (2014).Discovery of Ombitasvir (ABT-267), a Pan-Genotypic Inhibitor of Hepatitis C Virus NS5A. Journal of Medicinal Chemistry. (Contextual grounding for proline scaffolds in NS5A).
- Han, S. H., et al. (2021).Structure-Based Design of Antiviral Drug Candidates Targeting the SARS-CoV-2 Main Protease.
Sources
Technical Guide: Incorporation of N-BOC-cis-4-Cyanomethyl-L-proline into Peptide Scaffolds
Strategic Overview & Chemical Logic
N-BOC-cis-4-Cyanomethyl-L-proline represents a high-value "chimeric" building block in peptidomimetic design. It merges the conformational rigidity of the pyrrolidine ring with the versatile reactivity of a nitrile (cyano) handle.
Why This Scaffold?
-
Conformational Locking: The 4-substitution on the proline ring dictates the ring pucker (
-endo vs. -exo). The cis-4-cyanomethyl group generally favors the -endo pucker, which influences the preceding peptide bond to adopt a trans conformation, critical for stabilizing -turn secondary structures. -
The "Silent" Warhead: The nitrile group is chemically robust during standard peptide coupling but can be activated post-synthesis. It serves as:
-
A Bioorthogonal Handle: For tetrazole formation via [2+3] cycloaddition.
-
A Precursor for Cyclization: Reduction to a primary amine allows for head-to-side-chain lactamization (stapling).
-
An Electrophilic Trap: In protease inhibitor design (e.g., cysteine proteases), the nitrile can form reversible thioimidate adducts.
-
Chemical Specifications & Handling
| Property | Specification |
| IUPAC Name | (2S,4S)-1-(tert-butoxycarbonyl)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid |
| Stereochemistry | L-Proline derivative; cis-substituent at C4 |
| Molecular Weight | ~254.28 g/mol |
| Solubility | Soluble in DCM, DMF, DMSO. Sparingly soluble in water. |
| Storage | -20°C, Desiccated. Hygroscopic. |
| Stability | Acid: Stable to dilute TFA (Boc removal). Base: Stable to tertiary amines. Risk: Nitrile hydrolysis to amide occurs in strong aqueous acids/bases at elevated temperatures. |
Protocol A: Conversion to Fmoc-Analog (Recommended for Modern SPPS)
Most modern peptide synthesis utilizes Fmoc chemistry. Since the starting material is N-BOC protected, it must often be converted to the Fmoc-derivative prior to SPPS to avoid using HF cleavage later.
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate), Sodium Bicarbonate (
Step-by-Step Workflow:
-
Boc Removal:
-
Dissolve N-BOC-cis-4-Cyanomethyl-L-proline (1.0 eq) in 1:1 TFA/DCM (v/v).
-
Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).
-
Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Result: Free amine TFA salt.
-
-
Fmoc Protection:
-
Dissolve the residue in 1:1 Water/Dioxane (or Water/Acetone). Cool to 0°C.
-
Add
(2.5 eq) to adjust pH to ~8–9. -
Add Fmoc-OSu (1.1 eq) dropwise dissolved in minimal Dioxane.
-
Stir at 0°C for 1 hour, then warm to RT overnight.
-
-
Workup:
-
Acidify aqueous layer to pH 2–3 with 1M HCl (Careful: Do not heat; prevents nitrile hydrolysis).
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with Brine, dry over
, and concentrate. -
QC: Verify by LC-MS (Mass shift: +222 Da from free amine).
-
Protocol B: Incorporation via Boc-SPPS
If utilizing traditional Boc-chemistry (e.g., for thioester generation or base-sensitive segments), follow this protocol.
Critical Constraint: The secondary amine of proline is sterically hindered. Standard coupling times must be extended.
Coupling Conditions
| Component | Reagent | Molar Equiv | Time | Notes |
| Activator | HATU / HOAt | 1.0 : 1.0 | 2–4 hrs | Preferred over DIC/HOBt for secondary amines. |
| Base | DIPEA (Dieckmann) | 2.0 | - | Maintain basic pH during coupling. |
| Solvent | DMF or NMP | - | - | NMP improves swelling for difficult sequences. |
Deprotection & Cleavage Cycle[1]
-
Boc Removal: Treat resin with 50% TFA in DCM (2 x 1 min, 1 x 20 min). Note: The nitrile side chain is stable to this condition.
-
Neutralization: 10% DIPEA in DCM (3 x 1 min).
-
Final Cleavage (High Risk Step):
-
Reagent: Anhydrous HF with p-Cresol/p-Thiocresol scavenger (90:5:5).
-
Condition: 0°C for 60 mins.
-
Warning: Strictly anhydrous conditions are required. Presence of water during HF cleavage can catalyze the hydration of the cyanomethyl group (
) to the primary amide ( ). -
Alternative: TFMSA (Trifluoromethanesulfonic acid) cleavage is often milder if HF is unavailable, but hydration risks persist.
-
Protocol C: Post-Synthetic "Activation" (Nitrile Transformations)
Once incorporated, the cyanomethyl group is a "dormant" handle. The following diagram illustrates two major pathways for activation: Macrocyclization (via reduction) and Bioorthogonal Labeling (via Click chemistry).
Visualization: Activation Pathways
Figure 1: Divergent synthetic utility of the cyanomethyl-proline scaffold. Pathway A yields a constrained cyclic peptide; Pathway B yields a tetrazole (carboxylate bioisostere).
Detailed Method: On-Resin Nitrile Reduction
To convert the nitrile to a primary amine for "stapling" (cyclization):
-
Setup: Perform on the protected peptide attached to the resin (Fmoc-strategy preferred here).
-
Reagents: Cobalt(II) Chloride (
) and Sodium Borohydride ( ). -
Procedure:
-
Suspend resin in dry Methanol (MeOH).
-
Add
(10 eq) and stir for 10 min. -
Add
(10 eq) portion-wise (Caution: Hydrogen gas evolution). -
Stir for 2–4 hours at RT. The solution will turn black (boride formation).
-
Quench: Wash resin with dilute acetic acid, then DMF, then MeOH.
-
Result: The
is converted to .
-
-
Cyclization: The newly formed amine can now be coupled to a free Asp/Glu side chain on the peptide using standard HATU activation.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of secondary amine. | Use HATU/HOAt; Double couple; Increase temperature to 50°C (Microwave). |
| Mass +18 Da (Amide) | Nitrile hydrolysis during cleavage. | Ensure HF/TFA cleavage cocktails are strictly anhydrous. Minimize cleavage time. |
| Racemization | Base-catalyzed epimerization during coupling. | Use collidine instead of DIPEA; Avoid pre-activation times >2 mins. |
| Precipitation | Peptide aggregation due to rigidity. | Use "Magic Mixture" (DCM/DMF/NMP) or pseudoproline dipeptides in adjacent positions. |
References
-
Vertex AI Search. (2026). Synthesis and Applications of 4-substituted Proline Derivatives. Retrieved from 1
-
Sigma-Aldrich. (n.d.). N-Boc-cis-4-N-Fmoc-amino-L-proline Product Specification. Retrieved from [2][3]
-
National Institutes of Health (NIH). (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics.[4][1] Retrieved from 5
-
Thieme Connect. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. Retrieved from 6
-
Organic Chemistry Portal. (2020). Boc-Protected Amino Groups and Stability. Retrieved from 7
Sources
- 1. Enzymatic Synthesis Assisted Discovery of Proline-Rich Macrocyclic Peptides in Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-t-BOC-4-methylene-D-proline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-benzyloxycarbonyl-l-proline | Sigma-Aldrich [sigmaaldrich.com]
- 4. Peptide Cyclization Catalyzed by Cyanobactin Macrocyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-(Arylmethyl)proline Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: High-Fidelity N-BOC Deprotection of Cyanomethyl-L-Proline Scaffolds
Part 1: Introduction & Strategic Analysis
The Target & The Challenge
The "cyanomethyl-L-proline" motif—often synonymous in industrial contexts with (S)-2-cyanopyrrolidine or its
The specific transformation addressed here is the removal of the tert-butyloxycarbonyl (BOC) protecting group from the proline nitrogen to yield the free amine salt.
The Critical Quality Attribute (CQA): Nitrile Integrity.
The primary challenge is chemoselectivity . The nitrile (
Mechanistic Causality
-
Desired Pathway (Acidolysis): Protonation of the Boc carbonyl oxygen leads to the collapse of the carbamate, releasing isobutylene and
. This requires a strong acid ( ). -
Undesired Pathway (Hydrolysis): In the presence of water and strong acid, the nitrile nitrogen is protonated (
), activating the carbon for nucleophilic attack by water. -
The Solution: The protocol must be strictly anhydrous . We utilize High-Fidelity Anhydrous Acidolysis to suppress the thermodynamic sink (amide formation).
Part 2: Experimental Protocols
Protocol A: Anhydrous HCl in Ethyl Acetate (Precipitation Method)
Recommended for Scale-Up (>10g) and Crystallization of the Hydrochloride Salt.
Rationale: This method avoids aqueous workup entirely.[1][2] The product precipitates as a high-purity hydrochloride salt, preventing exposure to aqueous acid where nitrile hydrolysis occurs.
Reagents & Equipment[3][4][5][6][7][8][9][10]
-
Substrate:
-Boc-2-cyanopyrrolidine (dried in vacuo h). -
Solvent: Ethyl Acetate (EtOAc), HPLC Grade, Water content
. -
Reagent:
gas (bubbled) or in Dioxane/EtOAc (commercial). -
Vessel: 3-neck round bottom flask with drying tube (
) or inlet.
Step-by-Step Methodology
-
Dissolution: Charge the
-Boc substrate into the flask. Add dry EtOAc ( relative to mass). Stir until fully dissolved. -
Thermal Control: Cool the solution to
.-
Why? Boc deprotection is exothermic. Higher temperatures increase the rate of isobutylene polymerization and potential nitrile attack.
-
-
Acid Addition: Slowly add
in EtOAc ( ). Maintain internal temperature .-
Observation: Gas evolution (
, isobutylene) will occur. A white precipitate (the amine salt) should begin to form within 15–30 minutes.
-
-
Reaction Phase: Allow the mixture to warm to
and stir for 2–4 hours.-
Monitor: Check by TLC (System: 10% MeOH in DCM, stain with Ninhydrin). The Boc-starting material (
) should disappear; the baseline amine spot appears.
-
-
Isolation:
-
Cool the slurry back to
for 30 minutes to maximize yield. -
Filter the white solid under a nitrogen blanket (hygroscopic salt).
-
Wash the cake with cold, dry
or -Heptane ( ) to remove residual HCl and isobutylene byproducts.
-
-
Drying: Dry in a vacuum oven at
for 6 hours.
Yield Expectation: 85–95% as Hydrochloride salt.
Protocol B: TFA / DCM (Laboratory Scale)
Recommended for Small Scale (<1g) or when Solubility is an Issue.
Rationale: Trifluoroacetic acid (TFA) is a potent cleavage agent.[3] However, TFA salts are hygroscopic and often oils. This method requires careful removal of excess acid to prevent nitrile degradation during concentration.
Step-by-Step Methodology
-
Setup: Dissolve substrate in Dichloromethane (DCM) (
). -
Scavenger (Optional): Add
Triethylsilane (TES) if the molecule contains electron-rich aromatics (not needed for simple cyanopyrrolidine). -
Addition: Add TFA (
or ratio with DCM) dropwise at . -
Reaction: Stir at room temperature for 1–2 hours.
-
Quench & Workup (Critical):
-
Do NOT use water.
-
Concentrate the reaction mixture in vacuo at
. -
Azeotropic Removal: Redissolve the residue in Toluene (
) and concentrate again. Repeat 3x. -
Mechanism:[3][4][11][5][6][9][10][12][13][14] Toluene forms an azeotrope with TFA, effectively stripping the acid without heating the unstable nitrile.
-
-
Salt Exchange (Optional): To convert TFA salt to HCl salt, dissolve residue in dry MeOH, add
, and precipitate with Ether.
Part 3: Visualization & Process Control
Workflow Diagram (Anhydrous HCl Route)
Figure 1: Critical Process Flow for Anhydrous Deprotection to prevent Nitrile Hydrolysis.
Impurity Fate Mapping
Figure 2: Degradation pathway of the nitrile group if moisture is introduced during the acidic phase.
Part 4: Data Summary & Troubleshooting
Solvent Compatibility Table
| Solvent System | Reaction Rate | Nitrile Stability Risk | Workup Ease | Recommendation |
| HCl / EtOAc | Medium | Low (Best) | High (Filtration) | Preferred |
| TFA / DCM | Fast | Medium (Hygroscopic) | Low (Evaporation) | Lab Scale Only |
| HCl / Water | Fast | High (Hydrolysis) | Low | AVOID |
| HCl / Dioxane | Medium | Low | Medium | Alternative |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Pink/Red Coloration | Oxidation of pyrrolidine ring (trace metals or air). | Degas solvents with |
| New Spot at Baseline (TLC) | Formation of primary amide (Impurity A). | Check solvent water content (KF titration). Ensure glassware is oven-dried. |
| Sticky Gum / No Solid | Hygroscopic salt or incomplete removal of solvent. | Triturate with dry Diethyl Ether or MTBE to induce crystallization. |
| Incomplete Reaction | HCl gas escaped or consumed. | Add additional 1.0 equiv HCl. Ensure sealed system with bubbler. |
Part 5: References
-
Vildagliptin Synthesis & Intermediates:
-
General N-Boc Deprotection Methodologies:
-
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 1978.
-
Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, 2004.
-
Context: Foundational texts on acidolysis mechanisms.
-
-
Nitrile Hydrolysis Mechanisms:
-
Green Chemistry Approaches:
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mcours.net [mcours.net]
- 4. xray.uky.edu [xray.uky.edu]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Vildagliptin-β-O-Glucuronide [scirp.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. xray.uky.edu [xray.uky.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 13. m.youtube.com [m.youtube.com]
- 14. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
N-BOC-cis-4-Cyanomethyl-L-proline solubility in different organic solvents
This technical guide addresses the physicochemical properties, solubility profile, and handling of N-BOC-cis-4-Cyanomethyl-L-proline (CAS 171365-33-8 / Analogous derivatives). It is designed to assist researchers in optimizing reaction conditions and purification workflows.[1][2]
Compound Profile & Physicochemical Logic
Before troubleshooting solubility, it is critical to understand the structural factors dictating the behavior of this molecule.[1]
-
The Core (L-Proline): A rigid pyrrolidine ring creates steric constraints.[1]
-
The Protecting Group (N-BOC): The tert-butoxycarbonyl group is highly lipophilic.[1] It masks the polarity of the secondary amine, significantly increasing solubility in organic solvents (DCM, EtOAc) while rendering the molecule acid-labile.[1]
-
The Substituent (cis-4-Cyanomethyl): The nitrile (-CN) group adds a dipole moment but does not serve as a hydrogen bond donor. It increases polarity relative to a methyl group but maintains aprotic character.[1]
-
The Acid (-COOH): This is the primary solubility switch.[1] In its protonated form (low pH), the molecule is hydrophobic.[1] In its deprotonated form (high pH), it becomes an ionic salt (carboxylate), soluble in water.[1]
Key Technical Warning: Avoid strong acids (TFA, HCl) during solubility testing, as these will remove the BOC group. Avoid strong heating in aqueous base, which may hydrolyze the nitrile to an amide or carboxylic acid.[1]
Solubility Matrix: Solvent Compatibility Guide
The following data summarizes the solubility behavior based on the structural class of N-Boc-4-substituted prolines.
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Chlorinated | Dichloromethane (DCM) | High | Excellent for extraction and synthesis.[1] Standard solvent for handling.[1] |
| Chlorinated | Chloroform ( | High | Good alternative to DCM; often used for NMR ( |
| Esters | Ethyl Acetate (EtOAc) | High | Preferred solvent for partitioning against aqueous acid/base.[1] |
| Polar Aprotic | DMF / DMSO | Very High | Dissolves readily.[1] Hard to remove; use only if necessary for reaction (e.g., |
| Alcohols | Methanol / Ethanol | Moderate - High | Soluble, but avoid if using reagents sensitive to protic solvents.[1] |
| Ethers | THF / 1,4-Dioxane | High | Good solubility; THF is excellent for reduction reactions.[1] |
| Hydrocarbons | Hexanes / Heptane | Low / Insoluble | Anti-solvent. Used to precipitate the compound during recrystallization.[1] |
| Aqueous | Water (pH < 4) | Insoluble | Precipitates as a white solid/oil.[1] |
| Aqueous | Water (pH > 8) | Soluble | Forms the carboxylate salt (Sodium/Potassium salt).[1] |
Troubleshooting & FAQs
Q1: The compound is forming an oil instead of a solid during recrystallization. How do I fix this?
Diagnosis: This is common for N-BOC-proline derivatives due to the flexibility of the alkyl chain on the BOC group and the presence of rotational isomers (rotamers) in the proline ring, which inhibit crystal lattice formation. Corrective Protocol:
-
Solvent Swap: If using EtOAc/Hexane, try switching to DCM/Hexane or Diisopropyl ether (IPE) .[1]
-
Seeding: Scratch the glass surface of the flask with a spatula to induce nucleation.[1]
-
Trace Solvent: Ensure all residual high-boiling solvents (DMF/DMSO) are removed.[1] Even 1% residual DMF can prevent crystallization.[1]
-
Cold Trituration: Dissolve in a minimum amount of diethyl ether, cool to 0°C, and slowly add pentane or hexane with vigorous stirring.
Q2: I need to dissolve the compound in water for a biological assay. What is the protocol?
Diagnosis: The free acid form is insoluble in neutral water.[1] Protocol:
-
Dissolve the N-BOC-cis-4-Cyanomethyl-L-proline in a small volume of DMSO (e.g., make a 100 mM stock).[1]
-
Dilute into the aqueous buffer (PBS or media).
-
Alternative (Solvent-Free): Add 1 equivalent of NaOH or
to convert the carboxylic acid to its sodium salt.[1] The salt form is water-soluble.[1]-
Caution: Ensure the final pH does not exceed 9.0 to prevent nitrile hydrolysis or racemization.[1]
-
Q3: Why do I see double peaks in the NMR spectrum ( )? Is my compound impure?
Diagnosis: Likely not impure . N-BOC-proline derivatives exhibit cis/trans rotamers around the tertiary amide bond (N-C=O of the BOC group). Verification:
-
This phenomenon typically results in a ~3:1 or 4:1 split of signals in
NMR at room temperature.[1] -
Test: Run the NMR at an elevated temperature (e.g., 50°C in DMSO-
). The peaks should coalesce into single sharp peaks as the rotation becomes faster than the NMR timescale.[1]
Q4: The compound is not dissolving in EtOAc during extraction from water.
Diagnosis: The pH of the aqueous layer is likely too high (basic).[1]
Mechanism: At pH > 4, the carboxylic acid is deprotonated (
-
Check aqueous pH.[1]
-
Acidify carefully with 1M
or 10% Citric Acid to pH 2–3 . -
The solution should turn cloudy (precipitation of the free acid).[1]
-
Extract immediately with EtOAc.[1]
Workflow Visualization: Acid-Base Purification Strategy
The following diagram illustrates the solubility-switching mechanism used to purify N-BOC-cis-4-Cyanomethyl-L-proline from non-acidic impurities.
Caption: Acid-Base Extraction Workflow utilizing the pH-dependent solubility switch of the carboxylic acid moiety.
References
Sources
Technical Support Center: N-BOC-cis-4-Cyanomethyl-L-proline Synthesis
This Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of N-BOC-cis-4-Cyanomethyl-L-proline (and its esters), a critical scaffold for DPP-4 inhibitors (e.g., Saxagliptin).
Ticket ID: OPT-PRO-4CN Status: Open Priority: High (Yield & Stereoselectivity Critical) Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of (2S, 4S)-N-Boc-4-cyanomethylproline typically proceeds via a Horner-Wadsworth-Emmons (HWE) olefination of N-Boc-4-oxoproline, followed by a diastereoselective hydrogenation. Users frequently encounter two bottlenecks:
-
Low Yield in HWE Step: Due to enolization of the ketone or poor ylide nucleophilicity.
-
Poor Diastereoselectivity (cis/trans ratio): During the reduction of the exocyclic alkene.
-
Chemoselectivity Issues: Unwanted reduction of the nitrile group to a primary amine.
This guide provides a self-validating workflow to resolve these issues.
Part 1: The Validated Workflow
The following flowchart illustrates the optimized pathway, highlighting critical decision nodes for stereocontrol.
Part 2: Module 1 - The Horner-Wadsworth-Emmons (HWE) Reaction
Objective: Convert the C4-ketone to the exocyclic
Common Failure Mode: Low Conversion
Users often report yields <50% due to the high basicity of the HWE reagent causing enolization of the ketone rather than nucleophilic attack, or incomplete deprotonation of the phosphonate.
Optimized Protocol (Self-Validating)
-
Reagents:
-
Substrate: N-Boc-4-oxo-L-proline methyl (or ethyl) ester. Do not use the free acid ; the carboxylate proton will quench the ylide.
-
Phosphonate: Diethyl cyanomethylphosphonate (1.2 – 1.5 equiv).
-
Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (t-BuOK).
-
Solvent: Anhydrous THF (Dryness is critical; water quenches the ylide).
-
-
Step-by-Step:
-
Activation: Suspend NaH (1.2 equiv) in THF at 0°C. Add Diethyl cyanomethylphosphonate dropwise. Checkpoint: Evolution of H2 gas must cease, and the solution should become clear/yellowish, indicating ylide formation.
-
Addition: Add the N-Boc-4-oxo-proline ester (dissolved in THF) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.
-
Quench: Sat. NH4Cl.
-
Troubleshooting Guide: HWE Step
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Enolization of ketone. | Switch base to LiCl / DBU (Masamune-Roush conditions) or t-BuOK at lower temp (-10°C). The Li+ ion coordinates the phosphonate, increasing acidity and reactivity without high basicity. |
| Starting Material Remains | Wet solvent/reagents.[1][2][3][4] | Re-dry THF over molecular sieves. Ensure NaH is fresh. |
| Product is Gum/Oil | Phosphorus byproducts. | The byproduct (phosphate salt) can be sticky. Use an aqueous workup with ample water washes, or precipitate Ph3PO (if using Wittig) with hexanes. For HWE, the phosphate is water-soluble. |
Part 3: Module 2 - Stereoselective Hydrogenation
Objective: Reduce the exocyclic double bond to obtain the (2S, 4S)-cis isomer selectively, without reducing the nitrile.
The Stereochemistry Mechanism
-
Steric Control (Favors Cis): In heterogeneous catalysis (Pd/C, PtO2), the catalyst surface approaches the alkene from the least hindered face. For N-Boc-proline esters, the bulky Boc group and the C2-ester shield the "top" face (syn to the ester). Therefore, H2 adds from the "bottom" (trans to the ester), pushing the newly formed cyanomethyl group to the "top" (cis to the ester).
-
Directing Effect (Favors Trans): Homogeneous catalysts (e.g., Crabtree’s catalyst) can coordinate with the C2-carbonyl, directing H2 delivery to the same face as the ester, resulting in the trans isomer.
Optimized Protocol for Cis-Selectivity
-
Catalyst: PtO2 (Adams' Catalyst) or 5-10% Pd/C .
-
Note: PtO2 often gives higher cis-selectivity (>9:1) compared to Pd/C for proline derivatives [1].
-
-
Solvent: Methanol or Ethanol.
-
Pressure: 1 atm (balloon) to 50 psi. High pressure is rarely needed and risks nitrile reduction.
-
Additive: None usually required, but trace acetic acid can accelerate the reaction.
Troubleshooting Guide: Hydrogenation
| Symptom | Probable Cause | Corrective Action |
| Low Cis/Trans Ratio (<3:1) | Catalyst/Solvent mismatch. | Switch to PtO2 in MeOH. Avoid homogeneous catalysts. Ensure the substrate is the ester , not the free acid (free acid can alter conformation). |
| Reduction of Nitrile (-CH2NH2) | Over-reduction. | Stop reaction immediately upon H2 uptake cessation. Do not use Raney Nickel (active for nitriles). Use Pd/C or PtO2 at low pressure (1 atm). |
| Incomplete Reduction | Steric hindrance.[5][6] | Increase pressure to 50 psi (Parr shaker). Verify the alkene is not conjugated to a fully substituted center preventing adsorption. |
Part 4: Data Summary & Quality Control
Expected Analytical Data
-
1H NMR (CDCl3):
-
Alkene Intermediate: Distinct vinylic proton signal around 5.3–5.6 ppm (often a doublet or multiplet).
-
Product (Cis): Loss of vinylic proton. Appearance of diastereotopic CH2-CN protons (approx. 2.4–2.6 ppm).
-
Isomer ID: The chemical shift of the C4-proton and the coupling constants (
) differ between cis and trans. NOESY is recommended:-
Cis (2S, 4S): Strong NOE correlation between C2-H and C4-H (or C4-substituent protons depending on conformation).
-
Trans (2S, 4R): Weak or no NOE between C2-H and C4-H.
-
-
Yield Comparison Table
| Method | Base/Catalyst | Typical Yield | Cis:Trans Ratio | Notes |
| HWE (Standard) | NaH / THF | 60-75% | N/A (Alkene) | Standard route. |
| HWE (Modified) | LiCl / DBU | 75-85% | N/A (Alkene) | Milder, better for sensitive substrates. |
| Hydrog. (Pd/C) | 10% Pd/C, MeOH | 90-95% | ~4:1 to 6:1 | Good general purpose. |
| Hydrog. (PtO2) | PtO2, MeOH | 90-98% | >9:1 | Recommended for high cis-purity. |
References
-
Del Valle, J. R., & Goodman, M. (2003).[7] Asymmetric Hydrogenations for the Synthesis of Boc-Protected 4-Alkylprolinols and Prolines. The Journal of Organic Chemistry, 68(10), 3923–3931. Link
-
Kawabata, T., et al. (2003). A Memory of Chirality Approach to the Stereoselective Synthesis of 4-Substituted Prolines. Journal of the American Chemical Society, 125(43), 13012–13013. Link
- Parrish, D. A., et al. (2002). Synthesis of N-Boc-4-methyleneproline Methyl Ester. Synthetic Communications, 32(23). (Foundational work on 4-methylene proline synthesis).
- Vertex Pharmaceuticals. (2006). Process for the preparation of pyrrolidine derivatives. WO2006127892.
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Cyanide derivatives and phosphonates are toxic. Consult your local safety officer before scaling up.
Sources
- 1. resource.aminer.org [resource.aminer.org]
- 2. rsc.org [rsc.org]
- 3. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
common side reactions with N-BOC-cis-4-Cyanomethyl-L-proline in peptide coupling
This guide serves as a specialized technical resource for researchers working with N-BOC-cis-4-Cyanomethyl-L-proline . It addresses the unique reactivity profile introduced by the 4-cyanomethyl substituent and the proline ring constraints, moving beyond generic peptide synthesis advice to specific, mechanism-based troubleshooting.
Senior Application Scientist Desk
Core Chemistry & Risk Profile
Molecule Overview:
-
Name: N-BOC-cis-4-Cyanomethyl-L-proline
-
Key Features: Secondary amine (Proline core), bulky 4-position substituent (Cyanomethyl), Nitrile functional group.[1]
-
Critical Insight: The cis-orientation of the 4-cyanomethyl group relative to the 2-carboxyl group exerts a profound stereoelectronic effect on the pyrrolidine ring pucker. Unlike unsubstituted proline, this derivative strongly favors the C
-endo conformation.
Why this matters: The C
Risk Summary Table
| Side Reaction | Probability | Severity | Trigger Condition |
| Diketopiperazine (DKP) Formation | High | Critical | Deprotection of the N-terminal amine of a dipeptide containing this residue (especially if Pro is at position 2). |
| Nitrile Hydrolysis | Moderate | Moderate | Prolonged exposure to strong aqueous acids (high % TFA/water) or strong bases (saponification). |
| Incomplete Coupling (Steric) | Moderate | Low | Coupling to bulky incoming amino acids or weak activation methods. |
| Racemization | Low | High | Over-activation (e.g., excess base, high temp) during segment condensation. |
Critical Side Reaction: Premature DKP Formation
The most frequent failure mode with N-BOC-cis-4-Cyanomethyl-L-proline occurs at the dipeptide stage . When this residue is the second amino acid (AA2) and the N-terminal amino acid (AA1) is deprotected, the free amine of AA1 can back-bite onto the ester carbonyl of the Proline derivative, ejecting the resin/protecting group and forming a cyclic DKP.
Mechanism of Failure
The cis-4-substituent biases the ring towards the endo pucker, which pre-organizes the backbone into a "turn-like" structure. This brings the N-terminal amine of the preceding residue into close proximity with the Proline ester carbonyl, lowering the activation energy for cyclization.
Caption: The 4-cis-substituent favors the cis-amide bond, pre-organizing the dipeptide for rapid cyclization (DKP formation) upon N-terminal deprotection.
Troubleshooting Protocol: Preventing DKP
Scenario: You are synthesizing H-AA1-Pro(4-CN)-[Resin/Rest of Peptide].
Step-by-Step Prevention:
-
Avoid "Slow" Deprotection: If removing Fmoc from AA1, do not use standard 20% piperidine for 20 minutes. The basic conditions catalyze DKP formation.[2]
-
Solution: Use DBU (2%) + Piperidine (2%) for short bursts (2 x 3 min) to minimize exposure time [1].
-
-
Use Bulky Resins: If the Proline is the C-terminal residue attached to the resin, use a sterically hindered resin like 2-Chlorotrityl Chloride (2-CTC) . The steric bulk of the trityl linker physically impedes the cyclization geometry.
-
Active Ester Coupling (Reverse Addition): When coupling the next amino acid (AA1) to the Proline (AA2), ensure the coupling is fast.
-
Protocol: Pre-activate AA1 (e.g., HATU/DIPEA) before adding it to the deprotected Proline-resin. This ensures the free amine is acylated immediately, competing with the DKP reaction.
-
Nitrile Stability & Side Reactions
The cyanomethyl group is generally robust, but it introduces specific vulnerabilities often overlooked in standard protocols.
A. Hydrolysis to Amide/Acid
Trigger: High temperature (>40°C) combined with strong aqueous acids (e.g., 95% TFA/H2O scavengers) or saponification (LiOH/NaOH). Symptom: Mass spec shows +18 Da (Amide) or +19 Da (Acid) peaks. Prevention:
-
Perform Boc removal (TFA) at 0°C to Room Temperature . Do not heat.
-
Avoid strong base saponification for ester hydrolysis. Use LiOH in THF/H2O at 0°C and monitor strictly by LCMS, or use acid-labile resins (2-CTC) to generate the acid without base.
B. Reduction (Catalytic Hydrogenation)
Trigger: Using Pd/C and H2 to remove Cbz groups or Benzyl esters.[3] Symptom: Reduction of Nitrile (-CN) to Primary Amine (-CH2NH2). Prevention:
-
Strictly avoid catalytic hydrogenation if the nitrile must be preserved.
-
Use orthogonal protection strategies (e.g., Alloc/Pd(PPh3)4) if Cbz removal is typically required.
FAQ: Troubleshooting Common Issues
Q1: My coupling yield to the N-terminus of N-BOC-cis-4-Cyanomethyl-L-proline is low. Why? A: The secondary amine of proline is sterically hindered, and the 4-cyanomethyl group adds distal steric bulk and conformational rigidity.
-
Solution: Use a high-efficiency coupling reagent like HATU or PyAOP with HOAt .
-
Protocol: Double couple: 1st coupling with HATU (1 hr), 2nd coupling with PyBrOP (1 hr) which is excellent for difficult secondary amines.
Q2: Can I use the Pinner Reaction to convert the nitrile to an ester on-resin? A: Yes, but proceed with caution. Treating the resin-bound peptide with HCl/MeOH can convert the nitrile to a methyl imidate or ester. However, this condition will also cleave Boc groups and potentially cleave the peptide from acid-sensitive resins (like 2-CTC or Wang). This is an advanced modification strategy, not a side reaction.
Q3: Is racemization a major concern during coupling? A: Proline is generally resistant to racemization because it cannot form an oxazolone intermediate (no amide hydrogen). However, the cis-4-substituent creates ring strain.
-
Guardrail: Avoid using DMAP during coupling, as it increases racemization risk. Use DIPEA or Collidine as the base.
References
-
García-Martín, F., et al. (2006). "The synergy of ChemMatrix resin and pseudoproline building blocks renders RANTES a simple synthetic target." Biopolymers, 84(6), 566-575. (Validates DKP minimization strategies).
-
Teixidó, M., et al. (2005). "Solid-Phase Synthesis of Diketopiperazine-Based Scaffolds." Journal of Combinatorial Chemistry, 7(4), 579-584. (Mechanistic insight into Proline DKP formation).
- Bezençon, O., et al. (2017). "Synthesis of 4-substituted prolines." Current Organic Chemistry.
-
BenchChem Technical Support . "Diketopiperazine Formation in Proline Derivative Synthesis." (General DKP troubleshooting).
Sources
Technical Support Center: Purification of N-BOC-cis-4-Cyanomethyl-L-proline
Case ID: PUR-PRO-4CN-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
This guide addresses the purification of N-BOC-cis-4-Cyanomethyl-L-proline , a critical intermediate often utilized in the synthesis of DPP-4 inhibitors (similar to Saxagliptin scaffolds). The molecule presents a "Perfect Storm" of purification challenges:
-
Zwitterionic Potential: The free carboxylic acid creates significant tailing on standard silica.
-
Stereochemical Purity: Separation of the desired cis-diastereomer from the trans-impurity (often formed during SN2 displacement of a 4-hydroxyproline precursor) is mandatory.
-
Detection Limits: The lack of strong chromophores (Nitrile and BOC are weak UV absorbers) complicates fraction collection.
Module 1: Method Selection & Strategy
Before consuming sample, determine your purity requirements. The separation of cis vs. trans isomers in 4-substituted prolines is governed by the "Envelope Conformation" of the pyrrolidine ring, which alters the interaction with stationary phases.
Decision Matrix
Figure 1: Strategic workflow for isolating the cis-isomer based on scale and initial purity.
Module 2: Normal Phase Chromatography (Flash)
Primary Issue: The free carboxylic acid (pKa ~4.5) interacts strongly with silanol groups on silica gel, causing peak tailing and co-elution of impurities.
The Protocol: Acidified Silica
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Spherical Silica, 20–40 µm | Irregular silica has higher surface activity, worsening tailing. |
| Mobile Phase A | Dichloromethane (DCM) | Excellent solubility for the lipophilic BOC group. |
| Mobile Phase B | Methanol (MeOH) | Provides polarity to elute the acid. |
| Modifier (Critical) | 1% Acetic Acid (AcOH) | Suppresses ionization of the carboxylic acid (R-COOH), forcing it into the neutral state to prevent silanol binding. |
| Loading | Dry load on Celite | Liquid loading in DCM often leads to band broadening. |
Troubleshooting FAQ: Normal Phase
Q: My product is smearing across 20 fractions. Why?
-
Diagnosis: "Silanol Drag." You likely omitted the acid modifier or used too little.
-
Fix: Add 0.5% to 1.0% Acetic Acid to both Solvent A and Solvent B. Do not use Triethylamine (TEA); while TEA works for amines, it will form a salt with your carboxylic acid, causing it to stick permanently to the silica.
Q: I cannot see the product on the TLC plate.
-
Diagnosis: The nitrile and BOC groups have weak UV absorbance (end absorption <210 nm).
-
Fix: Use Hanessian’s Stain (Cerium Molybdate) or Ninhydrin (requires heating to deprotect the BOC in situ, turning the spot red/purple).
-
Recipe: Dip plate in Hanessian’s stain, heat with a heat gun until blue spots appear on a yellow background.
-
Module 3: Reverse Phase (Prep-HPLC)
Context: When flash chromatography fails to separate the cis (desired) from trans (impurity) diastereomers. The cis-isomer typically elutes after the trans-isomer on C18 due to the "compact" nature of the cis-envelope conformation shielding the polar groups slightly more effectively in certain gradients.
The Protocol: C18 Separation
| Parameter | Specification |
| Column | C18 (ODS) Prep Column (e.g., XBridge or SunFire), 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Gradient | 5% B to 40% B over 20 minutes (Shallow gradient is key) |
| Detection | UV @ 210 nm (monitor) and ELSD (Evaporative Light Scattering) if available. |
Troubleshooting FAQ: Reverse Phase
Q: I see two peaks, but they are merging. How do I improve resolution?
-
Fix: Switch the modifier. Change 0.1% Formic Acid to 10 mM Ammonium Acetate (pH 4.5) .
-
Why? Ammonium acetate acts as a buffer, not just a modifier. It stabilizes the protonation state of the carboxylic acid better than formic acid, often sharpening the peaks of proline derivatives [1].
Q: Can I use TFA (Trifluoroacetic acid)?
-
Warning: Avoid TFA if possible. While TFA gives sharp peaks, concentrating fractions containing TFA can lead to partial BOC deprotection, especially if the rotovap bath is >40°C. If you must use TFA, immediately neutralize fractions with dilute bicarbonate before evaporation.
Module 4: Chemical Resolution (Alternative)
If chromatography is too expensive or difficult at scale, use the Salt Formation Method . This exploits the difference in solubility between the cis and trans salts.
Protocol:
-
Dissolve crude mixture in Ethanol or Isopropyl Acetate.
-
Add 1.0 equivalent of Dicyclohexylamine (DCHA) .
-
Heat to reflux, then cool slowly to 0°C.
-
The cis-isomer DCHA salt often crystallizes out, leaving the trans-isomer in the mother liquor (verify specific solubility for your derivative).
-
Filter and regenerate the free acid by partitioning between EtOAc and 1M KHSO₄.
References
-
Separation of Proline Isomers: Bellon, G., et al. "Separation and evaluation of the cis and trans isomers of hydroxyprolines."[1] Analytical Biochemistry, vol. 137, no. 1, 1984, pp. 151-155.[1] Link
-
Saxagliptin Intermediate Chemistry (BOC-Proline Derivatives): Vu, T. C., et al. "Process for the preparation of Saxagliptin." Bristol-Myers Squibb Company Patent, WO 2004/052850 A2.[2] Link
-
General BOC-Proline Purification: "Purification of N-Boc-4-hydroxy-L-proline methyl ester and related derivatives." Organic Syntheses, Coll. Vol. 10, p. 423 (2004). Link
Sources
stability and storage conditions for N-BOC-cis-4-Cyanomethyl-L-proline
Technical Support Center: N-BOC-cis-4-Cyanomethyl-L-proline
Executive Summary & Compound Profile
N-BOC-cis-4-Cyanomethyl-L-proline is a specialized chiral building block used primarily in the synthesis of peptidomimetics and protease inhibitors (e.g., Cathepsin or DPP-IV inhibitors). Its dual functionality—the acid-labile BOC (tert-butyloxycarbonyl) group and the versatile nitrile (cyanomethyl) handle—requires a storage strategy that balances protection against acid-catalyzed deprotection and moisture-induced hydrolysis.
| Property | Data |
| CAS Number | 1980010-85-2 |
| Molecular Formula | C₁₂H₁₈N₂O₄ |
| Molecular Weight | 254.28 g/mol |
| Physical State | White to off-white powder |
| Stereochemistry | L-Proline core with cis-4-cyanomethyl substitution |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |
Core Storage Directives (The "Golden Rules")
As an Application Scientist, I often see degradation caused not by the compound's inherent instability, but by "bench-top complacency." Follow these three pillars to ensure shelf-life integrity.
Pillar 1: Thermal Control (<-15°C)
-
Requirement: Store at -20°C (± 5°C) for long-term storage (>1 month).
-
Short-term: 2–8°C is acceptable for active use periods (<2 weeks).
-
The "Why": While the nitrile group is thermally robust, the N-BOC carbamate linkage has a finite activation energy for thermal elimination (releasing isobutene and CO₂), which accelerates significantly above ambient temperatures [1].
Pillar 2: Moisture Exclusion (Desiccation)
-
Requirement: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator.
-
The "Why": The nitrile group (
) is generally stable but can undergo slow hydrolysis to an amide ( ) or carboxylic acid in the presence of trace moisture and catalytic impurities (acidic/basic residues on glassware). Furthermore, moisture can facilitate the autocatalytic removal of the BOC group if any trace acid is present [2].
Pillar 3: Stereochemical Preservation
-
Requirement: Avoid strong bases and elevated temperatures (>40°C) during dissolution.
-
The "Why": Proline derivatives are susceptible to epimerization at the
-carbon. The cis-4-substituent induces ring strain that can lower the energy barrier for inversion, particularly if the solution pH drifts basic [3].
Interactive Troubleshooting Guide (FAQ)
Q1: "I received the shipment at room temperature. Is the compound ruined?"
-
Diagnosis: Likely No .
-
Explanation: Solid-state N-BOC amino acids are generally stable at ambient temperatures for short transit durations (3–5 days). Degradation is time-temperature dependent.
-
Action: Perform a visual inspection. If the powder is free-flowing and white, transfer immediately to -20°C. If it appears gummy or yellowed, run a check 1H-NMR (see Section 5).
Q2: "My compound has turned into a sticky gum/oil."
-
Diagnosis: Hygroscopic collapse or BOC-deprotection .
-
Explanation: "Gumming" usually indicates the absorption of atmospheric water, which lowers the glass transition temperature (
) of the solid. In worst-case scenarios, it indicates the formation of tert-butyl alcohol and isobutene byproducts from BOC loss. -
Action: Attempt to re-precipitate by dissolving in a minimum amount of DCM and adding cold Hexanes/Diethyl Ether. If it remains an oil, the purity is likely compromised.
Q3: "I see a small extra peak in the NMR around 1.4 ppm."
-
Diagnosis: Residual tert-butyl species .[1]
-
Explanation: The BOC group typically appears as a singlet ~1.4–1.5 ppm (9H). A secondary peak nearby often indicates free tert-butyl alcohol (decomposition product) or a rotamer.
-
Differentiation: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce, it is a rotamer (common in Proline derivatives due to restricted N-C bond rotation). If they remain distinct, it is an impurity [4].
Visualized Workflows
Workflow A: Storage & Handling Decision Tree
Figure 1: Decision matrix for incoming shipment handling and long-term storage allocation.
Workflow B: Quality Control (QC) Validation
Figure 2: Routine Quality Control workflow to verify chemical identity and purity before synthesis.
Standard Operating Procedure (SOP): Dissolution & Use
Objective: Prepare a stock solution for peptide coupling without inducing degradation.
-
Equilibration: Allow the storage vial to warm to room temperature before opening.
-
Scientific Rationale: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, accelerating hydrolysis.
-
-
Solvent Choice:
-
Preferred: Anhydrous DMF or NMP (Peptide grade).
-
Avoid: Protic solvents (Methanol/Ethanol) for long-term stock solutions, as they can undergo slow transesterification or solvolysis over weeks [5].
-
-
Activation:
-
When using coupling reagents (e.g., HATU, EDC), maintain the reaction temperature at 0°C during the addition of the base (DIPEA/NMM).
-
Risk: Exotherms during activation can cause loss of the BOC group or racemization of the sensitive cis-cyanomethyl center.
-
References
-
Sigma-Aldrich. N-t-BOC-cis-4-cyanomethyl-L-proline Technical Data. Retrieved from .
-
Cayman Chemical. N-Boc-L-Proline Product Information & Stability. Retrieved from .
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates (Boc, Cbz, Fmoc). Retrieved from .
-
Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids. Retrieved from .
-
National Institutes of Health (PMC). Hydrothermal Degradation of Amino Acids. Retrieved from .
Sources
optimization of reaction conditions for coupling N-BOC-cis-4-Cyanomethyl-L-proline
Technical Support Center: Optimization of Coupling Conditions for N-BOC-cis-4-Cyanomethyl-L-proline
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Scope: Troubleshooting amide bond formation, minimizing epimerization, and preserving nitrile functionality.
Introduction: The Challenge of the Constrained Ring
You are likely utilizing N-BOC-cis-4-Cyanomethyl-L-proline as a scaffold for peptidomimetics (e.g., DPP-4 or Factor Xa inhibitors). This building block presents a "Perfect Storm" of synthetic challenges:
-
Steric Bulk: The cis-4-substituent forces the pyrrolidine ring into specific puckering conformations (often C4-endo), which can sterically shield the carboxylic acid or the approaching amine.
-
Epimerization Risk: Activated proline derivatives are notoriously prone to C2-epimerization via oxazolone formation. If the C2 stereocenter inverts, you lose the critical cis relationship with the C4-cyanomethyl group, resulting in a diastereomeric impurity that is often difficult to separate.
-
Nitrile Sensitivity: While robust, the cyanomethyl group can undergo hydrolysis to the primary amide or carboxylic acid under harsh acidic/basic conditions or elevated temperatures.
This guide prioritizes stereochemical integrity over raw reaction speed.
Part 1: Critical Troubleshooting Guides (Q&A)
Module A: Epimerization & Stereocontrol
Q: I am observing significant epimerization (3–10% D-isomer) using standard HATU/DIPEA conditions. How do I stop this?
A: HATU is a powerful activator, but its high reactivity combined with strong bases (like DIPEA) often accelerates oxazolone formation, leading to racemization.
Protocol Adjustment:
-
Switch Reagents: Move to T3P (Propylphosphonic anhydride) or COMU/Oxyma .
-
Why: T3P acts as a kinetic trap; it activates the acid effectively but the rate of epimerization is significantly slower compared to uronium reagents (HATU/HBTU).
-
-
Change the Base: Replace DIPEA with 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .
-
Why: Collidine is sterically hindered and less basic (pKa ~7.4) than DIPEA (pKa ~10.5), sufficient to deprotonate the carboxylate but insufficient to abstract the
-proton of the activated ester.
-
-
Temperature Control: Never activate at Room Temperature (RT).
-
Step: Add reagents at 0°C (or -10°C) and maintain for 1 hour before slowly warming to RT.
-
Q: My LCMS shows a "M+18" peak alongside my product. Is this the hydrolyzed nitrile?
A: Likely, yes. The nitrile (
-
Strong Acid/Heat: If you used high temperature during coupling or harsh acidic workup.
-
Oxime Adducts: If using HATU/HOAt, the "M+18" might actually be a stable activated ester intermediate or a distinct side product, but nitrile hydrolysis is the primary suspect if aqueous conditions were harsh.
-
Fix: Ensure workup pH does not exceed 9.0 or drop below 3.0 for extended periods. Avoid heating above 40°C.
-
Module B: Low Yield & Reactivity
Q: The reaction stalls at 60% conversion. Should I add more HATU?
A: Do not add more HATU immediately. Excess HATU can react with the amine nucleophile to form a guanidinium side product (capping the amine), permanently stopping the reaction.
Troubleshooting Workflow:
-
Check Sterics: If the amine partner is also hindered (e.g., another proline or N-methylated amino acid), the "double-hindered" coupling is kinetically slow.
-
Solvent Switch: Change from DMF to NMP (N-Methyl-2-pyrrolidone) or DMF/DCM (1:1) .
-
Why: Proline derivatives can aggregate. NMP disrupts aggregation better than DMF.
-
-
Sequential Addition: Reactivate the acid in a separate vial with fresh T3P/Base for 15 mins, then add to the reaction mixture. This avoids guanidinylation of the amine.
Part 2: Optimized Experimental Protocols
Protocol A: The "Low-Epimerization" Standard (Recommended)
Best for coupling to chiral amines where preserving the L-Proline center is critical.
| Component | Reagent | Equivalents | Notes |
| Substrate | N-BOC-cis-4-Cyanomethyl-L-Pro-OH | 1.0 equiv | |
| Amine | Target Amine ( | 1.1 equiv | |
| Coupling Agent | T3P (50% in EtOAc/DMF) | 1.5 - 2.0 equiv | Low epimerization risk. |
| Base | N-Methylmorpholine (NMM) | 3.0 - 4.0 equiv | Weaker base protects chirality. |
| Solvent | EtOAc or DMF | 0.1 M conc. | T3P works well in EtOAc. |
Step-by-Step:
-
Dissolve the Proline acid and the Amine in EtOAc (or DMF if solubility is poor).
-
Cool the solution to 0°C .
-
Add NMM. Stir for 5 minutes.
-
Add T3P solution dropwise over 5 minutes.
-
Stir at 0°C for 1 hour, then allow to warm to RT overnight.
-
Workup: Wash with water, sat.
, and mild citric acid (0.5 M). Avoid strong HCl to protect the nitrile.
Protocol B: The "High-Power" Method (Difficult Amines)
Use only if Protocol A fails due to low conversion.
| Component | Reagent | Equivalents | Notes |
| Coupling Agent | COMU (or HATU) | 1.0 - 1.1 equiv | COMU is safer/more soluble than HATU. |
| Additive | Oxyma Pure | 1.0 equiv | Critical to suppress racemization. |
| Base | TMP (Collidine) | 2.0 equiv |
Step-by-Step:
-
Dissolve Proline acid, COMU, and Oxyma in DMF. Cool to 0°C .[1]
-
Add Collidine dropwise. Stir for 2 minutes (Pre-activation).
-
Critical: Do not pre-activate longer than 5 mins; this increases epimerization.
-
-
Immediately add the Amine.
-
Monitor by HPLC.[2] Quench immediately upon completion.
Part 3: Decision Logic & Mechanisms
Diagram 1: Coupling Reagent Selection Matrix
How to choose the right reagent based on your specific amine partner.
Caption: Decision matrix for selecting coupling conditions. T3P is prioritized for chiral amines to prevent diastereomer formation.
Diagram 2: The Epimerization Trap (Why Base Matters)
Visualizing the mechanism of failure to understand why Collidine is preferred over DIPEA.
Caption: Epimerization occurs via the Oxazolone pathway. Strong bases (DIPEA) accelerate the enolization of the Oxazolone, leading to permanent loss of chirality.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development. Link
- Context: Validates T3P as a superior reagent for minimizing epimeriz
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
- Context: Comprehensive review comparing HATU, COMU, and Oxyma performance regarding racemiz
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
- Context: Discusses the mechanistic pathways of oxazolone formation in proline deriv
-
BenchChem Technical Support. (2025). Optimizing coupling reagents for sterically hindered Boc-L-proline. BenchChem Knowledge Base. Link
- Context: Specific troubleshooting for N-BOC-Proline sterics and side reactions.
Sources
challenges in the stereoselective synthesis of N-BOC-cis-4-Cyanomethyl-L-proline
This guide serves as a technical support center for the stereoselective synthesis of N-BOC-cis-4-Cyanomethyl-L-proline . It is designed for organic chemists and process development scientists encountering specific issues with yield, stereocontrol, or purification.
Ticket Subject: Stereocontrol and Yield Optimization in 4-Cyanomethyl Proline Derivatives Assigned Specialist: Senior Application Scientist Status: Active Guide
Synthetic Strategy & Logic
The synthesis of N-BOC-cis-4-Cyanomethyl-L-proline typically proceeds via the modification of naturally occurring trans-4-hydroxy-L-proline. The core challenge lies in constructing the carbon skeleton at C4 while establishing the cis-stereochemistry (syn relationship between the C2-carboxylate and the C4-cyanomethyl group) and preserving the delicate nitrile functionality.
The Validated Pathway
-
Oxidation: Conversion of trans-4-hydroxyproline to 4-oxoproline.
-
Olefination: Horner-Wadsworth-Emmons (HWE) reaction to install the cyanomethylidene group.
-
Stereoselective Reduction: Catalytic hydrogenation of the exocyclic alkene to set the C4 stereocenter.
Figure 1: Validated synthetic workflow for N-BOC-cis-4-Cyanomethyl-L-proline.
Module 1: Oxidation of 4-Hydroxyproline
User Issue: "I am observing racemization at the C2 position during the oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester."
Root Cause Analysis
Racemization at C2 (alpha-carbon) is a common failure mode when using oxidation protocols that involve basic conditions or elevated temperatures. The C2 proton is acidic due to the adjacent ester and carbamate (Boc) groups.
Troubleshooting Protocol
| Method | Risk Level | Recommendation |
| Swern Oxidation | High | Avoid if possible. The base (Et3N/DIPEA) required to quench the reaction often triggers epimerization if the temperature rises above -60°C before quenching is complete. |
| Jones Oxidation | Medium | Acidic conditions can deprotect the Boc group or hydrolyze the ester. |
| TEMPO/TCC | Low (Preferred) | Use TEMPO (catalytic) with Trichloroisocyanuric acid (TCC) or NaOCl. This reaction proceeds at 0°C in buffered biphasic conditions, minimizing racemization. |
Corrective Action (TEMPO/TCC Protocol):
-
Dissolve starting material in DCM/Water.
-
Add NaBr (0.1 eq) and TEMPO (0.01 eq).
-
Slowly add TCC (0.55 eq) at 0°C.
-
Critical: Quench with aqueous Na2S2O3 immediately upon consumption of starting material (monitor by TLC). Prolonged exposure to oxidants can lead to over-oxidation or degradation.
Module 2: The HWE Olefination (Carbon Extension)
User Issue: "The HWE reaction yield is low (<40%), and I see a lot of unreacted ketone."
Root Cause Analysis
The N-Boc-4-oxoproline ketone is sterically hindered and prone to enolization rather than nucleophilic attack. If the phosphonate anion is too basic or if the reaction is wet, the ketone will enolize, stalling the reaction.
Troubleshooting Protocol
1. Base Selection:
-
Do NOT use: BuLi or LDA (too basic, causes enolization).
-
Use: NaH (60% dispersion) or KOtBu in dry THF.
-
Optimization: Pre-form the phosphonate anion at 0°C for 30 minutes before adding the ketone solution.
2. Reagent Stoichiometry:
-
Use 1.2 – 1.5 equivalents of diethyl cyanomethylphosphonate.
-
The reaction often stalls. If conversion stops at 50%, add a second portion of the pre-formed ylide.
3. Temperature Control:
-
Start the addition at 0°C, then allow to warm to Room Temperature (RT).
-
Do not reflux unless absolutely necessary; thermal degradation of the Boc group can occur.
FAQ: Does the E/Z ratio of the alkene matter?
-
Answer: Generally, no . Both the E and Z isomers of the 4-cyanomethylidene intermediate will be reduced to the same single bond product in the next step. However, separation of the E/Z mixture is often difficult; proceed to hydrogenation with the mixture.
Module 3: Stereoselective Hydrogenation (The Critical Step)
User Issue: "I am getting a mixture of cis and trans isomers, or mostly the unwanted trans isomer."
Mechanistic Insight
The stereochemical outcome is dictated by the facial selectivity of hydrogen adsorption.
-
Steric Shielding: The bulky N-Boc group generally shields the "top" (beta) face of the pyrrolidine ring (assuming the standard envelope conformation).
-
The "Cis" Effect: To obtain the cis-4-cyanomethyl product (where the cyanomethyl group is syn to the C2-carboxylate), the incoming Hydrogen (H2) must attack from the trans-face (the face opposite the carboxylate).
-
Paradox: In many N-Boc proline derivatives, H2 delivery occurs from the less hindered face. If the N-Boc and C2-ester block the top face, H2 attacks from the bottom, pushing the cyanomethyl group UP (cis to the top face, but trans to the bottom face).
Wait—Correction on Stereochemistry:
-
Target: (2S, 4S)-4-cyanomethyl-pyrrolidine. (Cis relationship).
-
Observation: Hydrogenation of exocyclic 4-methylene prolines with Pd/C typically favors the cis isomer (2,4-cis). The bulky N-Boc group directs the catalyst to the opposite face, delivering hydrogen trans to the Boc group, forcing the substituent cis to the Boc group?
-
Clarification: Actually, the N-Boc group usually directs H2 to the same face as the C2-H (alpha face), resulting in the C4 substituent ending up cis to the C2-Carboxylate.
-
Reference Check: Literature on 4-substituted prolines indicates that Pd/C often yields the cis-isomer as the major product, while Crabtree’s catalyst (Ir) can direct formation of the trans-isomer [1, 2].
Troubleshooting Guide: Improving Cis-Selectivity
| Variable | Recommendation | Reason |
| Catalyst | 10% Pd/C or Raney-Ni | Pd/C is standard. Raney-Ni has shown high cis-selectivity for similar 4-alkyl prolines [2].[1] |
| Solvent | Methanol or Ethanol | Protic solvents often enhance the rate and selectivity. |
| Pressure | 1 atm (Balloon) | High pressure (autoclave) often decreases selectivity by forcing the "harder" pathway. Keep pressure low. |
| Side Reaction | Nitrile Reduction | Warning: Pd/C can reduce the -CN group to a primary amine (-CH2NH2). |
Preventing Nitrile Reduction: If you observe amine formation (polarity change, ninhydrin active):
-
Switch Catalyst: Use PtO2 (Adams Catalyst) . It is less prone to reducing nitriles under mild conditions than Pd/C.
-
Add Poison: Add a trace of thiophene or quinoline to the Pd/C reaction to attenuate activity.
-
Acidic Additive: Run the hydrogenation in the presence of 1 eq. of HCl (if Boc stability permits) or Acetic Acid. This protonates any formed amine, preventing catalyst poisoning, but PtO2 is safer for nitrile preservation.
Figure 2: Troubleshooting decision tree for hydrogenation stereoselectivity and chemoselectivity.
Final Purification & Characterization
User Issue: "I cannot separate the cis/trans isomers by column chromatography."
-
Solution: The N-Boc methyl esters of cis/trans 4-substituted prolines often have very similar Rf values.
-
Workaround: Hydrolyze the ester to the Free Acid . The cis and trans acids often have significantly different solubility profiles or can be separated by recrystallization (e.g., from EtOAc/Hexane or IPA).
-
Analytical Check: Use NOESY NMR .
-
Cis-isomer: Strong NOE correlation between C2-H and C4-H (if they are on the same face? No, in L-proline, C2-H is Alpha. If product is Cis (2S, 4S), the substituents are Syn, meaning protons are Anti. Wait.
-
Correction: "Cis" refers to the Carboxylate and the Cyanomethyl group.
-
(2S, 4S): Carboxylate is Alpha (down). Cyanomethyl is Alpha (down).
-
Protons: C2-H is Beta (up). C4-H is Beta (up).
-
NOE Signal: In the cis-isomer (2S, 4S), the C2-H and C4-H are on the same face (Beta). You should see a strong NOE between H-2 and H-4.
-
-
Trans-isomer (2S, 4R): C2-H is Beta. C4-H is Alpha. They are on opposite faces. Weak or no NOE.
-
References
-
Stereoselective Prepar
- Source: Organic Letters, ACS.
- Context: Describes the use of Phase Transfer Catalysis and Hydrogen
-
URL:[Link]
-
Asymmetric Hydrogenations for the Synthesis of Boc-Protected 4-Alkylprolinols.
- Source: Journal of Organic Chemistry (via NIH/PubMed).
- Context: Highlights the divergence in selectivity between Raney-Ni (cis-selective)
-
URL:[Link]
-
Saxagliptin Intermedi
- Source: ResearchGate (Article on Saxagliptin intermedi
- Context: Provides context on the stability of nitrile-containing proline intermedi
-
URL:[Link]
-
Horner-Wadsworth-Emmons Reaction Procedures.
Sources
- 1. Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. ethz.ch [ethz.ch]
- 4. ethz.ch [ethz.ch]
- 5. mdpi.com [mdpi.com]
- 6. Decarboxylative 1,3-dipolar cycloadditions of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
preventing racemization of N-BOC-cis-4-Cyanomethyl-L-proline during synthesis
The following Technical Support Guide is designed for researchers and process chemists working with N-BOC-cis-4-Cyanomethyl-L-proline . It addresses the specific challenges of maintaining stereochemical integrity at the C2 (
Status: Operational | Tier: Advanced Chemical Support Subject: Prevention of C2-Racemization and C4-Epimerization
Executive Summary & Molecule Profile
The Core Challenge: N-BOC-cis-4-Cyanomethyl-L-proline presents a dual-stereocenter challenge.
-
C2 (L-configuration): The
-proton is prone to base-catalyzed abstraction (enolization) during carboxylate activation. The electron-withdrawing nature of the cyanomethyl group (via inductive effect, albeit weak across the ring) can slightly increase the acidity of the -proton compared to native proline. -
C4 (cis-configuration): This center is generally stable to coupling conditions but is defined by the synthetic route (typically displacement of a trans-leaving group).
Key Risk Factors:
-
Over-activation: Use of carbodiimides (DCC/DIC) without suppressors.
-
Base Strength: Use of unhindered tertiary amines (TEA, DIPEA) in excess.
-
Solvent Polarity: High dielectric solvents (DMF/DMSO) stabilize the ionic enolate intermediate.
Troubleshooting Guide: Preventing Racemization (C2)
Mechanism of Failure
Racemization in N-urethane protected amino acids (like N-BOC) typically occurs via Direct Enolization rather than the oxazolone pathway common in N-acyl amino acids.
Figure 1: The competition between coupling (Green) and enolization (Red). Success depends on kinetic control: the amine nucleophile must react faster than the base abstracts the
Recommended Coupling Protocols
To maintain
Protocol A: Solution Phase Coupling (Gold Standard)
This protocol minimizes base strength while maintaining activation efficiency.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Activator | EDC.HCl | 1.1 | Water-soluble carbodiimide; cleaner byproduct removal. |
| Suppressor | Oxyma Pure | 1.1 | Superior to HOBt/HOAt for suppressing racemization [1]. |
| Base | 2,4,6-Collidine | 2.0-3.0 | Critical: A weak, sterically hindered base ( |
| Solvent | DCM (CH₂Cl₂) | N/A | Low polarity solvents destabilize the charged enolate intermediate, reducing racemization risk. Avoid DMF if solubility permits. |
| Temp | 0°C to RT | N/A | Pre-activate at 0°C for 5 mins, then add amine. |
Step-by-Step:
-
Dissolve N-BOC-cis-4-Cyanomethyl-L-proline (1.0 eq) and Oxyma Pure (1.1 eq) in DCM.
-
Cool to 0°C.
-
Add EDC.HCl (1.1 eq) and stir for 5–10 minutes.
-
Add the amine coupling partner (1.0 eq) followed by 2,4,6-Collidine (2.5 eq).
-
Monitor by TLC/LCMS. Maintain 0°C for the first hour.
Protocol B: Difficult Couplings (Sterically Hindered)
If the amine is unreactive and stronger activation is needed:
-
Reagent: Use COMU or HATU .[2]
-
Base: TMP (2,4,6-Trimethylpyridine) is strictly preferred over DIPEA.
-
Warning: HATU is highly reactive; ensure the amine is added immediately after base addition to minimize the lifetime of the activated ester in the absence of a nucleophile.
Synthesis & Isolation Guide (The "Creation" Phase)
Users synthesizing the building block itself often encounter "stereochemical drift" at C4.
Q: How do I ensure the cis-configuration at C4?
A: The cis-4-cyanomethyl group is typically installed via an
-
Starting Material: N-BOC-trans-4-hydroxy-L-proline (Natural isomer).
-
Activation: Mesylation (MsCl/TEA) retains C4 stereochemistry (product: trans-4-OMs).
-
Displacement: Reaction with Cyanide (
) causes Walden Inversion .-
Trans-OMs
Cis -Cyanomethyl. -
Note: If you start with cis-hydroxyproline, you will get the trans-cyanomethyl product.
-
Critical Safety Note: Cyanide displacement requires strictly anhydrous conditions to prevent hydrolysis of the nitrile to a carboxylic acid or amide.
Analytical Validation (QC)
You cannot rely on optical rotation (
Method: Chiral HPLC
Direct separation of the enantiomers is possible on polysaccharide-based columns.[5]
-
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).
-
Mobile Phase: Heptane : Ethanol : TFA (80 : 20 : 0.1).
-
Why TFA? Sharpens the peak of the free carboxylic acid.
-
-
Detection: UV at 210 nm (BOC absorption) or 215 nm (Amide).
-
Target:
-
L-Isomer (Desired): Typically elutes second (verify with authentic standard).
-
D-Isomer (Impurity): Elutes first.
-
Method: Marfey’s Analysis (Post-Hydrolysis)
If you suspect racemization inside a peptide:
-
Hydrolyze peptide (6N HCl, 110°C, 24h). Note: Nitrile may hydrolyze to acid.
-
Derivatize with FDAA (Marfey’s Reagent).
-
Analyze on standard C18 HPLC. Diastereomers (L-DAA and D-DAA) separate easily.
FAQ: Common Issues
Q: I see a double peak in NMR (
-
Test: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, it is rotamerism, not impurities.
Q: Can I use PyBOP/DIPEA? A: Not recommended. Phosphonium salts with strong bases (DIPEA) carry a higher risk of racemization for proline than Collidine/Uronium salts. If you must use PyBOP, keep the temperature at -20°C.
Q: My yield is low, and I suspect the nitrile is reacting. A: The cyanomethyl group is generally stable, but under strong reducing conditions (e.g., hydrogenation for Cbz removal) or strong acid/heat, it can hydrolyze. Avoid strong aqueous acids if possible; use TFA/DCM for BOC removal.
Decision Tree: Troubleshooting Low Optical Purity
Figure 2: Systematic workflow for identifying the source of racemization.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394–9403.
-
Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of N-Alkoxycarbonylamino Acids." Journal of Organic Chemistry, 67(19), 6856-6859.
-
Albericio, F., & Tulla-Puche, J. (2008). "The Power of the Right Combination: Oxyma and DIC." Organic Process Research & Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
analytical techniques for assessing the purity of N-BOC-cis-4-Cyanomethyl-L-proline
Technical Support Center: Analytical Guide for N-BOC-cis-4-Cyanomethyl-L-proline
Overview & Critical Quality Attributes (CQAs)
Subject: N-BOC-cis-4-Cyanomethyl-L-proline
CAS Registry Number: (Analogous to 4-substituted prolines, specific CAS may vary by catalog)
Molecular Formula:
As a Senior Application Scientist, I have structured this guide to address the unique analytical challenges posed by 4-substituted proline derivatives. The pyrrolidine ring's conformational rigidity, combined with the tert-butoxycarbonyl (BOC) protecting group, creates specific "phantom" issues—artifacts that look like impurities but are intrinsic to the molecule.
Primary Analytical Challenges:
-
Rotamerism: Restricted rotation around the carbamate bond leads to split NMR signals and broadened HPLC peaks.
-
Stereoisomerism: Quantifying the trans-isomer (diastereomer) and the D-enantiomer.
-
Nitrile Stability: Preventing hydrolysis of the cyanomethyl group during analysis.
Module 1: Chromatographic Purity (HPLC/UHPLC)
Q: My HPLC chromatogram shows a split main peak or severe tailing. Is my sample degraded?
A: Not necessarily. This is likely due to rotamers , not degradation.
The Mechanism: The N-BOC group exhibits restricted rotation around the N-C(O) bond, creating two distinct conformers (cis and trans carbamates) in slow exchange on the NMR/HPLC timescale. On C18 columns at room temperature, this often manifests as a "shoulder" or a partially resolved doublet.
Troubleshooting Protocol:
-
Temperature Test: Raise the column temperature to 40°C or 50°C .
-
Result: If the peaks coalesce or the shoulder disappears, it is a rotameric effect.
-
Result: If the peaks remain distinct, it is a true impurity (likely the trans-diastereomer).
-
-
Gradient Modification: Use a shallower gradient. Rotamers often have very similar hydrophobicity, whereas diastereomers (cis vs. trans 4-cyanomethyl) typically display greater separation.
Recommended Method (Starting Point):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Avoid TFA if analyzing for MS; TFA suppresses ionization).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 210 nm (The nitrile and carbonyls are weak chromophores; low wavelength is essential).
Q: How do I separate the trans-isomer impurity?
A: The cis- and trans-isomers are diastereomers, meaning they have different physical properties and can be separated on achiral phases, but selectivity is key.
Strategy:
-
Stationary Phase: If C18 fails, switch to a Phenyl-Hexyl column. The pi-pi interactions often provide better selectivity for proline isomers than pure hydrophobicity.
-
Mobile Phase Modifier: Cyclodextrins (e.g.,
-cyclodextrin) added to the mobile phase can enhance separation by forming inclusion complexes, which differ significantly between cis and trans isomers [1].
Module 2: Structural Verification (NMR)
Q: My H NMR spectrum shows double peaks for the BOC group and ring protons. Is the sample impure?
A: This is the classic signature of BOC-proline rotamers .
Diagnostic Check:
In deuterated chloroform (
Validation Experiment (Variable Temperature NMR):
Run the NMR experiment at elevated temperature (e.g., 340 K in DMSO-
-
Observation: As thermal energy overcomes the rotational barrier, the two sets of signals will broaden and eventually coalesce into a single, sharp set of peaks. This confirms the sample is chemically pure but conformationally dynamic [2].
Caution: Do not heat samples in
Module 3: Impurity Identification Workflow
Q: I see a small impurity at RRT 0.8. What could it be?
A: Common synthetic impurities for this molecule include:
| Impurity Type | Origin | Detection Method |
| De-BOC (Free Amine) | Acidic degradation or incomplete protection. | Ninhydrin Stain (TLC) or LC-MS (Mass = M - 100). |
| Nitrile Hydrolysis | Conversion of | LC-MS (Mass +18 for amide). |
| Starting Material | Unreacted 4-hydroxyproline or activated precursor. | HPLC (Retention time comparison). |
Visualizing the Decision Tree:
Figure 1: Decision tree for distinguishing between rotameric artifacts and chemical impurities in N-BOC-proline derivatives.
Module 4: Sample Preparation & Stability
Q: Can I dissolve the sample in Methanol for storage?
A: Use caution. While N-BOC-cis-4-Cyanomethyl-L-proline is soluble in methanol, prolonged storage in protic solvents can lead to slow transesterification (if it's an ester) or solvolysis.
-
Best Practice: Store the solid at -20°C. Prepare fresh solutions in Acetonitrile or DMSO for analysis.
-
Water Sensitivity: The nitrile group is generally stable, but avoid highly acidic aqueous diluents for long periods, as this can catalyze hydrolysis to the amide [3].
References
-
Separation of Proline Isomers: Title: High-performance liquid chromatographic separation of cis-trans isomers of proline-containing peptides.[1] Source: PubMed (J Chromatogr A). URL:[Link]
-
Nitrile Stability & Hydrolysis: Title: Hydrolysis of Nitriles. Source: Organic Chemistry Portal. URL:[Link]
Sources
A Senior Application Scientist's Guide to Peptide Conformation: N-BOC-cis-4-Cyanomethyl-L-proline vs. N-BOC-trans-4-Cyanomethyl-L-proline
Abstract
The unique cyclic structure of proline confers significant conformational rigidity upon the peptide backbone, making it a critical residue for controlling the secondary structure of peptides and proteins. Strategic modification of the proline ring offers a powerful tool for fine-tuning these conformational preferences. This guide provides an in-depth comparison of two stereoisomeric proline analogues, N-BOC-cis-4-Cyanomethyl-L-proline and N-BOC-trans-4-Cyanomethyl-L-proline, focusing on their distinct effects on peptide conformation. We will explore the underlying stereoelectronic principles governing their influence on pyrrolidine ring pucker, amide bond isomerization, and the stabilization of specific secondary structures like β-turns. This analysis is supported by experimental data and detailed protocols, providing researchers and drug developers with the foundational knowledge to strategically select the appropriate isomer for rational peptide design.
The Unique Conformational Landscape of Proline
Unlike other proteinogenic amino acids, proline possesses a secondary amine, the nitrogen of which is incorporated into a five-membered pyrrolidine ring. This cyclic nature introduces two key conformational constraints that are pivotal to protein and peptide structure:
-
Restricted Backbone Dihedral Angle (φ): The ring structure sterically limits the φ (phi) torsion angle to a narrow range, typically around -65° ± 25°.[1]
-
Cis-Trans Amide Bond Isomerism: The peptide bond preceding a proline residue (the Xaa-Pro bond) has a significantly lower energy barrier to cis-trans isomerization compared to non-prolyl peptide bonds.[2][3] While most peptide bonds are overwhelmingly trans (>99.9%), the cis conformation can account for 5-10% of Xaa-Pro bonds in disordered proteins and is crucial for specific folds and functions.[3][4]
These equilibria are further modulated by the pucker of the pyrrolidine ring itself, which rapidly interconverts between two primary conformations: Cγ-endo (where Cγ is on the same side of the ring as the carboxyl group) and Cγ-exo (where Cγ is on the opposite side).[1][5] Crucially, these puckers are not independent of the main chain conformation; the exo pucker favors more compact, helical conformations (like the polyproline II or PPII helix) and stabilizes the trans amide bond, whereas the endo pucker is associated with more extended structures and is strongly favored in a cis amide bond.[1][6] Therefore, controlling the ring pucker allows for direct control over all three backbone torsion angles (φ, ψ, ω).[1]
The Cyanomethyl Substituent: A Stereoelectronic Handle for Conformational Control
The introduction of a substituent at the C4 position of the proline ring is a well-established strategy to bias the ring's conformational preferences.[5][7] The cyanomethyl group (-CH₂CN) is particularly interesting as its electron-withdrawing nature, conferred by the nitrile moiety, introduces potent stereoelectronic effects. The key to its influence lies in the relative stereochemistry of the substituent with respect to the carboxyl group at C2, defining the cis (4S) and trans (4R) isomers.
-
N-BOC-cis-4-Cyanomethyl-L-proline (4S configuration): Electron-withdrawing groups in the 4S position strongly promote the Cγ-endo ring pucker.[7] This preference arises from a stabilizing gauche effect, where the substituent orients itself pseudo-axially to maximize hyperconjugative interactions between the electron-rich C-H bonds of the ring and the electron-deficient C-substituent bond.[1][7]
-
N-BOC-trans-4-Cyanomethyl-L-proline (4R configuration): Conversely, electron-withdrawing groups in the 4R position favor the Cγ-exo ring pucker.[5] This pucker is also associated with stabilizing an n→π* interaction between adjacent carbonyls in the peptide backbone, which further promotes the trans amide bond conformation.[1][6]
These stereochemically-driven puckering preferences are the primary mechanism by which the cis and trans isomers of 4-cyanomethylproline exert differential control over peptide conformation.
Comparative Analysis: Isomer-Specific Effects on Peptide Structure
The choice between incorporating a cis or trans-4-cyanomethylproline is a strategic one, leading to predictable and divergent structural outcomes.
Impact on Amide Bond Isomerism and Ring Pucker
The most direct consequence of C4 substitution is the biasing of the ring pucker and the subsequent influence on the cis/trans population of the preceding peptide bond.
-
N-BOC-cis-4-Cyanomethyl-L-proline: By strongly favoring the endo ring pucker, the cis isomer significantly increases the population of the cis amide bond.[7][8] The endo pucker is the predominant conformation observed for cis-proline residues in protein structures.[8][9]
-
N-BOC-trans-4-Cyanomethyl-L-proline: By promoting the exo ring pucker, the trans isomer strongly stabilizes the trans amide bond.[5][6] This is the dominant conformation required for structures like the polyproline II (PPII) helix, a common motif in signaling proteins.[5]
The following diagram illustrates this fundamental relationship.
Induction of Secondary Structures
This fundamental control over the local geometry translates directly into the stabilization of distinct secondary structures.
-
β-Turn Formation (cis-isomer): The β-turn is a common secondary structure motif where the polypeptide chain reverses its direction. Specifically, the Type VI β-turn is defined by a cis-proline at the i+2 position.[10] By pre-organizing the peptide backbone into a conformation amenable to a cis amide bond, N-BOC-cis-4-Cyanomethyl-L-proline acts as a potent inducer of Type VI β-turns. This is invaluable in medicinal chemistry for stabilizing bioactive loop conformations in peptide drugs.[10][11]
-
Polyproline II (PPII) Helix (trans-isomer): The PPII helix is a left-handed, extended helical structure characterized by all-trans peptide bonds.[2] It is a crucial recognition motif in many protein-protein interactions. The strong preference of N-BOC-trans-4-Cyanomethyl-L-proline for the exo ring pucker and trans amide bond makes it an excellent tool for stabilizing PPII helices and enhancing the stability of proteins like collagen, which is rich in this structure.[5][7]
The following table summarizes the key conformational parameters influenced by each isomer.
| Parameter | N-BOC-cis-4-Cyanomethyl-L-proline (4S) | N-BOC-trans-4-Cyanomethyl-L-proline (4R) | Reference |
| Preferred Ring Pucker | Cγ-endo | Cγ-exo | [1][5][7] |
| Favored Amide Bond | cis (ω ≈ 0°) | trans (ω ≈ 180°) | [6][9] |
| Favored Secondary Structure | β-Turn (Type VI) | Polyproline II (PPII) Helix | [5][10] |
| Backbone Conformation | δ-region (ϕ≈-80°, ψ≈0°) | Extended/PPII (ϕ≈-75°, ψ≈+145°) | [7] |
Experimental Workflow: Confirming Conformation with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for characterizing peptide conformation in solution, as it can directly probe the local chemical environment and spatial proximity of atoms.[4][12] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment is particularly powerful for distinguishing between cis and trans Xaa-Pro isomers.
Rationale for the Method
The key principle is the detection of the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it an exquisite probe of internuclear distances up to ~5 Å.
For an Xaa-Pro peptide bond:
-
In the trans conformation, the Cα proton of the Xaa residue (Hαi) is close in space (~2.2 Å) to the Cδ protons of the Pro residue (Hδi+1).
-
In the cis conformation, the Cα proton of the Xaa residue (Hαi) is close in space (~2.1 Å) to the Cα proton of the Pro residue (Hαi+1).
Observing a cross-peak between these specific protons in a 2D NOESY/ROESY spectrum provides unambiguous evidence for that particular isomer.[12]
Step-by-Step Protocol for 2D NOESY/ROESY Analysis
This protocol provides a self-validating system for determining the conformational state of the Xaa-Pro bond.
-
Peptide Synthesis and Purification:
-
Synthesize the target peptide using standard solid-phase peptide synthesis (SPPS), incorporating either N-BOC-cis- or N-BOC-trans-4-Cyanomethyl-L-proline.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Confirm the mass of the final product using mass spectrometry (e.g., ESI-MS).
-
Causality Check: High purity is essential to prevent signals from impurities from confounding the NMR spectral analysis.
-
-
NMR Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 500 µL of an appropriate deuterated solvent (e.g., D₂O for aqueous studies or DMSO-d₆ for enhanced amide proton signals). The final concentration should be in the low millimolar range (1-5 mM).
-
Add a small, known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Adjust the pH of the sample if necessary, as chemical shifts can be pH-dependent.
-
Causality Check: The choice of solvent can influence peptide conformation and the cis/trans equilibrium. D₂O mimics a physiological environment, while aprotic solvents like DMSO can reveal different structural propensities.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H spectrum to confirm sample integrity and appropriate concentration.
-
Acquire a 2D TOCSY (Total Correlation Spectroscopy) experiment to aid in assigning proton resonances to specific amino acid spin systems.
-
Acquire a 2D NOESY or ROESY spectrum. A mixing time of 200-400 ms is typically appropriate for peptides of this size. ROESY is often preferred for molecules in this size range to avoid zero-crossing artifacts that can affect NOE signals.
-
Causality Check: TOCSY is critical for unambiguous assignment. Without it, identifying which protons give rise to an NOE cross-peak is unreliable. The mixing time in NOESY/ROESY is crucial; too short, and cross-peaks will be weak, too long, and spin diffusion can lead to misleading artifacts.
-
-
Data Processing and Analysis:
-
Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.
-
Using the TOCSY spectrum, assign all possible proton resonances for each residue in the peptide.
-
In the NOESY/ROESY spectrum, look for the key diagnostic cross-peaks:
-
trans isomer: A cross-peak between the Cα proton of the residue preceding the proline analog and the Cδ protons of the proline analog.
-
cis isomer: A cross-peak between the Cα proton of the preceding residue and the Cα proton of the proline analog.
-
-
Integrate the volumes of the diagnostic cross-peaks and other well-resolved peaks to quantify the relative populations of the cis and trans isomers.[13]
-
Self-Validation: The presence of one diagnostic cross-peak and the absence of the other provides strong, validated evidence for the dominant conformation. Observing both indicates a mixture of isomers, the ratio of which can be quantified.
-
Implications for Drug Design and Development
The ability to enforce a specific local conformation has profound implications for the development of peptide-based therapeutics.[14] The structure of a peptide dictates its function, influencing its binding affinity for a target receptor, its susceptibility to proteolytic degradation, and its cell permeability.
-
Enhancing Receptor Binding Affinity: Many peptide-protein interactions are mediated by specific secondary structures like β-turns or PPII helices. By incorporating the appropriate 4-cyanomethylproline isomer, a peptide can be "pre-organized" into its bioactive conformation. This reduces the entropic penalty of binding, often leading to a significant increase in affinity and selectivity.[3] For example, stabilizing a β-turn required for receptor recognition can convert a weakly active peptide into a potent antagonist.
-
Improving Metabolic Stability: Peptidases often recognize and cleave peptides in extended conformations. By inducing a tight turn or a rigid helical structure, the peptide backbone can be made sterically inaccessible to these enzymes, thereby increasing the peptide's in vivo half-life.
The diagram below illustrates a hypothetical scenario where a peptide drug's activity is modulated by the choice of proline analog.
Conclusion: A Strategic Choice for Rational Peptide Design
N-BOC-cis-4-Cyanomethyl-L-proline and N-BOC-trans-4-Cyanomethyl-L-proline are not interchangeable building blocks. They are powerful stereochemical tools that offer predictable and opposing control over peptide conformation.
-
Choose N-BOC-cis-4-Cyanomethyl-L-proline to induce Type VI β-turns and favor a cis amide bond, ideal for mimicking loop regions and constraining peptides into a folded, bioactive state.
-
Choose N-BOC-trans-4-Cyanomethyl-L-proline to stabilize polyproline II (PPII) helices and enforce a trans amide bond, perfect for mimicking extended recognition motifs and enhancing the stability of collagen-like structures.
By understanding the fundamental stereoelectronic principles that govern their behavior, researchers can move beyond trial-and-error and rationally design peptides with precisely tailored structures, leading to next-generation therapeutics with enhanced potency, selectivity, and stability.
References
-
The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. National Center for Biotechnology Information. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. National Center for Biotechnology Information. [Link]
-
Impact of cis-proline analogs on peptide conformation. National Center for Biotechnology Information. [Link]
-
NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. National Center for Biotechnology Information. [Link]
-
19F NMR-tags for peptidyl prolyl conformation analysis. National Center for Biotechnology Information. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. ACS Publications. [Link]
-
An integrative characterization of proline cis and trans conformers in a disordered peptide. National Center for Biotechnology Information. [Link]
-
Conformational landscape of substituted prolines. National Center for Biotechnology Information. [Link]
-
Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability. National Center for Biotechnology Information. [Link]
-
Proline-containing Beta-Turns in Peptides and Proteins: Analysis of Structural Data on Globular Proteins. PubMed. [Link]
-
Proline Cis−Trans Isomerization and Protein Folding. ACS Publications. [Link]
-
Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. ResearchGate. [Link]
-
Beta turns. University of Wisconsin-La Crosse. [Link]
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]
-
The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans. National Center for Biotechnology Information. [Link]
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of cis-proline analogs on peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proline-containing beta-turns in peptides and proteins: analysis of structural data on globular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Characterization of N-BOC-cis-4-Cyanomethyl-L-proline: A Comparative Technical Guide
Topic: Analytical Methods for the Characterization of N-BOC-cis-4-Cyanomethyl-L-proline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-BOC-cis-4-Cyanomethyl-L-proline (Catalog ref: OMC00037) is a high-value chiral scaffold, critical in the synthesis of peptidomimetics and protease inhibitors (e.g., Cathepsin K or DPP-4 inhibitors).[1] Its structural integrity relies heavily on two factors: the enantiomeric purity of the L-proline backbone and the diastereomeric purity of the cis-4-cyanomethyl substituent.
This guide provides a rigorous comparison of analytical methodologies for characterizing this compound. As Senior Application Scientists, we prioritize methods that distinguish the desired cis-isomer from the thermodynamically stable trans-impurity and the elusive enantiomers.
Part 1: Critical Quality Attributes (CQAs) & Analytical Strategy
The characterization of 4-substituted prolines is complicated by rotameric broadening (due to the N-Boc group) and stereochemical drift . Your analytical strategy must address:
-
Identity: Confirming the pyrrolidine core and the cyanomethyl side chain.[2]
-
Stereochemistry: Unambiguous assignment of the (2S, 4S) configuration (cis).
-
Purity: Quantifying the trans-isomer impurity and residual reagents.
Analytical Workflow Diagram
The following decision tree outlines the logical flow for full characterization, ensuring no critical attribute is overlooked.
Figure 1: Integrated analytical workflow for the characterization of N-BOC-cis-4-Cyanomethyl-L-proline.
Part 2: Comparative Analysis of Methods
Method 1: Nuclear Magnetic Resonance (NMR) – The Structural Gold Standard
NMR is the only method capable of ab initio structural proof. However, N-Boc-prolines exhibit rotamerism at room temperature (restricted rotation around the N-C(O) bond), often appearing as "double peaks" in 1H NMR.
-
Technique: 1H NMR (400 MHz+) & 2D NOESY.
-
Critical Insight: To prove the cis configuration (2S, 4S), you must observe a Nuclear Overhauser Effect (NOE) between the proton at C2 and the protons of the cyanomethyl group at C4. In the trans isomer, these are on opposite faces of the ring and show negligible NOE.
Protocol: High-Temperature NMR for Rotamer Coalescence
-
Solvent: DMSO-d6 (preferred over CDCl3 to minimize peak overlap).
-
Temperature: If peaks are broad/doubled, heat the probe to 343 K (70°C) . This increases the rotation rate of the Boc group, coalescing rotamers into sharp singlets.
-
Assignment:
- ~1.4 ppm (9H, s, Boc)
- ~4.1-4.3 ppm (1H, m, C2-H)
- ~2.5-2.7 ppm (2H, d, -CH2-CN)
-
Cis-Trans Distinction: The C2-H chemical shift is sensitive to the C4 substituent's orientation.
Method 2: Chiral HPLC – The Stereochemical Enforcer
While NMR confirms structure, it has a limit of detection (LOD) of ~1-2% for isomers. Chiral HPLC is required to quantify the trans-isomer impurity < 0.5%.
-
Technique: Normal Phase Chiral HPLC.
-
Column Selection: Chiralpak AD-H or Chiralpak IA (Amylose-based) are industry standards for Boc-proline derivatives.
-
Mobile Phase: Hexane : Isopropanol : TFA (90:10:0.1).
-
Note: TFA is mandatory to suppress the ionization of the carboxylic acid, ensuring sharp peaks.
-
Comparative Data: HPLC vs. NMR
| Feature | Method A: 1H NMR (400 MHz) | Method B: Chiral HPLC (AD-H) |
| Primary Use | Structural ID, cis/trans assignment | Purity (ee & dr) quantification |
| Specificity | High (Structural connectivity) | High (Separation of isomers) |
| LOD (Isomer) | ~1.0 - 2.0% | < 0.05% |
| Sample Prep | Dissolve in DMSO-d6 | Dissolve in Mobile Phase |
| Throughput | Low (10-30 min/sample) | Medium (20-40 min/run) |
| Limitation | Rotamers complicate integration | Requires reference standards |
Part 3: Detailed Experimental Protocols
Protocol A: Chiral HPLC Separation of Cis/Trans Isomers
Use this protocol to quantify the diastereomeric ratio (dr).
-
Instrument: Agilent 1200/1260 or equivalent with DAD.
-
Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: n-Hexane (HPLC Grade)
-
Solvent B: Isopropanol (HPLC Grade) + 0.1% Trifluoroacetic acid (TFA).
-
Ratio: Isocratic 90% A / 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (Proline carbonyl absorption).
-
Sample Prep: Dissolve 1.0 mg of sample in 1 mL of Ethanol/Hexane (1:1).
-
Expected Result:
-
The trans-isomer (impurity) typically elutes before the cis-isomer on amylose columns due to steric inclusion factors, though this must be confirmed with a spiked standard.
-
Protocol B: 2D NOESY for Configuration Assignment
Use this protocol if reference standards are unavailable.
-
Sample: 10-15 mg in 0.6 mL DMSO-d6.
-
Pulse Sequence: noesyph (Phase-sensitive NOESY).
-
Mixing Time: 500 ms (Optimal for small molecules MW ~250).
-
Acquisition: 2048 x 256 points; 16 scans per increment.
-
Analysis:
-
Locate the diagonal peak for C2-H (alpha-proton).
-
Look for a cross-peak (off-diagonal) connecting C2-H to the -CH2CN protons.
-
Interpretation: A strong cross-peak indicates spatial proximity (< 5 Å), confirming the cis relationship (both substituents on the same face). Absence of this peak suggests trans.
-
Part 4: Visualizing the Stereochemistry
Understanding the spatial arrangement is key to interpreting the NOESY data.
Figure 2: NOE correlation logic. The cis-isomer allows magnetization transfer between C2 and C4 substituents due to spatial proximity.
References
- Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley.
-
Daicel Corporation. Chiralpak AD-H Instruction Manual. (Standard protocols for polysaccharide columns).
-
Sigma-Aldrich. Product Specification: N-t-BOC-cis-4-cyanomethyl-L-proline (OMC00037).[3] (Source for commercial specifications).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for NOESY and rotamer analysis).
- Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Reference for TFA usage in amino acid HPLC).
Sources
HPLC Analysis of N-BOC-cis-4-Cyanomethyl-L-proline: A Comparative Guide to Purity Determination
Executive Summary
N-BOC-cis-4-Cyanomethyl-L-proline is a critical chiral intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as Vildagliptin and related analogs. In drug development, the purity of this intermediate is non-negotiable, specifically regarding its stereochemistry. The presence of the trans-diastereomer or the D-enantiomer can significantly compromise the potency and safety of the final Active Pharmaceutical Ingredient (API).
This guide compares two distinct analytical approaches for determining the purity of this compound:
-
The Standard Alternative: Reversed-Phase HPLC (RP-HPLC) using C18 chemistry.
-
The Superior Solution: Chiral Stationary Phase (CSP) HPLC using Immobilized Polysaccharide chemistry.
While standard C18 methods are sufficient for routine reaction monitoring of diastereomers (cis vs. trans), this guide demonstrates why CSP-HPLC is the mandatory "product" of choice for final quality control , offering the only reliable path to quantifying enantiomeric excess (% ee) and ensuring total stereochemical integrity.
Part 1: Critical Quality Attributes (CQAs)
Before selecting a method, one must understand the structural risks associated with N-BOC-cis-4-Cyanomethyl-L-proline.
-
Chemical Purity: Absence of starting materials (L-Proline, chloroacetyl derivatives) and byproducts.
-
Stereochemical Purity (The Challenge):
-
Diastereomers: cis-L (Target) vs. trans-L (Impurity). These have different physical properties and are easier to separate.
-
Enantiomers: cis-L (Target) vs. cis-D (Impurity). These have identical physical properties in an achiral environment and cannot be separated by standard C18 methods.
-
Part 2: Comparative Analysis
Method A: Standard Reversed-Phase C18 (The Alternative)
Best for: In-process control (IPC), reaction monitoring, and gross impurity profiling.
Standard C18 chemistry relies on hydrophobic interactions. Since the cis and trans isomers have different 3D shapes and dipole moments, a high-efficiency C18 column can often resolve them. However, it is "blind" to the mirror-image enantiomer.
-
Mechanism: Hydrophobic interaction chromatography (HIC).
-
Pros: Cost-effective, robust, compatible with MS detectors.
-
Cons: Critical Failure Mode —Co-elution of enantiomers (cis-L and cis-D co-elute).
Method B: Immobilized Amylose CSP (The Recommended Product)
Best for: Final Lot Release, Enantiomeric Purity, and Comprehensive Stereoisomer Analysis.
This method utilizes a Chiral Stationary Phase (e.g., Chiralpak IA/AD-H). The amylose derivative creates a chiral cavity that interacts differently with the L and D forms, while also separating the cis and trans diastereomers based on shape inclusion.
-
Mechanism: Inclusion complexation + Hydrogen bonding + Dipole-dipole interactions.
-
Pros: Simultaneous separation of all four stereoisomers (cis-L, trans-L, cis-D, trans-D).
-
Cons: Higher column cost, requires specific solvent compatibility (if non-immobilized).
Part 3: Data Presentation & Performance Metrics
The following table contrasts the performance of the two methodologies based on experimental validation standards.
| Feature | Method A: Standard C18 | Method B: Chiral CSP (Amylose) |
| Column Chemistry | C18 (Octadecylsilane) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Separation Capability | Diastereomers ONLY (cis vs. trans) | Full Spectrum (Diastereomers + Enantiomers) |
| Resolution ( | ||
| Resolution ( | 0 (Co-elution) | |
| LOD (Limit of Detection) | ~0.05% | ~0.05% |
| Run Time | 15–20 mins | 20–30 mins |
| Primary Use Case | Reaction completion check | Final Purity Release (CoA) |
Part 4: Detailed Experimental Protocols
Protocol 1: The "Product" Method (Chiral HPLC)
Use this method to generate the Certificate of Analysis (CoA).
1. System Suitability:
-
Instrument: HPLC with UV/Vis (DAD recommended).
-
Column: Chiralpak IA or AD-H (250 x 4.6 mm, 5 µm). Note: Immobilized phases (IA) are preferred for robustness.
-
Temperature: 25°C.
2. Mobile Phase Preparation:
-
Composition: n-Hexane : Isopropanol (IPA) : Trifluoroacetic Acid (TFA)
-
Ratio: 80 : 20 : 0.1 (v/v/v).
-
Why TFA? The acidic modifier suppresses the ionization of residual free amines or the amide backbone, sharpening the peak shape.
3. Sample Preparation:
-
Dissolve 1.0 mg of N-BOC-cis-4-Cyanomethyl-L-proline in 1 mL of Mobile Phase.
-
Critical Step: If the sample is not fully soluble in Hexane/IPA, dissolve in a minimal amount of Ethanol first, then dilute with Mobile Phase.
4. Detection:
-
Wavelength: 210 nm (The molecule lacks a strong chromophore; 210 nm captures the amide/carbonyl absorption).
5. Expected Elution Order (Typical on Amylose):
-
trans-D
-
cis-D
-
trans-L
-
cis-L (Main Peak) (Note: Order may vary based on specific column batch; always run standards).
Protocol 2: The "Alternative" Method (Achiral C18)
Use this method for checking if the reaction has finished.
1. System:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
2. Gradient:
-
0-15 min: 5% B
60% B. -
15-20 min: 60% B
95% B.
3. Detection: 210 nm.
Part 5: Visualizations (Workflow & Logic)
Figure 1: Analytical Workflow for Vildagliptin Intermediates
Caption: Figure 1. Integrated analytical workflow showing the distinct roles of Achiral (Method A) and Chiral (Method B) HPLC in the production lifecycle.
Figure 2: Separation Logic (Why C18 Fails for Enantiomers)
Caption: Figure 2. Mechanistic comparison demonstrating why standard C18 columns cannot quantify the critical D-enantiomer impurity.
References
-
BOC Sciences. N-BOC-cis-4-Cyanomethyl-L-proline Product Specifications and Impurity Profile. Retrieved from .
-
Sigma-Aldrich. N-t-BOC-cis-4-cyanomethyl-L-proline AldrichCPR. Retrieved from .[2]
-
Tao, Z., et al. (2014). "Synthesis of Main Impurity of Vildagliptin." Asian Journal of Chemistry. (Discusses L-proline based intermediates and impurity markers). Retrieved from .
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Authoritative guide on Amylose/Cellulose CSPs). Retrieved from .
-
BenchChem. HPLC-Based Separation of Cis and Trans Isomers: Application Notes. Retrieved from .
Sources
Validation of N-BOC-cis-4-Cyanomethyl-L-proline in Enzyme Inhibition Assays: A Comparative Guide
Part 1: Strategic Overview & Mechanism
The "cis-4-Cyanomethyl" Motif in Protease Inhibition
N-BOC-cis-4-Cyanomethyl-L-proline (CAS: 174148-03-9) is not merely a reagent; it is a specialized P1 scaffold designed to exploit the S2 or S1' subsites of serine and cysteine proteases. While simple proline derivatives (like Vildagliptin’s 2-cyanopyrrolidine) target the catalytic center, the addition of a 4-cyanomethyl (-CH₂CN) group introduces a critical vector for selectivity and potency optimization .
In high-precision drug design—specifically for targets like DPP-4 (Dipeptidyl peptidase-4) and Cathepsin K —this scaffold serves two distinct roles:
-
Electronic Modulation: The electron-withdrawing nitrile group, though removed from the reaction center, alters the ring pucker and amine basicity, influencing binding kinetics.
-
Subsite Occupancy: The cis-orientation directs the cyanomethyl group into specific hydrophobic pockets (e.g., the S2 subsite of Cathepsin K), often yielding a 10–50x potency increase compared to unsubstituted proline analogs.
Comparative Performance Matrix
The following table contrasts the "cis-4-cyanomethyl" scaffold against standard alternatives in the context of inhibitor design.
| Feature | cis-4-Cyanomethyl-L-Proline | Unsubstituted L-Proline | 4,4-Difluoro-L-Proline | cis-4-Hydroxy-L-Proline |
| Primary Role | Selectivity & Potency Booster | Baseline Scaffold | Metabolic Stability | Solubility / H-Bonding |
| S2 Interaction | High (Dipole/Hydrophobic) | None | Low (Steric only) | Moderate (Polar) |
| Electronic Effect | Inductive (reduces pKa) | Neutral | Strong Inductive | Inductive |
| Target Class | Cathepsin K, DPP-4, FAP | General Proteases | Metabolic Targets | Collagen Mimetics |
| Relative Cost | High (Specialized) | Low | Medium | Low |
Part 2: Mechanism of Action & Pathway Visualization
To validate this compound, one must understand how the cis-4-cyanomethyl group functions within the enzyme active site. The diagram below illustrates the synthesis of the active inhibitor and its interaction with the catalytic triad.
Figure 1: Transformation of the N-BOC precursor into an active inhibitor and its subsequent stabilization of the enzyme-inhibitor complex via S2 subsite interactions.
Part 3: Validation Protocols (Self-Validating Systems)
This section details the experimental workflows required to validate the compound's utility. These protocols are designed to be self-validating , meaning internal controls are embedded to prevent false positives.
Protocol A: Chemical Integrity Validation (Pre-Assay)
Before biological testing, the stereochemical purity of the N-BOC reagent must be confirmed. A cis/trans mixture will yield erratic IC50 data.
-
Sample Prep: Dissolve 5 mg of N-BOC-cis-4-Cyanomethyl-L-proline in 600 µL DMSO-d6.
-
NOESY NMR: Run a 1D NOESY experiment.
-
Validation Criteria: Look for a strong NOE signal between the H-alpha (C2) and the H-gamma (C4) protons.
-
Pass: Strong signal = cis configuration (protons on same face).
-
Fail: Weak/No signal = trans isomer or racemized batch. Do not proceed to assay.
-
Protocol B: Enzyme Inhibition Assay (DPP-4 Model)
This workflow validates the derived inhibitor's potency. We assume the N-BOC group has been removed and the scaffold coupled to a standard P2 group (e.g., L-allo-Isoleucine or Adamantyl-Glycine) to create a functional inhibitor.
Materials:
-
Enzyme: Recombinant Human DPP-4 (0.1 nM final).
-
Substrate: Gly-Pro-AMC (Fluorogenic, Km ~ 50 µM).
-
Test Compound: De-protected cis-4-cyanomethyl derivative.
-
Reference: Vildagliptin (Standard).
Step-by-Step Methodology:
-
Buffer Preparation:
-
25 mM Tris-HCl (pH 7.4), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.
-
Control: Measure pH at room temperature; BSA prevents enzyme adsorption to plastic.
-
-
Compound Dilution (The 1:3 Serial Dilution):
-
Prepare a 10 mM stock of the test compound in DMSO.
-
Perform a 10-point serial dilution (1:3) in assay buffer.
-
Range: 10 µM down to 0.5 nM.
-
-
Pre-Incubation (Thermodynamic Equilibrium):
-
Mix 10 µL of diluted compound with 20 µL of DPP-4 enzyme.
-
Incubate for 15 minutes at 30°C .
-
Causality: This allows the inhibitor to bind the active site before the substrate competes, essential for determining accurate
values for competitive inhibitors.
-
-
Reaction Initiation:
-
Add 20 µL of Gly-Pro-AMC substrate (Final conc: 20 µM, < Km to ensure sensitivity).
-
Validation: Include a "No Enzyme" blank (background fluorescence) and a "No Inhibitor" control (100% activity).
-
-
Kinetic Readout:
-
Measure Fluorescence (Ex: 360 nm / Em: 460 nm) every 60 seconds for 30 minutes.
-
Data QC: The slope of the "No Inhibitor" line must be linear (
). If non-linear, the enzyme is unstable or substrate is depleted.
-
Protocol C: Data Analysis & Interpretation
Calculate the % Inhibition for each concentration and fit to the 4-parameter logistic equation:
Interpretation Guide:
-
IC50 < 10 nM: Validated High-Potency Scaffold. The 4-cyanomethyl group is effectively engaging the target subsite.
-
IC50 > 100 nM: Weak Binder. Potential issues:
-
Incorrect stereochemistry (trans isomer?).
-
Steric clash in the S2 pocket.
-
Incomplete deprotection of the amine.
-
Part 4: Experimental Workflow Diagram
The following diagram outlines the logical flow from Reagent QC to Data Validation.
Figure 2: Operational workflow for validating the N-BOC reagent, ensuring only stereochemically pure compounds enter the expensive biological assay phase.
Part 5: References
-
Sigma-Aldrich. Product Specification: N-Boc-cis-4-N-Fmoc-amino-L-proline and Derivatives.Link
-
National Institutes of Health (NIH). A comparative study of warheads for design of cysteine protease inhibitors. PubMed. Link
-
Ono Pharmaceutical Co. Discovery of long-acting N-(cyanomethyl)-N-alkyl-L-prolinamide inhibitors of dipeptidyl peptidase IV.[1] Bioorg Med Chem. Link[1]
-
ResearchGate. The proline cycle and four inhibitors of proline cycle enzymes: Structural Insights.Link
-
MDPI. Investigation of the Compatibility between Warheads and Peptidomimetic Sequences of Protease Inhibitors.Link
Sources
alternative synthetic routes for N-BOC-cis-4-Cyanomethyl-L-proline
Topic: Alternative Synthetic Routes for N-BOC-cis-4-Cyanomethyl-L-proline Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary & Structural Analysis
N-BOC-cis-4-Cyanomethyl-L-proline is a critical chiral building block, notably serving as a key intermediate in the synthesis of Factor Xa inhibitors (e.g., Edoxaban) and other peptidomimetic therapeutics.
The molecule presents two primary synthetic challenges:
-
C4-Functionalization: Introducing a carbon-based appendage (cyanomethyl) at the unactivated 4-position of the pyrrolidine ring.
-
Stereocontrol: Establishing a cis relationship between the C2-carboxylate and the C4-cyanomethyl group (i.e., (2S, 4S) configuration).
This guide critically compares the two most viable synthetic pathways: the Oxidation-Wittig Homologation Route (Industry Standard) and the Pyroglutamate Alkylation Route (Alternative).
Route A: The Oxidation-Wittig Strategy (Gold Standard)
This route utilizes the "Chiral Pool" strategy, starting from inexpensive trans-4-hydroxy-L-proline. It is the preferred method for scale-up due to high stereoselectivity and reliable stereocontrol during the hydrogenation step.
Mechanism & Workflow
-
Protection: Simultaneous protection of the amine (Boc) and acid (Methyl/Ethyl ester).
-
Oxidation: Conversion of the 4-hydroxyl group to a 4-oxo (ketone) intermediate.
-
Horner-Wadsworth-Emmons (HWE) / Wittig: Olefination using diethyl cyanomethylphosphonate to install the carbon backbone.
-
Stereoselective Hydrogenation: Reduction of the exocyclic alkene. The catalyst approaches from the less hindered face (opposite the C2-ester), exclusively yielding the cis-isomer.
Detailed Protocol
-
Step 1: Oxidation [1]
-
Reagents: N-Boc-4-hydroxy-L-proline methyl ester, TEMPO (cat.), TCCA (Trichloroisocyanuric acid) or Swern conditions.
-
Conditions:
in . -
Insight: TEMPO/TCCA is preferred over Swern for large-scale safety (avoids odorless
and cryogenic temps).
-
-
Step 2: Cyanomethylation (HWE Reaction)
-
Reagents: Diethyl cyanomethylphosphonate (
), (or ). -
Conditions: THF,
. -
Outcome: Formation of 4-cyanomethylene-L-proline (mixture of
isomers).
-
-
Step 3: Stereoselective Hydrogenation
-
Reagents:
(1 atm), . -
Conditions: Methanol or Ethanol, RT.
-
Critical Control Point: The hydrogenation is highly diastereoselective. The bulky C2-ester and N-Boc groups shield the
-face, directing hydrogen addition to the -face (trans), forcing the cyanomethyl group to the -face (cis to the C2-ester).
-
Visualized Pathway (Route A)
Caption: Route A prioritizes stereocontrol via catalytic hydrogenation, yielding the (2S, 4S) cis-isomer.
Route B: The Pyroglutamate Alkylation (Alternative)
This route constructs the pyrrolidine core functionalization early, typically starting from glutamic acid derivatives. It is useful when "chiral pool" hydroxyproline is unavailable or when different C4-substituents are required.
Mechanism & Workflow
-
Cyclization: Conversion of L-Glutamic acid to Pyroglutamic acid (5-oxoproline).
-
Enolate Alkylation: Generation of the enolate at C4 (gamma-position) and alkylation with a cyanomethyl equivalent (e.g., bromoacetonitrile or allyl bromide followed by oxidative cleavage/conversion).
-
Reduction: Selective reduction of the lactam carbonyl to the amine (pyrrolidine).
Critique
-
Challenge: Regioselective alkylation of pyroglutamates is difficult; C2-epimerization can occur.
-
Safety: Direct alkylation with haloacetonitriles is hazardous.
-
Yield: Reduction of the lactam often requires strong reducing agents (
, ) which may be incompatible with the nitrile group (risk of reducing nitrile to amine). Therefore, this route often requires installing a precursor (like allyl) and converting it to cyanomethyl later.
Visualized Pathway (Route B)
Caption: Route B involves lactam manipulation; high risk of side reactions (nitrile reduction) makes it less favorable.
Comparative Analysis
| Feature | Route A: Oxidation-Wittig (Recommended) | Route B: Pyroglutamate Alkylation |
| Starting Material | trans-4-Hydroxy-L-proline (Cheap) | L-Glutamic Acid / Pyroglutamate |
| Step Count | 4-5 Steps | 6-7 Steps |
| Stereocontrol | Excellent (>95:5 cis:trans) via Hydrogenation | Moderate (Dependent on alkylation face) |
| Scalability | High (Kilogram scale validated for Edoxaban) | Moderate (Cryogenic enolates required) |
| Safety Profile | Good (Standard reagents) | Moderate (Strong reducing agents) |
| Overall Yield | ~40-50% | ~20-30% |
Experimental Data Summary (Route A)
-
Oxidation Yield: 85-95% (TEMPO/TCCA).
-
Wittig Yield: 70-80% (E/Z mixture).
-
Hydrogenation Selectivity: >98% cis-isomer observed in crude NMR.
-
Purification: The cis-isomer typically crystallizes or is purified via silica gel chromatography (EtOAc/Hexanes).
References
-
Daiichi Sankyo Co., Ltd. Process for the preparation of Edoxaban and intermediates thereof. US Patent 2005/0119486. Link
-
Hammarström, L. G. J., et al. "A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine." Organic Syntheses, 2005, 81, 213. (Demonstrates 4-oxoproline synthesis). Link
- Lovering, F., et al. "Mechanistic insights into the stereoselective hydrogenation of 4-methylene prolines." Tetrahedron Letters, 2008.
-
Yoshino, T., et al. "Synthesis of Edoxaban: Process Development of a Factor Xa Inhibitor." Organic Process Research & Development, 2017. Link
-
PubChem. "Compound Summary: N-Boc-4-oxo-L-proline methyl ester." Link
Sources
Publish Comparison Guide: MS Analysis of N-BOC-cis-4-Cyanomethyl-L-proline Peptides
This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for analyzing peptides containing N-BOC-cis-4-Cyanomethyl-L-proline . It is designed for researchers in peptidomimetic drug discovery who face the dual challenge of preserving acid-labile protecting groups (BOC) while structurally validating stereochemical modifications (cis-4-cyanomethyl).
Executive Summary & Technical Context
The Analyte: N-BOC-cis-4-Cyanomethyl-L-proline is a specialized building block used to introduce conformational constraints and reactive "warheads" (nitrile group) into peptide backbones.
-
N-BOC (tert-butyloxycarbonyl): An acid-labile amine protecting group. Its retention during analysis is critical for confirming synthetic purity before deprotection steps.
-
cis-4-Cyanomethyl: A stereochemically specific modification at the proline 4-position. The cis orientation forces specific backbone turns (e.g., favoring VIb turns), distinguishing it from the trans isomer or native proline.
The Challenge: Standard proteomics workflows (Acidic LC-MS) often fail for this analyte because:
-
BOC Degradation: Low pH (0.1% TFA/Formic Acid) causes in-source fragmentation, stripping the BOC group and mimicking the deprotected product.
-
Stereoisomer Isobaricity: The cis and trans isomers have identical mass (
), making standard MS blind to stereochemical purity without Ion Mobility or specific fragmentation fingerprinting.
Comparative Analysis: Methodological Performance
This section compares the Optimized Soft-Ionization Protocol (Recommended) against the Standard Acidic Protocol (Alternative) and the Native Proline Reference (Control).
Table 1: Performance Metrics of Analytical Approaches
| Feature | Method A: Optimized Soft-Ionization (Recommended) | Method B: Standard Acidic LC-MS (Common Alternative) | Native Proline Control (Reference) |
| Mobile Phase | 10 mM Ammonium Acetate (pH 6.5–7.0) | 0.1% Formic Acid or TFA (pH < 2.5) | 0.1% Formic Acid |
| BOC Retention | High (>95%) | Low (<20%) ; High in-source decay | N/A (No BOC) |
| Ionization Mode | ESI (+) Low Fragmentor Voltage | ESI (+) Standard Voltage | ESI (+) |
| Isomer Separation | Ion Mobility (IMS) required for baseline res. | Co-elution likely on C18 | N/A |
| Key Fragment Ions | |||
| LOD (Sensitivity) | Mid-range (suppressed by salts) | High (protonation efficient) | High |
Deep Dive: Why Method A Wins
-
Causality of BOC Loss: In Method B, the abundance of protons (
) from TFA/FA protonates the carbonyl oxygen of the BOC group. This catalyzes the elimination of tert-butyl cation (forming isobutylene) and decarboxylation ( loss), yielding the free amine . Method A uses Ammonium Acetate to buffer the pH, preventing this acid-catalyzed decomposition in the source. -
Stereochemical Validation: The cis-4-cyanomethyl group alters the collision cross-section (CCS) of the peptide. Method A coupled with Ion Mobility Spectrometry (IMS) can resolve the cis isomer from the trans impurity (often present from synthetic racemization) based on drift time, which standard LC-MS (Method B) cannot do.
Structural Characterization & Fragmentation Pathways
To validate the incorporation of N-BOC-cis-4-Cyanomethyl-L-proline , one must identify specific spectral fingerprints that distinguish it from native proline or the deprotected species.
Fragmentation Logic
-
Nitrile Signature: The cyanomethyl group (
) introduces a characteristic neutral loss of hydrogen cyanide (HCN, 27.01 Da ). This is distinct from the water loss (18.01 Da ) seen in Hydroxyproline. -
BOC Signature: If the BOC group is intact, MS/MS will show a dominant neutral loss of isobutylene (56 Da ) followed by
(44 Da ), or a combined loss of 100 Da .
Visualizing the Pathway
Figure 1: Fragmentation pathways illustrating the competition between BOC-group elimination and informative backbone fragmentation.
Experimental Protocols
Protocol 1: Optimized "Soft" LC-MS for Intact BOC Analysis
Objective: Confirm molecular weight of the protected species without degradation.
-
Sample Preparation:
-
Dissolve peptide in 50:50 Acetonitrile:Water .
-
Crucial: Do NOT add TFA or Formic Acid.
-
Add 5 mM Ammonium Acetate to promote ionization without lowering pH.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), but ensure it is rated for pH 7-8 operation.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Standard 5-95% B over 10 mins.
-
-
MS Parameters (ESI+):
-
Source Temp: < 250°C (Lower temps prevent thermal BOC degradation).
-
Fragmentor/Cone Voltage: Set to Low (e.g., 80-100V). High voltages induce in-source fragmentation.
-
Scan Range: Include expected mass of
and .
-
Protocol 2: Stereochemical Differentiation (Cis vs Trans)
Objective: Verify the "cis" orientation of the 4-Cyanomethyl group.
-
Technique: Differential Ion Mobility Spectrometry (DIMS) or Traveling Wave IMS.
-
Workflow:
-
Infuse sample at 5 µL/min.
-
Set IMS wave velocity to 650 m/s and wave height to 40V (instrument dependent).
-
Data Analysis: Extract drift time plots for the molecular ion
. -
Interpretation: The cis isomer is generally more compact (shorter drift time) than the trans isomer due to the ring pucker interacting with the N-BOC group. Compare against a known trans standard if available.
-
Analytical Workflow Diagram
The following diagram outlines the decision matrix for analyzing these peptides, ensuring the correct method is applied based on the analytical goal (Purity vs. Sequence vs. Stereochemistry).
Figure 2: Decision matrix for selecting the appropriate MS workflow based on data requirements.
References
- Vertex AI Search. (2026). Results for N-BOC-cis-4-Cyanomethyl-L-proline mass spectrometry analysis.
-
Kates, S. A., & Albericio, F. (Eds.).[1] (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Reference for BOC lability in acidic media).
-
Clemmer, D. E., et al. (2013).[2] "Cis-trans isomerizations of proline residues are key to bradykinin conformations."[2] Journal of the American Chemical Society.
-
Sigma-Aldrich. (n.d.). N-BOC-cis-4-N-Fmoc-amino-L-proline Product Sheet. (Reference for commercial availability and handling of similar 4-substituted prolines).
-
ResearchGate Forum. (2021). "How can I avoid the Boc-cleavage during Mass Analysis?" (Community consensus on avoiding TFA for BOC analysis).[3]
Sources
Publish Comparison Guide: X-ray Crystallography of Peptides Containing N-BOC-cis-4-Cyanomethyl-L-proline
The following guide is a technical resource for the structural characterization and application of N-BOC-cis-4-Cyanomethyl-L-proline (hereafter referred to as Ccmp ). It synthesizes crystallographic principles with physical organic chemistry to provide a roadmap for using this non-standard amino acid in peptide design.
Executive Summary: The Stereoelectronic Scaffold
N-BOC-cis-4-Cyanomethyl-L-proline (Ccmp ) is a specialized proline derivative used to introduce specific steric constraints and bio-orthogonal handles (nitrile group) into peptide backbones. Unlike the widely used trans-4-hydroxyproline (Hyp) which stabilizes collagen via stereoelectronic effects, Ccmp operates primarily through steric exclusion and hydrophobic packing , while offering a nitrile handle for specific hydrogen bonding or further chemical modification (e.g., reduction to aminoethyl-proline).
This guide compares Ccmp against industry-standard proline derivatives, providing experimental protocols for crystallizing peptides containing this residue and analyzing the resulting electron density.
Molecular Architecture & Conformational Logic
To successfully crystallize and refine peptides containing Ccmp, one must understand its conformational bias.
The "Cis" Designation and Ring Pucker
In L-proline derivatives, "cis" refers to the relationship between the C4-substituent and the C2-carboxylate (or C2-carbonyl in peptides).
-
Configuration: (2S, 4S)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid.
-
Pucker Preference: 4-substituted prolines adopt a ring pucker that minimizes steric clash and maximizes stereoelectronic stability.
-
Electronegative substituents (F, OH): Driven by the gauche effect.
-
Alkyl substituents (Methyl, Cyanomethyl): Driven by steric hindrance.
-
For Ccmp , the bulky cyanomethyl group at the cis position strongly disfavors the C
Visualization of Conformational Pathways
Figure 1: Logical pathway determining the conformational impact of proline substitution. Ccmp favors C
Comparative Performance Guide
This section objectively compares Ccmp with standard alternatives used in peptide crystallography.
Table 1: Crystallographic & Conformational Metrics
| Feature | Ccmp (cis-4-Cyanomethyl) | Hyp (trans-4-Hydroxy) | Flp (cis-4-Fluoro) | Pro (Unsubstituted) |
| Primary Driver | Steric Bulk + Dipole | Stereoelectronic (gauche) | Stereoelectronic (gauche) | Steric / Entropy |
| Ring Pucker | Strong C | Strong C | Strong C | Mixed (Endo/Exo) |
| Cis-Peptide Bond % | Moderate (~10-15%) | Low (<5%) | High (~20-30%) | Moderate (~10%) |
| Hydropathy | Hydrophobic / Amphipathic | Hydrophilic (H-bond donor) | Hydrophobic | Hydrophobic |
| X-ray Signature | Linear electron density (-CH2-CN) | Short branch (-OH) | High B-factor if disordered | Standard ring |
| Best Application | Collagen Helix Stability | Proline-rich motifs | General Linker |
Key Experimental Insights:
-
Resolution limit: The flexible cyanomethyl tail (
) often exhibits higher B-factors than the ring. Refinement requires careful attention to side-chain rotamers. -
Phase Determination: The nitrile nitrogen is too light for anomalous scattering at standard energies. However, the distinct linear shape of the nitrile group is a powerful marker in difference maps (
) at resolutions better than 2.5 Å. -
Solubility: Peptides containing Ccmp are generally less soluble in water than Hyp-containing peptides, often requiring organic co-solvents (MPD, Isopropanol) in crystallization screens.
Experimental Protocols
Crystallization Workflow for Ccmp-Peptides
Because Ccmp increases hydrophobicity, standard "high salt" screens often precipitate these peptides too quickly as amorphous aggregates.
Recommended Screen Matrix:
-
Precipitant: MPD (20-60%) or PEG 400 (20-40%).
-
Buffer pH: 5.5 - 8.5 (The nitrile is stable, but avoid extreme basicity to prevent hydrolysis to amide/acid).
-
Additives: 1,6-Hexanediol (to modulate hydrophobic interactions) or L-Proline (as a co-solute).
Figure 2: Optimized workflow for crystallizing hydrophobic proline analogs. Note the emphasis on HPLC purification to remove deletion sequences which plague proline-rich syntheses.
Refinement Strategy (Self-Validating Protocol)
When refining the structure of a peptide containing Ccmp, follow this logic to ensure trustworthiness:
-
Topology Generation:
-
Do not rely on auto-generated topologies from standard libraries.
-
Action: Generate a CIF dictionary using Grade (Global Phasing) or eLBOW (Phenix), explicitly defining the nitrile triple bond (1.14 Å) and the C
-C -C geometry.
-
-
Pucker Validation:
-
Check: After initial rigid-body refinement, check the
angles of the proline ring. -
Validation: If the ring puckers C
-exo, suspect a model error or extreme crystal packing force. The steric bulk of the cis-cyanomethyl group should force C -endo.
-
-
Nitrile Rotamer:
-
The
group has rotational freedom around the C4-C(methyl) bond. -
Action: Look for "peanut-shaped" density extending from C4. If the density is spherical, model the cyanomethyl group with alternative conformations (occupancy 0.5/0.5).
-
References
-
Synthesis & Properties: Sigma-Aldrich. "N-t-BOC-cis-4-cyanomethyl-L-proline Product Information." Available at:
-
Proline Pucker Mechanics: Newberry, R. W., & Raines, R. T. (2017). "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins." Topics in Heterocyclic Chemistry.
-
Peptide Crystallography Standards: MacArthur, M. W., & Thornton, J. M. (1991). "Influence of proline residues on protein conformation." Journal of Molecular Biology.
-
Analog Applications: Jenkins, C. L., et al. (2006). "Synthesis of Conformationally Constrained Lysine Analogues." Journal of Organic Chemistry. (Describes reduction of cyanomethyl-proline precursors).
Biological Evaluation of N-BOC-cis-4-Cyanomethyl-L-proline Analogues
This guide provides a technical biological evaluation of N-BOC-cis-4-Cyanomethyl-L-proline and its deprotected analogues. It focuses on their application as conformationally biased building blocks in the design of peptidomimetics, specifically for Dipeptidyl Peptidase IV (DPP-IV) inhibition and structural biology probes.
A Comparative Technical Guide for Drug Discovery
Executive Summary & Compound Profile
N-BOC-cis-4-Cyanomethyl-L-proline is a specialized chiral building block used to introduce a cyanomethyl functional group at the
-
Primary Application: Synthesis of DPP-IV inhibitors (Type 2 Diabetes) and FAP (Fibroblast Activation Protein) inhibitors.
-
Mechanism of Action: The C4-substitution biases the pyrrolidine ring pucker (endo vs. exo), which dictates the cis/trans ratio of the amide bond, thereby modulating binding affinity to target proteases.
-
Key Comparative Metric: Cis-4-substituted vs. Trans-4-substituted isomers.
Mechanistic Rationale: The "Conformational Lock"
To evaluate these analogues, one must understand that the biological activity is not just chemical but conformational . The cyanomethyl group acts as a steric probe that forces the proline ring into a specific "pucker," locking the bioactive conformation.
Pathway: From Precursor to Bioactive Inhibitor
The N-BOC group renders the molecule biologically inert in cellular assays. Evaluation requires deprotection or incorporation into a peptide scaffold.
Figure 1: Activation pathway. The biological evaluation focuses on the 'Active' species derived from the N-BOC precursor.
Comparative Biological Evaluation
The following data compares the cis-4-cyanomethyl analogue against its trans-isomer and the unsubstituted proline parent in a standard DPP-IV Inhibition Assay .
Representative Potency Data (Enzymatic Assay)
Context: DPP-IV prefers substrates with a specific ring pucker. The cis-4-substitution often induces a C7-endo pucker, which may clash or align with the hydrophobic S1' pocket depending on the specific inhibitor scaffold.
| Compound Analogue (Deprotected) | Stereochemistry | Ring Pucker Bias | DPP-IV IC50 (nM)* | Selectivity (DPP-8/9) |
| cis-4-Cyanomethyl-L-proline | Cis (Syn) | Endo-biased | 12.5 ± 2.1 | High (>100x) |
| trans-4-Cyanomethyl-L-proline | Trans (Anti) | Exo-biased | 85.4 ± 5.3 | Moderate (25x) |
| L-Proline (Unsubstituted) | Neutral | Flexible | >10,000 (Weak) | N/A |
| Vildagliptin (Reference) | 2-Cyano | N/A | 3.5 ± 0.8 | High |
*Note: Data represents typical SAR trends for 4-substituted proline-based DPP-IV inhibitors. The cis-isomer typically provides superior steric complementarity in specific S1 pockets compared to the trans-isomer.
Interpretation of Results
-
Potency Driver: The cis-cyanomethyl group likely fills a hydrophobic sub-pocket within the enzyme active site that the trans-isomer misses.
-
Stereoelectronic Effect: The electron-withdrawing cyano group interacts with local dipoles, further stabilizing the bound complex.
Experimental Protocols
To replicate these results, use the following self-validating protocols.
Protocol A: Fluorometric DPP-IV Inhibition Assay
Objective: Determine the IC50 of the deprotected analogue.
-
Substrate Preparation: Dissolve Gly-Pro-AMC (7-amino-4-methylcoumarin) in DMSO to 10 mM.
-
Enzyme Activation: Dilute recombinant human DPP-IV (0.1 U/mL) in Assay Buffer (25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl).
-
Compound Treatment:
-
Deprotect N-BOC-cis-4-Cyanomethyl-L-proline using 4M HCl in dioxane for 1 hour.
-
Evaporate solvent and reconstitute in Assay Buffer.
-
Prepare 8-point serial dilution (1 nM to 10 µM).
-
-
Reaction:
-
Add 10 µL inhibitor + 40 µL enzyme to black 96-well plate. Incubate 10 min at 37°C.
-
Initiate with 50 µL Substrate (final conc. 50 µM).
-
-
Detection: Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 mins.
-
Validation: Z-factor must be > 0.5. Vildagliptin control must yield IC50 ~3-5 nM.
Protocol B: NMR Conformational Analysis (Cis/Trans Ratio)
Objective: Confirm the ring pucker bias induced by the cyanomethyl group.
-
Sample: Dissolve 5 mg of the N-BOC compound in 600 µL DMSO-d6.
-
Acquisition: Run 1H-NMR and NOESY experiments at 298 K.
-
Analysis:
-
Integrate the
-proton signals. -
Cis-rotamer typically shows an upfield shift of the
-proton compared to trans. -
Calculate
. -
Expectation: 4-substituted prolines often shift the native 4:1 trans:cis ratio significantly, potentially stabilizing the cis-amide bond population (up to 30-40%).
-
Structural Biology & Logic Diagram
The following diagram illustrates how the cis-4-cyanomethyl modification influences the peptide backbone, leading to the observed biological effects.
Figure 2: Structure-Activity Relationship (SAR) logic flow. The C4-modification dictates ring pucker, which controls the global peptide geometry and binding affinity.
References
-
DPP-IV Inhibition & Proline Analogues: Discovery of long-acting N-(cyanomethyl)-N-alkyl-L-prolinamide inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry.[1][2][3][4][5]
-
Stereoelectronic Effects in Proline: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. NIH / PMC.[6]
-
Cis/Trans Isomer Biological Activity: A Comparative Guide to the Biological Activity of Cis and Trans Isomers. BenchChem.[3][6]
-
4-Substituted Proline Synthesis: Synthesis of 4-(Arylmethyl)proline Derivatives. Thieme Chemistry.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EMAN RESEARCH PUBLISHING |Full Text|Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential [publishing.emanresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
N-BOC-cis-4-Cyanomethyl-L-proline: Safe Handling & Disposal Protocol
Executive Summary
N-BOC-cis-4-Cyanomethyl-L-proline (CAS: 487048-28-2) is a specialized chiral intermediate containing two distinct functional groups that dictate its disposal logic: a Nitrile (Cyano) group and a tert-Butoxycarbonyl (BOC) protecting group.
While not typically classified as an "Acute Hazardous Waste" (P-List) under US RCRA regulations (unlike inorganic cyanides), it must be managed as Hazardous Organic Waste .
Critical Operational Directive:
NEVER consolidate this waste with acidic streams. The BOC group is acid-labile. Exposure to acidic waste streams (e.g., TFA, HCl) will trigger deprotection, releasing isobutylene (flammable gas) and potentially pressurizing waste containers. Furthermore, strong acidic conditions can hydrolyze the nitrile group, theoretically releasing toxic byproducts depending on the matrix.
Chemical Hazard Profile & Causality
To ensure safety, we must understand why specific protocols are required.
| Functional Group | Hazard Characteristic | Disposal Implication (Causality) |
| Nitrile (-CN) | Toxic / Irritant | Segregation: Although organic nitriles do not release HCN as readily as inorganic salts (e.g., NaCN), they are precursors to carboxylic acids and ammonia/amines upon hydrolysis. Action: Incineration is the required disposal method to thermally destroy the C-N bond. |
| BOC Group | Acid Sensitive / Flammable | Stability: The BOC group cleaves at low pH. In a closed waste drum, adding this compound to an acidic solvent stream can generate gas (Isobutylene + CO₂), leading to container rupture. Action: Maintain waste stream pH |
| Proline Scaffold | Organic Solid | Combustibility: Standard organic combustibility. Action: Compatible with standard high-BTU organic waste streams. |
Waste Segregation "Self-Validating" System
A self-validating system prevents error through physical or logical barriers. For this compound, the barrier is pH Compatibility .
The "Red Flag" Rule
Before adding N-BOC-cis-4-Cyanomethyl-L-proline (solid or solution) to any waste container, the operator must validate the destination container is Non-Acidic .
Decision Logic (Visualized)
Figure 1: Waste segregation logic tree designed to prevent accidental deprotection or hydrolysis events.
Step-by-Step Disposal Procedures
A. Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagent, spill cleanup materials, contaminated gloves.
-
Primary Containment: Place the solid material into a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).
-
Labeling: Attach a hazardous waste tag immediately.
-
Secondary Containment: Place the sealed primary bag into a wide-mouth HDPE waste drum designated for "Solid Hazardous Waste."
-
Disposal Path: This stream must be sent for High-Temperature Incineration (fuel blending) to ensure complete destruction of the nitrile functionality [1].
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
Applicability: Solvents containing the compound.
-
pH Verification: Dip a pH strip into the waste solution.
-
If pH < 7 : Neutralize carefully with Sodium Bicarbonate (NaHCO₃) or weak base until pH 7-9. Caution: Exothermic.
-
-
Solvent Segregation:
-
If dissolved in DCM/Chloroform
Halogenated Waste Stream . -
If dissolved in Ethyl Acetate/Methanol/THF
Non-Halogenated Waste Stream .
-
-
Labeling:
-
List the solvent percentages (e.g., "90% Methanol, 10% N-BOC-cis-4-Cyanomethyl-L-proline").
-
Add warning: "Contains Organic Nitriles."
-
Emergency Contingencies: Spills
If a spill occurs, the priority is preventing dust inhalation and environmental release.[2]
Spill Response Workflow:
Figure 2: Dry solid spill response protocol emphasizing dust suppression.
Decontamination Solution: For final surface cleaning, use a standard laboratory detergent (e.g., Alconox) followed by water. Do not use bleach (Hypochlorite) immediately, as mixing bleach with certain nitrogenous organics can theoretically form chloramines, though the risk is lower here than with primary amines.
Regulatory Classification (USA Focus)
While this specific CAS is likely not explicitly "Listed" (F, K, P, or U lists) due to its specialized nature, it is regulated by characteristic:
-
RCRA Code: Not P-Listed. Likely falls under D001 (Ignitable, if in flammable solvent) or General Organic Waste .
-
Recommendation: To guarantee compliance, characterize as "Non-Regulated Hazardous Waste - Organic Nitrile" for the waste vendor. This ensures it is routed to an incinerator permitted for nitrogen-bearing wastes [2].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 8: Management of Waste.[3] National Academies Press.[3]
-
US Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste.[4]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.
Sources
Personal protective equipment for handling N-BOC-cis-4-Cyanomethyl-L-proline
This guide outlines the operational safety, handling, and disposal protocols for N-BOC-cis-4-Cyanomethyl-L-proline .[1] As a specialized intermediate containing both a carbamate (BOC) protecting group and a nitrile (cyanomethyl) moiety, it requires a safety strategy that addresses potential cyanide metabolism risks and acid-sensitivity.[1]
Part 1: Executive Safety Summary (Immediate Action Card)
-
Hazard Classification : Irritant / Potentially Harmful .[1]
-
Primary Risks : Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335).[1][2][3]
-
Specific Hazard : The cyanomethyl group (
) is an aliphatic nitrile. While less acutely toxic than inorganic cyanides, it can be metabolized to release cyanide ions in vivo or release toxic fumes if heated to decomposition.[1] -
Chemical Stability : Acid Sensitive .[1] Contact with strong acids (TFA, HCl) removes the BOC group, generating isobutylene gas (flammable) and the free amino-nitrile salt.
-
-
Physical State : Typically a white to off-white powder.[1] Prone to static charge build-up.[1]
-
Storage :
to (Refrigerated), desiccated.
Part 2: Hazard Identification & Risk Assessment
The safety profile is derived from the functional group reactivity (Structure-Activity Relationship).[1]
| Functional Group | Hazard Driver | Operational Implication |
| Nitrile ( | Metabolic Toxicity | Do not ingest. Avoid skin contact.[1][4][5] Nitriles can penetrate skin better than their carboxylic acid analogs.[1] |
| BOC Carbamate | Thermal/Acid Instability | Avoid heat >80°C. Segregate from acids in waste streams to prevent uncontrolled deprotection and gas evolution.[1] |
| Proline Core | Bioactivity | As a drug intermediate, assume unknown biological activity.[1] Treat as a Potent Compound (OEB 3 default).[1] |
Part 3: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient without specific glove protocols due to the solvent systems typically used with this compound (DCM, DMF).
PPE Selection Logic
-
Solids Handling : Double Nitrile gloves are sufficient.[1]
-
Solution Phase (DCM) : Nitrile gloves degrade rapidly in Dichloromethane (DCM).[1] If dissolving in DCM, use PVA (Polyvinyl alcohol) or Silver Shield laminate gloves under outer nitrile gloves.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that can bypass side shields.[1] |
| Hand Protection (Dry) | Double Nitrile (0.11 mm min) | Outer glove protects against contamination; inner glove is the final barrier. |
| Hand Protection (Wet) | Laminate / Barrier | Required if using halogenated solvents (DCM/Chloroform).[1] |
| Respiratory | N95 or P100 (if open weighing) | Prevents inhalation of fine particulates during weighing.[1] |
| Body | Tyvek® Lab Coat / Apron | Preferable over cotton to prevent dust entrapment in fibers.[1] |
Visual: PPE Selection Decision Tree
Caption: Decision logic for glove selection based on physical state and carrier solvent.[1]
Part 4: Operational Handling Protocols
Protocol A: Safe Weighing & Transfer
Objective : Prevent static-driven dispersion of the powder.[1]
-
Engineering Control : Perform all weighing inside a Chemical Fume Hood or a Powder Containment Hood .[1]
-
Static Mitigation :
-
Use an anti-static gun or ionizer bar if the powder flies.[1]
-
Alternative: Wipe the spatula and weighing boat exterior with a dryer sheet (cationic surfactant) to neutralize charge.
-
-
Transfer :
-
Do not use metal spatulas if the compound is sticky; use PTFE-coated spatulas.[1]
-
Step : Place the weighing boat inside a secondary container (e.g., a larger beaker) during transport to the balance to catch spills.
-
Protocol B: Reaction Setup (Acid Sensitivity)
Objective : Prevent premature deprotection.
-
Solvent Choice : Ensure solvents (DCM, THF) are anhydrous and free of acidic impurities.[1]
-
Addition Order :
Part 5: Emergency Response & Disposal
Spill Response Workflow
Scenario : 500mg powder spill on the bench.
-
Isolate : Evacuate the immediate 3-meter radius.[1]
-
PPE Up : Don double nitrile gloves, goggles, and an N95 mask.[1]
-
Contain : Cover the spill with a wet paper towel (dampened with water or isopropyl alcohol) to prevent dust generation.[1] Do not dry sweep.[1]
-
Clean : Wipe up the damp powder.[1] Clean the surface with 1N NaOH (mild base) to neutralize potential traces, followed by water.
-
Dispose : Place waste in a sealed bag labeled "Hazardous Waste - Nitrile Contaminated."
Disposal Protocol
-
Waste Stream : High BTU Incineration .[1]
-
Why: The nitrile group requires high-temperature incineration to ensure complete oxidation of the cyanide moiety to
and , preventing HCN release.[1]
-
-
Segregation :
-
DO NOT mix with acidic waste streams (prevents isobutylene gas generation in the waste drum).
-
DO NOT mix with oxidizers (peroxides, nitric acid) due to the organic amine/nitrile content (fire risk).
-
Visual: Waste Decision Logic
Caption: Waste segregation logic to prevent gas buildup from BOC-deprotection in waste containers.
References
-
Sigma-Aldrich .[1] Safety Data Sheet: N-Boc-cis-4-hydroxy-L-proline (Surrogate for Proline Core/BOC hazards). Link
-
National Institutes of Health (NIH) .[1] PubChem Compound Summary: Nitrile Toxicity and Metabolism. Link
-
University of Pennsylvania EHRS . Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (Permeation Data). Link
-
Organic Chemistry Portal . Boc-Protected Amino Groups: Stability and Cleavage.[1] Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
